4-Hydroxythiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxythiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUBSLJPHJUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534132 | |
| Record name | 4-Hydroxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40748-90-1 | |
| Record name | 4-Hydroxythiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxythiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Hydroxythiophene-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents and functional materials. However, the regioselective synthesis of this specific isomer presents a notable challenge, as common thiophene synthesis methodologies often favor the formation of the 3-hydroxy isomer. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on strategies that ensure the desired regiochemical outcome. The discussion delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis.
Introduction
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications in pharmaceuticals, agrochemicals, and organic electronics.[1] The introduction of hydroxyl and carboxylic acid functionalities onto the thiophene ring significantly enhances its utility as a versatile synthetic intermediate.[2] Specifically, this compound has garnered interest due to its potential as a scaffold for the design of biologically active molecules. The precise arrangement of the hydroxyl and carboxylic acid groups allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the cyclization or substitution reactions. Well-established methods for synthesizing hydroxythiophene carboxylates, such as the Fiesselmann thiophene synthesis, typically yield the 3-hydroxy-2-carboxylate isomer.[2] Therefore, alternative strategies are required to achieve the desired 4-hydroxy substitution pattern. This guide will explore two primary approaches: a cyclocondensation strategy to construct the thiophene ring with the desired functionalities in place, and a post-cyclization functionalization approach.
Synthesis Pathway 1: Cyclocondensation Approach to Methyl 4-Hydroxythiophene-2-carboxylate
A plausible and effective strategy for the regioselective synthesis of this compound involves the initial construction of a suitable ester precursor, methyl 4-hydroxythiophene-2-carboxylate, followed by hydrolysis. This approach hinges on a cyclocondensation reaction that directs the formation of the 4-hydroxy isomer. One such strategy, adapted from methodologies for similar substituted thiophenes, involves the reaction of a β-ketoester equivalent with a sulfur-containing nucleophile.
A key insight comes from the synthesis of related compounds where a condensation reaction between a 3-alkoxy-α,β-unsaturated ester and a thioglycolate derivative leads to a hydroxythiophene carboxylate.[3] By carefully selecting the starting materials, we can favor the formation of the 4-hydroxy isomer.
Rationale for Experimental Choices
The choice of methyl 3,3-dimethoxyacrylate as a starting material is strategic. The two methoxy groups serve as a protected form of a ketone at the 3-position. The reaction is initiated by a base, such as sodium methoxide, which deprotonates the α-carbon of methyl thioglycolate, creating a potent nucleophile. This nucleophile then undergoes a Michael addition to the β-carbon of the acrylate. The subsequent intramolecular Dieckmann-type condensation and elimination of methanol and methoxide lead to the formation of the aromatic thiophene ring. The initial placement of the alkoxy groups on the acrylate directs the formation of the 4-methoxythiophene-2-carboxylate.
Demethylation of the resulting methyl 4-methoxythiophene-2-carboxylate is a critical step. While various demethylating agents exist, boron tribromide (BBr₃) is a common and effective choice for cleaving aryl methyl ethers.[4] An alternative, milder condition involves the use of sodium ethanethiolate (EtSNa), generated in situ from ethanethiol (EtSH) and sodium hydride (NaH), in a solvent like DMF.[4]
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under either basic or acidic conditions.[1] Basic hydrolysis, using a base like sodium hydroxide in a mixture of water and an organic solvent, is often preferred for its high efficiency.
Experimental Protocol: Synthesis of Methyl 4-Hydroxythiophene-2-carboxylate
Step 1: Synthesis of Methyl 4-methoxythiophene-2-carboxylate
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere, add methyl thioglycolate (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of methyl 3,3-dimethoxyacrylate (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-methoxythiophene-2-carboxylate.
Step 2: Demethylation to Methyl 4-hydroxythiophene-2-carboxylate
-
Method A: Using Boron Tribromide
-
Dissolve methyl 4-methoxythiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78 °C.
-
Add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl 4-hydroxythiophene-2-carboxylate.
-
-
Method B: Using Ethanethiol and Sodium Hydride
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add ethanethiol (1.5 equivalents) dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of methyl 4-methoxythiophene-2-carboxylate (1.0 equivalent) in DMF.
-
Heat the reaction mixture to 90 °C for 2-4 hours.
-
Cool the mixture, pour it into ice-water, and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Synthesis Pathway 2: Hydrolysis of Methyl 4-Hydroxythiophene-2-carboxylate
The final step in the synthesis of this compound is the hydrolysis of the corresponding methyl ester. This transformation is a standard procedure in organic synthesis and can be accomplished under either acidic or basic conditions.
Rationale for Experimental Choices
Base-catalyzed hydrolysis, or saponification, is often preferred due to its irreversible nature under typical reaction conditions, which drives the reaction to completion. The use of a co-solvent like methanol or tetrahydrofuran is common to ensure the solubility of the ester in the aqueous base. Acid-catalyzed hydrolysis is a reversible process and may require the removal of the alcohol byproduct to drive the equilibrium towards the carboxylic acid.
Experimental Protocol: Hydrolysis of Methyl 4-Hydroxythiophene-2-carboxylate
Method: Base-Catalyzed Hydrolysis
-
Dissolve methyl 4-hydroxythiophene-2-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0-3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Characterization and Data Presentation
The structural confirmation of the synthesized this compound and its intermediates is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | ~12-13 (br s, 1H, COOH), ~10-11 (br s, 1H, OH), signals for thiophene protons | ~165-170 (C=O), signals for thiophene carbons | 3300-2500 (broad, O-H), 1700-1680 (C=O) | [M+H]⁺ or [M-H]⁻ corresponding to C₅H₄O₃S |
| Methyl 4-hydroxythiophene-2-carboxylate | ~10-11 (br s, 1H, OH), ~3.8 (s, 3H, OCH₃), signals for thiophene protons | ~160-165 (C=O), ~52 (OCH₃), signals for thiophene carbons | 3400-3200 (O-H), ~1710 (C=O) | [M+H]⁺ or [M-H]⁻ corresponding to C₆H₆O₃S |
Note: The exact chemical shifts and peak shapes can vary depending on the solvent and concentration.[5]
Conclusion
The synthesis of this compound, while challenging due to regiochemical considerations, is achievable through well-designed synthetic strategies. The pathway involving the cyclocondensation to form a 4-methoxythiophene-2-carboxylate intermediate, followed by demethylation and hydrolysis, offers a reliable and controllable route to the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable heterocyclic compound. The versatility of this compound as a building block ensures its continued importance in the pursuit of novel molecules with significant biological and material properties.
References
- 1. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
- 2. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxythiophene-2-carboxylic acid: A Key Heterocyclic Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxythiophene-2-carboxylic acid, identified by the CAS number 40748-90-1 , is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a thiophene ring substituted with both a hydroxyl and a carboxylic acid group, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[1] The thiophene nucleus is a well-regarded pharmacophore, often considered a bioisostere of the benzene ring, which can offer improved metabolic profiles and efficacy in drug candidates.[1] The presence of the hydroxyl and carboxylic acid moieties provides two reactive centers for derivatization, allowing for the creation of diverse molecular libraries for biological screening.[1] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40748-90-1 | [1] |
| Molecular Formula | C₅H₄O₃S | [2] |
| Molecular Weight | 144.15 g/mol | [1] |
| Melting Point | 185 °C (decomposes) | |
| Boiling Point | 381.0 ± 27.0 °C (Predicted) | |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | FFIUBSLJPHJUCZ-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
While specific experimental spectra for this compound are not extensively published, its spectroscopic characteristics can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry for thiophene and carboxylic acid derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the acidic protons. The carboxylic acid proton is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm.[1] The two protons on the thiophene ring will likely appear as doublets, with their chemical shifts influenced by the electronic effects of the hydroxyl and carboxylic acid groups.[1]
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[1][3] The four carbons of the thiophene ring will appear in the aromatic region, with their specific shifts determined by the positions of the substituents.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4][5]
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected between 1680-1710 cm⁻¹.[4][5]
-
C-O stretching and O-H bending vibrations associated with the carboxylic acid and hydroxyl groups.[5]
-
Characteristic C-H and C-S stretching and bending vibrations of the thiophene ring.[6]
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 144. The fragmentation pattern would likely involve the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45), which are characteristic fragmentations for carboxylic acids.[7] The presence of sulfur can also be identified by the isotopic pattern of the molecular ion peak (M+2 peak).[8]
Synthesis and Reactivity
The synthesis of this compound with high regioselectivity can be challenging. While the Fiesselmann thiophene synthesis is a common method for producing hydroxythiophene carboxylic acids, it typically yields the 3-hydroxy isomer.[1] Therefore, alternative synthetic strategies are required to obtain the desired 4-hydroxy isomer. These may involve multi-step sequences starting from appropriately substituted thiophene precursors.
The reactivity of this compound is dictated by its two functional groups, making it a versatile building block in organic synthesis.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of transformations, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.[1]
-
Amide Formation: Coupling with amines, often facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces amides.[1]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-hydroxy-2-(hydroxymethyl)thiophene, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]
The following diagram illustrates the key reactions of the carboxylic acid group:
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can also be derivatized through reactions such as:
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to produce esters.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Thiophene derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
Thiophene Carboxamides as Kinase Inhibitors
A significant area of research involves the synthesis of thiophene carboxamide derivatives as potential kinase inhibitors for cancer therapy. By coupling the carboxylic acid group of this compound with various amines, researchers can generate libraries of compounds to screen against different kinases. The thiophene ring acts as a scaffold to position key pharmacophoric groups within the ATP-binding site of kinases, while the substituents on the amine and the hydroxyl group can be modified to optimize potency and selectivity.
The general workflow for the synthesis and screening of thiophene carboxamide-based kinase inhibitors is depicted below:
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2] If swallowed, seek medical attention.[2]
Availability
This compound is available from several chemical suppliers for research purposes. Some of the known suppliers include:
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. The thiophene core is a privileged scaffold in many biologically active molecules, and the derivatization of this compound, particularly into carboxamides, has shown promise in the development of novel kinase inhibitors and other therapeutic agents. As research in this area continues, this compound is poised to play an increasingly important role in the discovery of new medicines.
References
Sources
- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 2. 4-Hydroxy-2-thiophenecarboxylic acid | 40748-90-1 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. 4-Hydroxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. This compound - CAS:40748-90-1 - Sunway Pharm Ltd [3wpharm.com]
A Guide to the Crystal Structure Analysis of 4-Hydroxythiophene-2-carboxylic Acid: A Predictive and Methodological Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile synthetic intermediate for novel therapeutic agents and functional organic materials.[1] Its dual functionality, featuring both a hydroxyl and a carboxylic acid group on a thiophene scaffold, allows for diverse chemical modifications to tailor its physicochemical and biological properties.[1] A definitive understanding of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships and guiding rational drug design. While a definitive crystal structure for this compound has not been reported in the public domain, this guide provides a comprehensive framework for its crystal structure analysis.[1] We will detail the methodologies for crystal growth, X-ray diffraction data collection, and structure elucidation. Furthermore, based on the known crystal structures of analogous thiophene derivatives, we will present a predictive analysis of its key structural features, including intramolecular and intermolecular interactions.
Introduction: The Significance of this compound
Thiophene-containing molecules are integral to numerous pharmaceuticals and functional materials. The thiophene ring is often considered a bioisostere of the benzene ring, offering similar structural properties while potentially improving metabolic stability and biological activity. The addition of hydroxyl and carboxylic acid functional groups to the thiophene core in this compound (Molecular Formula: C₅H₄O₃S, Molecular Weight: 144.15 g/mol ) significantly enhances its utility as a building block in drug discovery.[1] These functional groups can participate in a variety of chemical transformations, including esterification, amidation, and etherification, enabling the synthesis of a diverse library of derivatives for biological screening.[1]
A precise understanding of the three-dimensional structure of this compound is crucial for:
-
Rational Drug Design: Knowledge of the molecule's conformation and potential intermolecular interactions can inform the design of more potent and selective inhibitors for biological targets.
-
Materials Science: The crystal packing and intermolecular forces dictate the bulk properties of the material, which is critical for the development of organic electronics and other functional materials.
-
Polymorphism Screening: Identifying different crystalline forms (polymorphs) is essential in pharmaceutical development, as they can have different solubilities, stabilities, and bioavailabilities.
Experimental Workflow for Crystal Structure Determination
The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a well-established yet meticulous process. The general workflow is outlined below.
Figure 1: A generalized workflow for determining the crystal structure of a small organic molecule using single-crystal X-ray crystallography.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity this compound. While various synthetic routes exist for thiophene derivatives, direct synthesis of the 4-hydroxy isomer can be challenging due to regioselectivity. The Fiesselmann thiophene synthesis, for instance, typically yields the 3-hydroxy isomer.[1] Therefore, a regioselective synthesis or an efficient purification method to isolate the desired isomer is paramount. Purity is crucial as impurities can inhibit crystallization or lead to disordered crystal structures.
Crystal Growth: The Art of Obtaining a Single Crystal
Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging aspect of the process. Several techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can influence the resulting crystal form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For this compound, solvents such as methanol, ethanol, or acetone, or mixtures thereof with water, could be explored for crystallization experiments.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are processed to generate a set of structure factors. These structure factors are then used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial electron density map and a preliminary atomic model.
This initial model is then refined through a least-squares process, where the atomic positions, and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various metrics, such as the R-factor.
Predictive Analysis of the Crystal Structure of this compound
In the absence of experimental data, we can predict the likely structural features of this compound by examining the crystal structures of closely related compounds, such as thiophene-2-carboxylic acid and other substituted thiophenes.
Molecular Geometry
The thiophene ring is expected to be essentially planar. The bond lengths and angles within the thiophene ring are anticipated to be consistent with those observed in other thiophene derivatives. The C-S bond lengths are typically in the range of 1.71-1.74 Å, and the C-S-C bond angle is around 92°. The carboxylic acid group and the hydroxyl group will be attached to the thiophene ring, and their planarity with respect to the ring will be a key structural feature.
Intermolecular Interactions and Crystal Packing
The presence of both a carboxylic acid and a hydroxyl group provides strong hydrogen bond donors and acceptors, which will dominate the crystal packing. We can anticipate the formation of robust hydrogen-bonding networks.
Potential Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimer: A common and very stable motif where two carboxylic acid groups form a cyclic dimer through O-H···O hydrogen bonds.
-
Hydroxyl-Carboxylic Acid Interactions: The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid or as an acceptor from the carboxylic acid's hydroxyl group.
-
Hydroxyl-Hydroxyl Chains: The hydroxyl groups could form chains or other motifs through O-H···O hydrogen bonds.
The interplay of these hydrogen bonding interactions will determine the overall three-dimensional packing of the molecules in the crystal lattice.
Figure 2: A diagram illustrating potential intermolecular hydrogen bonding interactions between two molecules of this compound.
Predicted Crystallographic Parameters
Based on the structures of similar small organic molecules, it is likely that this compound would crystallize in a common space group for centrosymmetric structures, such as P2₁/c (monoclinic) or P-1 (triclinic), especially if the carboxylic acid dimer motif is present. The unit cell dimensions would be dependent on the specific packing arrangement.
Table 1: Predicted vs. Known Crystallographic Data for Thiophene Carboxylic Acids
| Parameter | Predicted for this compound | Thiophene-2-carboxylic acid (Tetramer) |
| Crystal System | Monoclinic or Triclinic | Monoclinic |
| Space Group | P2₁/c or P-1 | P2₁/c |
| Key Intermolecular Interactions | Carboxylic acid dimers, Hydroxyl-Carboxylic acid H-bonds | Hydrogen-bonded tetramers |
Note: The data for Thiophene-2-carboxylic acid is based on its known crystal structure. The predictions for this compound are hypothetical.[1]
Spectroscopic and Thermal Analysis: Complementary Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution.[1] The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and carboxylic acid functional groups. The O-H stretch of the carboxylic acid typically appears as a very broad band, while the C=O stretch gives a strong absorption.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information about the thermal properties of the material, such as its melting point and decomposition temperature. This is particularly important for assessing the stability of different polymorphs.
Conclusion and Future Directions
A definitive crystal structure analysis of this compound is a critical step towards fully harnessing its potential in drug discovery and materials science. This guide has outlined the necessary experimental workflow and provided a predictive analysis of its likely structural features based on established crystallographic principles and data from related compounds.
The elucidation of the experimental crystal structure would provide invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge would enable a more profound understanding of its structure-activity relationships and guide the design of new derivatives with enhanced properties. Future work should focus on the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this important heterocyclic compound.
References
Sources
A Technical Guide to the Thermal Decomposition of 4-Hydroxythiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for its synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the thermal decomposition of this compound, delving into the mechanistic underpinnings, experimental analysis, and practical implications for researchers. We will explore the theoretical basis for its decomposition, detail robust experimental protocols for characterization, and discuss the anticipated decomposition products.
Introduction: The Significance of Thermal Stability
Heterocyclic molecules, such as this compound, form the backbone of a vast array of pharmaceuticals and functional materials. Their inherent stability under various processing and storage conditions is a cornerstone of their utility. Thermal decomposition, the process by which a substance breaks down into simpler constituents upon heating, is a critical parameter that dictates the viable temperature range for handling and application. For this compound, a molecule possessing both a hydroxyl and a carboxylic acid functional group on a thiophene ring, the thermal decomposition profile is of paramount importance. These functional groups can participate in complex intramolecular and intermolecular interactions that influence its thermal behavior.[1] This guide will provide an in-depth analysis of the factors governing the thermal decomposition of this specific thiophene derivative.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of this compound is fundamental to any experimental investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H4O3S | [2][3] |
| Molecular Weight | 144.15 g/mol | [2] |
| Appearance | Light green to green solid | [2] |
| Melting Point | 185 °C (decomposes) | [2] |
| pKa | 4.24 ± 0.10 (Predicted) | [2] |
| Storage | 2-8°C, under nitrogen | [2] |
Safety and Handling Precautions:
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[2][4] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[2][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][4]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The Mechanism of Thermal Decomposition: A Focus on Decarboxylation
The primary thermal decomposition pathway for many carboxylic acids, particularly those with activating groups, is decarboxylation—the loss of a molecule of carbon dioxide (CO₂).[5][6][7] In the case of this compound, the hydroxyl group at the 4-position and the inherent aromaticity of the thiophene ring play a crucial role in influencing this process.
While simple aliphatic carboxylic acids are generally stable to heat, the presence of electron-donating or -withdrawing groups can significantly lower the temperature required for decarboxylation.[5][8] The hydroxyl group in this compound, being an electron-donating group, can influence the electron density of the thiophene ring and potentially stabilize the transition state of the decarboxylation reaction.
The most likely mechanism for the thermal decomposition of this compound is a concerted pericyclic reaction, proceeding through a six-membered transition state.[6][7] This mechanism is common for β-keto acids and other activated carboxylic acids.[6][7][9]
Proposed Decomposition Pathway
The thermal decomposition is anticipated to proceed via the following steps:
-
Intramolecular Proton Transfer: The acidic proton of the carboxylic acid is transferred to the carbonyl oxygen of the same group, facilitated by a cyclic arrangement.
-
Concerted Electron Movement: A concerted flow of electrons leads to the cleavage of the C-C bond between the carboxylic acid and the thiophene ring, and the formation of a carbon-carbon double bond within the ring.
-
Release of Carbon Dioxide: A molecule of carbon dioxide is eliminated.
-
Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, which in this case would be a derivative of thiophenone.
Below is a diagram illustrating this proposed mechanistic pathway.
Figure 1. Proposed mechanism for the thermal decarboxylation of this compound.
Experimental Analysis of Thermal Decomposition
A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following experimental protocols provide a robust framework for such an investigation.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss associated with the decomposition process.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature at which mass loss begins (onset of decomposition) and the total percentage of mass lost.
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy change associated with the decomposition process and to identify any phase transitions prior to decomposition.
Methodology:
-
Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards (e.g., indium).
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Seal the pan (hermetically sealed pans are recommended to contain any evolved gases).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks corresponding to melting and decomposition.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
Couple the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Perform a TGA experiment as described in section 4.1.
-
Simultaneously analyze the evolved gases using the MS or FTIR.
-
For MS analysis, monitor the mass-to-charge ratios corresponding to potential decomposition products (e.g., m/z = 44 for CO₂).
-
For FTIR analysis, identify the characteristic vibrational frequencies of the evolved gases (e.g., the asymmetric stretch of CO₂ around 2350 cm⁻¹).
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comprehensive thermal analysis of this compound.
Figure 2. Workflow for the experimental investigation of thermal decomposition.
Anticipated Results and Interpretation
Based on the proposed mechanism and the known behavior of similar compounds, the following results are anticipated:
-
TGA: A single, significant mass loss step is expected, corresponding to the loss of carbon dioxide. The theoretical mass loss for the decarboxylation of this compound (C₅H₄O₃S → C₄H₄OS + CO₂) is approximately 30.5%. The onset of this mass loss will define the decomposition temperature.
-
DSC: An endothermic peak corresponding to the melting of the compound may be observed, followed by an endothermic or exothermic peak associated with the decomposition. The nature of the decomposition peak (endothermic or exothermic) will provide insight into the overall energy change of the reaction.
-
EGA: The primary gaseous product detected should be carbon dioxide (CO₂). The detection of other volatile fragments could indicate alternative or secondary decomposition pathways.
-
Residue Analysis: The solid residue remaining after decomposition is expected to be 4-hydroxythiophene. This can be confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Conclusion and Future Directions
The thermal decomposition of this compound is a critical aspect of its chemical profile, with significant implications for its practical application. The primary decomposition pathway is likely to be decarboxylation, yielding 4-hydroxythiophene and carbon dioxide. A comprehensive experimental approach utilizing TGA, DSC, and EGA is essential for a thorough characterization of this process.
Future research could focus on:
-
Kinetic Analysis: Determining the activation energy and pre-exponential factor for the decomposition reaction using methods such as the Kissinger or Ozawa-Flynn-Wall analysis of TGA data obtained at multiple heating rates.[10][11]
-
Influence of Substituents: Investigating how different substituents on the thiophene ring affect the thermal stability and decomposition mechanism.
-
Decomposition in Different Atmospheres: Studying the effect of oxidative (e.g., air) versus inert atmospheres on the decomposition products and pathways.
By systematically investigating the thermal decomposition of this compound, researchers can gain valuable insights that will facilitate its use in the development of novel pharmaceuticals and advanced materials.
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A Technical Guide to the Potential Biological Activities of 4-Hydroxythiophene-2-carboxylic Acid Derivatives
Foreword: The Thiophene Scaffold in Modern Drug Discovery
To our fellow researchers, scientists, and drug development professionals, this guide delves into the promising, yet relatively underexplored, chemical space of 4-hydroxythiophene-2-carboxylic acid derivatives. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with a wide array of biological targets, often with improved pharmacokinetic profiles.[2] This guide aims to provide a comprehensive technical overview of the potential biological activities of this compound derivatives, drawing upon the wealth of knowledge from the broader family of thiophene compounds and highlighting the unique potential of this specific substitution pattern.
The Strategic Importance of the this compound Core
The this compound scaffold is of particular interest due to its dual functionality. The carboxylic acid at the 2-position and the hydroxyl group at the 4-position offer multiple points for chemical modification, enabling the creation of diverse libraries of derivative compounds.[2] The hydroxyl group can influence the molecule's solubility and its ability to form hydrogen bonds with biological targets, potentially enhancing bioavailability and therapeutic efficacy.[2]
Synthetic Pathways: A Chemist's Perspective
The synthesis of the this compound core is a critical first step. While various methods exist for synthesizing thiophene rings, achieving the specific 4-hydroxy substitution pattern requires careful consideration of regioselectivity. The Fiesselmann thiophene synthesis, a cornerstone for producing hydroxylated thiophene carboxylic acids, typically yields the 3-hydroxy isomer.[2] Direct synthesis of the 4-hydroxy isomer is less common, often requiring multi-step procedures or specialized starting materials.[2]
A plausible synthetic approach involves the cyclization of appropriately functionalized acyclic precursors where the substitution pattern is predetermined. The carboxylic acid moiety provides a reactive handle for creating a variety of derivatives, most notably amides and esters, through standard coupling reactions.[2]
Potential Biological Activities: An Evidence-Based Exploration
While direct studies on a wide range of this compound derivatives are not extensively reported in the current literature, we can infer their potential biological activities based on the well-documented pharmacology of structurally related thiophene derivatives. The primary areas of interest are antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Potential: A New Frontier Against Resistance
Thiophene derivatives have demonstrated significant antimicrobial activity against a spectrum of pathogens, including drug-resistant strains.[3] The thiophene core is a key component in several antimicrobial agents.[4]
Mechanistic Insights: The antimicrobial action of thiophene derivatives is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with DNA synthesis. The specific mechanism is highly dependent on the nature and position of the substituents on the thiophene ring.
Hypothesized Activity of 4-Hydroxythiophene-2-carboxamides: Based on studies of other thiophene-2-carboxamides, it is plausible that N-substituted derivatives of this compound could exhibit potent antibacterial and antifungal properties. For instance, studies on 3-hydroxythiophene-2-carboxamides have shown that the hydroxyl group can contribute to increased activity, possibly by enhancing solubility and interaction with bacterial targets.[5] It is hypothesized that the 4-hydroxy isomer would share these beneficial properties.
Quantitative Data from Related Compounds:
| Compound Class | Organism | MIC (μg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [6] |
| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [6] |
| 3-Hydroxythiophene-2-carboxamides | Staphylococcus aureus | - | [5] |
| 3-Amino-thiophene-2-carboxamides | Pseudomonas aeruginosa | - | [5] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a quantitative measure of its antimicrobial activity.[7]
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial screening of novel compounds.
Anticancer Activity: Targeting Malignant Proliferation
The thiophene scaffold is a recurring motif in anticancer drug design, with derivatives exhibiting a range of cytotoxic mechanisms.[8] These include inhibition of topoisomerase, disruption of tyrosine kinase signaling, and induction of apoptosis.[2][4]
Mechanistic Insights: Thiophene-containing compounds can interfere with various signaling pathways crucial for cancer cell growth and survival. The specific substitutions on the thiophene ring dictate the primary mechanism of action.
Hypothesized Activity of this compound Derivatives: Given the prevalence of thiophene-2-carboxamides and esters in anticancer research, it is highly probable that derivatives of this compound will exhibit cytotoxic activity. The hydroxyl group could potentially enhance interactions with key enzymatic targets through hydrogen bonding. For example, some thiophene carboxamide derivatives have been shown to be biomimetics of the potent anticancer agent Combretastatin A-4.[9]
Quantitative Data from Related Compounds:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-2-carboxamide derivative (2b) | Hep3B | 5.46 | [9] |
| Thiophene-2-carboxamide derivative (2e) | Hep3B | 12.58 | [9] |
| Thiophene acetyl salicylic acid ortho-isomer | Caco2 | 239.88 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway: Potential Targets for Anticancer Thiophene Derivatives
Caption: Potential anticancer mechanisms of thiophene derivatives.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold. The primary mechanism of action for many of these is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Mechanistic Insights: By inhibiting COX and LOX enzymes, thiophene derivatives can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Some derivatives may also modulate the expression of inflammatory cytokines.
Hypothesized Activity of this compound Derivatives: The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is reasonable to hypothesize that this compound and its derivatives could act as COX/LOX inhibitors. The 4-hydroxy group may contribute to binding within the active sites of these enzymes.
Experimental Approach: In Vitro COX/LOX Inhibition Assays
Commercially available enzyme inhibition assay kits can be used to determine the inhibitory activity of the synthesized compounds against COX-1, COX-2, and various LOX isoforms. These assays typically measure the enzymatic conversion of a substrate in the presence and absence of the test compound.
Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is emerging, the extensive literature on related thiophene derivatives provides a strong rationale for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on:
-
The development of efficient and regioselective synthetic routes to this compound.
-
The synthesis and screening of diverse libraries of amides and esters derived from this core structure.
-
In-depth mechanistic studies to elucidate the specific biological targets and pathways modulated by active compounds.
This guide serves as a foundational resource to stimulate further research into this intriguing and potentially valuable area of medicinal chemistry. The convergence of a privileged scaffold with versatile functional handles presents a compelling opportunity for the discovery of next-generation therapeutics.
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In-Depth Technical Guide on the Reaction Mechanism of 4-Hydroxythiophene-2-carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif is a key component in various pharmacologically active molecules and functional organic materials. A thorough understanding of its synthesis is paramount for researchers aiming to innovate in these fields. This guide provides a detailed exploration of the reaction mechanism for synthesizing this compound, focusing on the widely applied Gewald aminothiophene synthesis. This multicomponent reaction is renowned for its efficiency and versatility in constructing polysubstituted 2-aminothiophenes.[2][3][4]
Core Reaction Mechanism: The Gewald Synthesis
The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[4] For the synthesis of this compound, a variation of this reaction is employed, typically starting with an α-methylene carbonyl compound.
The reaction proceeds through a series of well-elucidated steps:
-
Knoevenagel Condensation: The initial step is a Knoevenagel condensation between a ketone (or aldehyde) and an α-cyanoester, catalyzed by a base.[4] This step forms a stable α,β-unsaturated nitrile intermediate.[3][4]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, then adds to the electron-deficient β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur addition is still a subject of discussion but is believed to proceed through a reactive ylidene sulfur adduct.[2]
-
Intramolecular Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to form the thermodynamically more stable 2-aminothiophene ring system.[4]
-
Hydrolysis: Subsequent hydrolysis of the ester and amino groups under acidic or basic conditions yields the final this compound.
The choice of base is crucial; morpholine is commonly used as it effectively catalyzes the condensation and activates the sulfur.[2][5][6] The reaction conditions are generally mild, contributing to the reaction's broad applicability.[3]
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Introduction: The Scientific Significance of 4-Hydroxythiophene-2-carboxylic Acid
An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-Hydroxythiophene-2-carboxylic Acid
This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. It is designed for researchers in computational chemistry, medicinal chemistry, and materials science, offering both foundational principles and practical, step-by-step protocols. Our approach emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational analysis.
This compound is a heterocyclic compound of significant interest. The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a benzene ring, often improving metabolic profiles and efficacy.[1][2] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on this scaffold imparts a rich chemical functionality. These groups can participate in hydrogen bonding, act as key recognition elements for biological targets, and serve as versatile handles for synthetic derivatization.[2]
A critical, yet often overlooked, aspect of 4-hydroxythiophenes is their potential for keto-enol tautomerism.[3][4] The molecule may exist in equilibrium between the 4-hydroxy (enol) form and a 4-keto (or 4-oxo) tautomer. Understanding the relative stability and electronic properties of these tautomers is paramount, as the dominant form dictates the molecule's reactivity, intermolecular interactions, and biological activity. Quantum chemical calculations are an indispensable tool for elucidating the ground-state geometry, electronic structure, and spectroscopic properties of each tautomer, providing insights that are often difficult to obtain experimentally.[5]
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy.[6][7]
2.1. Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[7] This approach is computationally less demanding than traditional wavefunction-based methods, making it suitable for molecules of this size.
-
Choice of Functional: The B3LYP hybrid functional is a widely-used and well-validated choice for organic molecules.[8][9] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a reliable description of molecular geometries and energies. For systems where non-covalent interactions are critical, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended to account for van der Waals forces.[6][9]
2.2. Hartree-Fock (HF) Theory
Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation using a simplified model where each electron moves in the average field of all other electrons.[10][11] While computationally faster than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of predicted properties. It serves as a valuable baseline but is often superseded by DFT for higher accuracy.[10]
2.3. Basis Sets
The basis set is the set of mathematical functions used to build the molecular orbitals.
-
Pople-style Basis Sets: The 6-311++G(d,p) basis set is a robust choice for this system.
-
6-311G: A triple-zeta basis set providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonds—essential for this molecule.[11]
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for orbital shapes to deform, which is necessary for describing chemical bonds accurately.[8]
-
The Computational Workflow: A Validated Approach
A rigorous computational study follows a self-validating workflow. Each step confirms the success of the previous one, ensuring the final results are physically meaningful.
Caption: A validated workflow for quantum chemical calculations.
3.1. Tautomer Analysis
The first and most critical step is to identify and build the relevant tautomers of this compound. The primary equilibrium to consider is between the hydroxy form and the oxo form.
Caption: Keto-enol tautomerism in 4-hydroxythiophene systems.
Both structures must be subjected to the entire computational workflow. The tautomer with the lower calculated electronic energy (including zero-point vibrational energy correction) is predicted to be the more stable and abundant form.
Detailed Computational Protocol
This protocol outlines the steps for performing a geometry optimization and frequency calculation using a typical quantum chemistry software package (e.g., Gaussian).
Step 1: Create Input File
-
Build the molecular structure of one tautomer (e.g., the 4-hydroxy form) in a molecular editor.
-
Create a text input file specifying the calculation parameters.
-
Route Section (# line): #p B3LYP/6-311++G(d,p) Opt Freq
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[8][9]
-
Opt: Keyword to perform a geometry optimization to find the lowest energy structure.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry. This is essential to confirm the structure is a true energy minimum.[12]
-
-
Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.
-
Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
Step 2: Execute the Calculation
-
Submit the input file to the quantum chemistry software.
Step 3: Analyze the Output
-
Verify Optimization Convergence: Search the output file for confirmation that the geometry optimization has converged successfully.
-
Check for Imaginary Frequencies: This is the most critical validation step. Search for the calculated vibrational frequencies.
-
A true energy minimum will have zero imaginary frequencies.
-
If one imaginary frequency is present, it indicates a transition state, and the optimization must be redone.
-
-
Extract Thermodynamic Data: From the frequency calculation output, extract the electronic energy (E), zero-point vibrational energy (ZPVE), and Gibbs free energy (G). The sum of E and ZPVE provides the most common value for comparing tautomer stability.
Step 4: Repeat for All Tautomers
-
Repeat Steps 1-3 for the other tautomer(s) (e.g., the 4-keto form). Compare the final energies to determine the most stable isomer.
Predicted Molecular Properties & Data Interpretation
Once the most stable tautomer is identified and validated, further calculations can be performed to predict its properties.
5.1. Geometric Parameters The optimized geometry provides bond lengths and angles. This data can be compared with experimental crystallographic data if available.
| Parameter | Bond | Calculated Value (Å) |
| Thiophene Ring | C2-C3 | ~1.38 |
| C3-C4 | ~1.42 | |
| C4-C5 | ~1.37 | |
| C5-S1 | ~1.72 | |
| S1-C2 | ~1.73 | |
| Substituents | C4-O(H) | ~1.35 |
| C2-C(OOH) | ~1.48 | |
| C=O (carboxyl) | ~1.21 | |
| C-O(H) (carboxyl) | ~1.34 | |
| Note: These are representative values based on DFT calculations for similar structures. |
5.2. Electronic Properties Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity.[10][13]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[8]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[14]
| Property | Method/Basis Set | Predicted Value |
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.5 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -1.8 eV |
| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.7 eV |
| Dipole Moment | B3LYP/6-311++G(d,p) | ~3.5 Debye |
| Note: This table presents representative data for analogous thiophene compounds to illustrate the outputs of quantum chemical calculations.[2] |
5.3. Spectroscopic Properties The frequency calculation also yields predicted vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum.[15][16] These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3450 | 2500-3300 (broad) |
| C-H Stretch | Thiophene Ring | ~3100 | 3000-3150 |
| C=O Stretch | Carboxylic Acid | ~1720 | 1700-1725 |
| C=C Stretch | Thiophene Ring | ~1530 | 1500-1600 |
| Reference for experimental ranges.[17] |
Conclusion
This guide outlines a robust, first-principles approach to the computational analysis of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can reliably predict the molecule's most stable tautomeric form, optimized geometry, electronic properties, and spectroscopic signatures. The self-validating workflow, centered on the confirmation of true energy minima via frequency analysis, ensures the physical relevance of the results. These theoretical insights are invaluable for guiding synthetic efforts, understanding structure-activity relationships, and accelerating the drug discovery process.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]
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Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. Available from: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health (NIH). Available from: [Link]
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Dispersion Corrected Hartree–Fock and Density Functional Theory for Organic Crystal Structure Prediction. ResearchGate. Available from: [Link]
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This compound | C5H4O3S | CID 13277907. PubChem. Available from: [Link]
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4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | C11H8O3S | CID 53218599. PubChem. Available from: [Link]
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Fused thiophenes: An overview of the computational investigations. ResearchGate. Available from: [Link]
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Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. Available from: [Link]
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Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. Available from: [Link]
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Density functional theory. Wikipedia. Available from: [Link]
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(PDF) New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available from: [Link]
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Experimental, Hartree-Fock, and Density Functional Theory. pubs.acs.org. Available from: [Link]
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Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Available from: [Link]
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Spectroscopy of Carboxylic Acid Derivatives. University of Calgary. Available from: [Link]
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Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. Available from: [Link]
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(PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available from: [Link]
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Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid. PubMed. Available from: [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link]
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3-hydroxythiophene-2-carboxylic acid (C5H4O3S). PubChemLite. Available from: [Link]
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Tautomeric forms of 4-hydroxy quinoline. ResearchGate. Available from: [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available from: [Link]
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Keto-Enol Tautomerism. Chemistry LibreTexts. Available from: [Link]
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Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
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An In-depth Technical Guide to 4-Hydroxythiophene-2-carboxylic acid: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxythiophene-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. While the specific historical discovery of this particular isomer is not prominently documented, this guide situates its importance within the broader context of thiophene chemistry, which dates back to the late 19th century. We will delve into the synthetic methodologies, detailed spectroscopic and physicochemical characterization, and the significant applications of this compound in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this versatile scaffold.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The story of thiophene begins not with a targeted synthesis, but with a serendipitous discovery. In 1882, Victor Meyer, while demonstrating the presence of benzene using the indophenin test, found that the characteristic blue color was not produced with pure benzene. He correctly deduced that an impurity in the coal tar-derived benzene was responsible for the reaction, and he subsequently isolated and named this sulfur-containing five-membered aromatic heterocycle "thiophene."[1] This discovery opened the door to a vast new area of heterocyclic chemistry.
Thiophene and its derivatives have since become "privileged scaffolds" in medicinal chemistry. The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often be substituted for a benzene ring in a drug molecule without loss of biological activity, while potentially improving properties such as metabolic stability and bioavailability.[1] The introduction of functional groups, such as the hydroxyl and carboxylic acid moieties found in this compound, further enhances its utility as a versatile synthetic intermediate for the construction of complex molecules.[1]
Synthesis of this compound
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its synthesis falls under the broader umbrella of methods developed for substituted thiophenes. The regioselective synthesis of hydroxylated thiophenes can be challenging. For instance, the well-known Fiesselmann thiophene synthesis typically yields the 3-hydroxy isomer.[1]
The synthesis of this compound often involves a multi-step sequence, starting from a pre-functionalized thiophene or by constructing the ring with the desired substituents in place. One plausible synthetic strategy involves the cyclization of appropriately substituted precursors. The following is a representative, generalized protocol based on established thiophene synthesis methodologies.
Experimental Protocol: A Representative Synthesis
Objective: To synthesize this compound.
Methodology: A multi-step synthesis involving the construction of the thiophene ring followed by functional group manipulation.
Step 1: Synthesis of a Substituted Thiophene Precursor
This initial step would involve the creation of a thiophene ring with substituents that can be later converted to the desired hydroxyl and carboxylic acid groups. For example, a common strategy is the Gewald reaction, which can provide polysubstituted thiophenes.
Step 2: Introduction or Unmasking of the Hydroxyl Group
If a protected hydroxyl group (e.g., a methoxy group) was used in the initial ring formation, this step would involve its deprotection to reveal the free hydroxyl group.
Step 3: Formation of the Carboxylic Acid
The carboxylic acid functionality can be introduced through various methods, such as the lithiation of a halogenated thiophene precursor followed by quenching with carbon dioxide, or the oxidation of a suitable precursor like an aldehyde or a methyl group.
A Note on Causality in Experimental Design: The choice of starting materials and the specific reaction sequence is dictated by the principles of regioselectivity. The inherent electronic properties of the thiophene ring and the directing effects of the existing substituents guide the introduction of new functional groups to the desired positions. Protecting groups are often employed to prevent unwanted side reactions and are chosen based on their stability to the reaction conditions and the ease of their subsequent removal.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃S | |
| Molecular Weight | 144.15 g/mol | |
| CAS Number | 40748-90-1 | |
| Appearance | Solid | - |
| Storage | Sealed in dry, Room Temperature |
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the hydroxyl proton, and the carboxylic acid proton. The carboxylic acid proton will typically appear as a broad singlet in the downfield region (δ 10-13 ppm).[1] The chemical shifts of the thiophene ring protons will be influenced by the electronic effects of the hydroxyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-180 ppm. The carbons of the thiophene ring will appear in the aromatic region, with their specific shifts influenced by the substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
An O-H stretching band for the phenolic hydroxyl group.
-
C-S stretching vibrations characteristic of the thiophene ring.
An available IR spectrum for this compound can be found at .[2]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent peak corresponding to the molecular ion [M]⁺ or [M-H]⁻ would be expected, along with fragments resulting from the loss of water, carbon monoxide, or the carboxylic acid group.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature which allows for diverse chemical modifications.[1]
Workflow for a Medicinal Chemistry Campaign
The following diagram illustrates a typical workflow where this compound serves as a starting material for generating a library of derivatives for biological screening.
Caption: Medicinal chemistry workflow utilizing this compound.
Role as a Versatile Synthetic Intermediate
The carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, and acid chlorides through nucleophilic acyl substitution reactions.[1] These transformations are fundamental in creating a diverse library of compounds for screening. The hydroxyl group can undergo etherification or esterification, providing another point of diversification.
This dual functionality allows for the systematic exploration of the chemical space around the thiophene scaffold to optimize interactions with a biological target. The thiophene core itself often contributes to the binding of the molecule to the target protein, while the derivatized functional groups can be fine-tuned to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of hydroxylated thiophenes have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents.[1]
Conclusion
While the specific moment of discovery for this compound may be nestled within the broader history of thiophene chemistry, its importance as a versatile building block in contemporary drug discovery is clear. Its unique combination of a thiophene core with hydroxyl and carboxylic acid functionalities provides a powerful platform for the synthesis of novel bioactive molecules. A thorough understanding of its synthesis, characterization, and reactivity is crucial for medicinal chemists aiming to leverage this scaffold in the development of new therapeutics. The continued exploration of new synthetic routes and applications of this and related compounds will undoubtedly lead to the discovery of new and improved drugs.
References
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Tautomerism in 4-Hydroxythiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of the tautomeric equilibrium of 4-hydroxythiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Tautomerism, the interconversion of structural isomers, profoundly influences the physicochemical properties of a molecule, including its reactivity, polarity, and ability to interact with biological targets. For researchers, scientists, and drug development professionals, a comprehensive understanding of the tautomeric landscape of lead compounds is critical for successful drug design and optimization. This document elucidates the structural nuances of the tautomers of this compound, examines the factors governing their equilibrium, and details the experimental and computational methodologies for their characterization. By synthesizing theoretical principles with practical insights, this guide serves as a valuable resource for harnessing the potential of thiophene-based scaffolds in modern drug discovery.
Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds
Thiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their bioisosteric relationship with benzene rings allows for the modulation of pharmacokinetic and pharmacodynamic properties. The introduction of a hydroxyl group to the thiophene ring introduces the fascinating phenomenon of tautomerism, where the molecule can exist in dynamic equilibrium between two or more forms.
For this compound, this equilibrium is primarily established between the aromatic This compound (the "enol" form) and the non-aromatic 4-oxo-4,5-dihydrothiophene-2-carboxylic acid (the "keto" or thiolactone form). The position of this equilibrium is not fixed; it is a delicate balance influenced by a multitude of factors, including the solvent environment, pH, and the presence of other substituents on the thiophene ring.
The biological implications of this tautomeric switching are profound. Each tautomer presents a unique three-dimensional shape, hydrogen bonding profile, and electronic distribution. Consequently, one tautomer may exhibit preferential binding to a biological target, while the other may be more susceptible to metabolic degradation or possess different solubility characteristics. A priori knowledge of the dominant tautomeric form under physiological conditions is therefore a cornerstone of rational drug design.
The Tautomeric Forms of this compound: A Structural Analysis
The tautomeric equilibrium of this compound involves the migration of a proton and a concurrent shift of double bonds. The two primary tautomers are:
-
The Hydroxy (Enol) Form: this compound. In this form, the thiophene ring is aromatic, conferring significant thermodynamic stability. The hydroxyl group is directly attached to the C4 position of the thiophene ring.
-
The Keto (Thiolactone) Form: 4-oxo-4,5-dihydrothiophene-2-carboxylic acid. This tautomer features a carbonyl group at the C4 position and a single double bond within the thiophene ring, thus breaking its aromaticity. The structure is that of a thiolactone, a cyclic thioester.
The interconversion between these two forms is a dynamic process, and the molecule will exist as a mixture of both, with the ratio depending on the surrounding conditions.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the hydroxy and keto forms is dictated by several key factors. Understanding and controlling these can be a powerful tool in drug development.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomer.[1][2][3][4] In general:
-
Non-polar solvents tend to favor the less polar tautomer. For many keto-enol systems, the enol form is less polar and can be stabilized by intramolecular hydrogen bonding.
-
Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding. However, they can preferentially stabilize the more polar keto form.
-
Polar aprotic solvents (e.g., DMSO, acetone) can also influence the equilibrium based on their ability to act as hydrogen bond acceptors.
pH and Ionization State
The ionization state of the carboxylic acid and hydroxyl groups will significantly impact the tautomeric equilibrium. At physiological pH, the carboxylic acid will be deprotonated to a carboxylate. This introduces a negative charge into the molecule, which can influence the electron distribution in the thiophene ring and alter the relative stabilities of the tautomers. The acidity of the hydroxyl proton is also a key factor, and its pKa will be different from that of the corresponding proton in the keto form.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding can be a powerful stabilizing force for one tautomer over the other. In the case of this compound, the enol form can potentially form a hydrogen bond between the hydroxyl group at C4 and the carbonyl oxygen of the carboxylic acid at C2. This would create a stable six-membered ring-like structure, which could favor the enol form, particularly in non-polar solvents.
Aromaticity
The enol form possesses an aromatic thiophene ring, which imparts a significant degree of thermodynamic stability. The keto form, on the other hand, is non-aromatic. This inherent stability of the aromatic system is a strong driving force favoring the enol tautomer. However, this can be counteracted by other stabilizing interactions in the keto form.
Experimental Characterization of Tautomers
A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[5] Both ¹H and ¹³C NMR provide distinct signatures for each tautomer.
¹H NMR Spectroscopy:
-
Aromatic Protons: The enol form will exhibit signals for the thiophene ring protons in the aromatic region (typically 6.5-8.0 ppm). The keto form will show signals for the vinyl and aliphatic protons of the dihydrothiophene ring, generally at higher field (lower ppm values).
-
Hydroxyl vs. Methylene Protons: The enol form will have a hydroxyl proton signal, which is often broad and its chemical shift is dependent on solvent and concentration. The keto form will have a methylene group (CH₂) in the ring, which will give rise to characteristic signals, potentially showing geminal coupling.
-
Carboxylic Acid Proton: The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (10-13 ppm) in both tautomers.[6]
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The most telling signal is that of the C4 carbon. In the enol form, this carbon will be in the aromatic region, likely deshielded due to the hydroxyl group. In the keto form, it will appear as a carbonyl carbon signal at a significantly downfield chemical shift (typically >180 ppm).
-
Other Ring Carbons: The chemical shifts of the other ring carbons will also differ significantly between the aromatic enol form and the non-aromatic keto form.
Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H NMR spectra for each solution under identical experimental conditions (temperature, number of scans).
-
Signal Assignment: Identify and assign the signals corresponding to each tautomer based on their characteristic chemical shifts and coupling patterns.
-
Quantitative Analysis: Integrate the signals corresponding to unique protons of each tautomer (e.g., a specific aromatic proton for the enol form and a methylene proton for the keto form). The ratio of the integrals will provide the tautomeric ratio in that particular solvent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting the presence of different chromophores, which will vary between the tautomers.[1][2][3][4]
-
Enol Form: The aromatic enol form is expected to have a π-π* transition at a longer wavelength (lower energy) due to the extended conjugation of the aromatic system.
-
Keto Form: The keto form has a less conjugated system and is expected to have its primary absorption band at a shorter wavelength (higher energy). It may also exhibit a weaker n-π* transition for the carbonyl group.
By recording the UV-Vis spectra in different solvents, shifts in the absorption maxima can be correlated with changes in the tautomeric equilibrium.
| Tautomer | Expected Chromophore | Anticipated λmax |
| Enol Form | Aromatic thiophene | Longer wavelength |
| Keto Form | α,β-unsaturated thiolactone | Shorter wavelength |
Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the position and intensity of the absorption bands as a function of solvent polarity. The appearance of distinct bands or shoulders can indicate the presence of both tautomers.
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[7][8]
Computational Workflow:
Caption: A typical computational workflow for studying tautomerism.
By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent continua (using models like the Polarizable Continuum Model - PCM), the tautomeric equilibrium constant can be predicted. Furthermore, theoretical calculations can simulate NMR chemical shifts and UV-Vis absorption spectra, which can be directly compared with experimental data to confirm the assignment of tautomeric forms.
Implications for Drug Development
The tautomeric behavior of this compound has several critical implications for drug development:
-
Structure-Activity Relationships (SAR): A clear understanding of the dominant tautomer is essential for building accurate SAR models. If the wrong tautomer is used in computational docking studies, the predicted binding affinities and poses may be erroneous.
-
Pharmacokinetics: The different physicochemical properties of the tautomers (e.g., lipophilicity, pKa) will affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of the active pharmaceutical ingredient (API).
Conclusion
The tautomerism of this compound is a multifaceted phenomenon that warrants careful consideration in any research or development program involving this scaffold. While the aromatic hydroxy form is likely to be a significant contributor to the equilibrium, the non-aromatic keto form cannot be disregarded, especially in polar environments. A synergistic approach, combining high-resolution analytical techniques like NMR and UV-Vis spectroscopy with robust computational modeling, is paramount for a comprehensive understanding of this dynamic system. By embracing the complexity of tautomerism, researchers can unlock the full potential of this compound and its derivatives in the quest for novel therapeutics.
References
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Matwijczuk, A., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411. [Link]
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Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]
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Gagos, M., et al. (2015). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. Journal of Fluorescence, 25(6), 1637-1645. [Link]
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Heidarnezhad, Z., et al. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Chemical Science Transactions, 2(4), 1370-1378. [Link]
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Matwijczuk, A., et al. (2015). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. Journal of Fluorescence, 25(6), 1637-1645. [Link]
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Myśliwa-Kurdziel, B., et al. (2015). Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol. Journal of Fluorescence, 25(6), 1637-1645. [Link]
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PubChem. Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. [Link]
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Perry, C., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
-
Kowal, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(10), 4435-4443. [Link]
-
Wikipedia. Thiocarboxylic acid. [Link]
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Methodological & Application
Application Notes & Protocols: 4-Hydroxythiophene-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of a Heterocyclic Scaffold
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic outcomes. 4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound that has garnered significant interest for its versatile applications in medicinal chemistry.[1] Its utility stems from a unique combination of structural and electronic properties. The thiophene ring often serves as a bioisostere for a benzene ring, a substitution that can modulate a compound's metabolic stability and efficacy.[1]
The dual functionality of a hydroxyl group and a carboxylic acid on this scaffold provides rich chemical handles for synthetic elaboration.[1] These groups are pivotal in tuning the physicochemical properties of a lead compound, such as solubility and its ability to interact with biological targets, which can enhance bioavailability and overall therapeutic effectiveness.[1] Furthermore, derivatives of hydroxylated thiophenes have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3]
This document serves as a technical guide for researchers, providing an in-depth look at the applications of this compound, with a focus on its role as a carboxylic acid bioisostere and its application in the synthesis of enzyme inhibitors. Detailed protocols and expert insights are provided to facilitate its effective use in drug development programs.
Core Applications & Mechanistic Insights
Bioisosteric Replacement of Carboxylic Acids
A primary challenge in drug design is mitigating the undesirable pharmacokinetic properties often associated with the carboxylic acid moiety, such as poor membrane permeability and rapid metabolism, which can lead to toxicity.[4][5][6] Bioisosteric replacement is a powerful strategy to circumvent these issues while retaining the key pharmacophoric interactions.[6][7] The 4-hydroxythiophene scaffold can be considered a non-classical bioisostere for certain carboxylic acid-containing drugs.
The hydroxyl group, with its acidic proton, can mimic the hydrogen-bonding capabilities of a carboxylic acid, while the thiophene ring itself modulates lipophilicity and metabolic stability.[1][8] This strategic replacement can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
Causality of Bioisosteric Success: The effectiveness of this replacement lies in the preservation of key interactions with the biological target. The hydroxyl group can act as a hydrogen bond donor, and the sulfur atom in the thiophene ring can engage in unique interactions with the protein binding pocket. This allows the scaffold to maintain or even improve binding affinity while altering the overall physicochemical properties of the molecule.[5]
Scaffold for Enzyme Inhibitors
The rigid structure and functional group presentation of this compound make it an excellent starting point for the synthesis of various enzyme inhibitors. The carboxylic acid can be readily converted into amides, esters, and other functionalities to probe the binding pockets of target enzymes.[1]
A notable example is the development of inhibitors for enzymes like Hepatitis C Virus (HCV) NS5B polymerase.[9] In these cases, the thiophene-2-carboxylic acid core serves as the anchor for building out structures that can potently and selectively inhibit the enzyme's function.
Workflow for Inhibitor Development:
Caption: A generalized workflow for developing enzyme inhibitors.
Experimental Protocols
This section provides a detailed protocol for a common and critical reaction in the derivatization of this compound: amide bond formation. This reaction is fundamental for creating libraries of compounds for screening.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of this compound with a representative primary amine (e.g., benzylamine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Self-Validation: This protocol includes in-process checks (TLC monitoring) and a final purification and characterization step to ensure the integrity of the final product.
Materials:
-
This compound
-
Benzylamine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Expert Insight: Anhydrous conditions are crucial to prevent the hydrolysis of EDC and ensure efficient coupling.
-
-
Activation of Carboxylic Acid:
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Causality: HOBt is added to suppress side reactions, such as the formation of an N-acylurea byproduct, and to minimize racemization if chiral amines are used.[1] EDC is the coupling agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[1]
-
-
Amine Addition:
-
Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 eq).
-
Expert Insight: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes).
-
The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of EtOAc in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation & Characterization
Accurate characterization of synthesized derivatives is essential. Below is a table of expected data for the product of the protocol described above, N-benzyl-4-hydroxythiophene-2-carboxamide.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.1 (t, 1H, NH), δ ~7.5-7.2 (m, 6H, Ar-H & Thiophene-H), δ ~6.8 (d, 1H, Thiophene-H), δ ~4.5 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~162 (C=O), δ ~158 (C-OH), δ ~140-127 (Ar-C & Thiophene-C), δ ~115 (Thiophene-C), δ ~110 (Thiophene-C), δ ~42 (CH₂) |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found for C₁₂H₁₁NO₂S |
Troubleshooting & Expert Tips
-
Low Yield: If the reaction yield is low, ensure all reagents are anhydrous and of high purity. The order of addition is also critical; activate the carboxylic acid with EDC/HOBt before adding the amine.
-
Side Product Formation: The presence of a major side product with a mass corresponding to an N-acylurea indicates incomplete activation by HOBt or the presence of water. Increase the amount of HOBt slightly and ensure stringent anhydrous conditions.
-
Purification Challenges: If the product is difficult to separate from starting materials, consider an acidic wash (e.g., dilute HCl) during the work-up to remove any residual amine and a basic wash for the carboxylic acid.
By leveraging the unique properties of the this compound scaffold and employing robust synthetic protocols, researchers can efficiently generate novel molecular entities with significant potential for therapeutic applications.
References
-
Attimarad, M., Mohan, S., & Srinivasa Murthy, M. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
-
Al-Ghorbani, M., El-Sharkawy, M., A. M. Ali, M., & El-Gazzar, A. B. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
-
Beaulieu, P. L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. Retrieved from [Link]
-
Ghent University Library. (2022). Carboxylic acid bioisosteres in medicinal chemistry : synthesis and properties. Retrieved from [Link]
-
Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95. Retrieved from [Link]
-
Dalgaard, L. Z., & Vranic, S. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 30(6), 1239–1255. Retrieved from [Link]
-
ResearchGate. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6- carboxylic acid derivatives as NSAIDs. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Hydroxythiophene-2-carboxylic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: 4-Hydroxythiophene-2-carboxylic acid is a potent, bifunctional starting material, offering strategic entry points for the synthesis of diverse and novel heterocyclic compounds. Its thiophene core is a privileged scaffold in medicinal chemistry, known to impart a range of biological activities.[1][2][3] The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid function allows for a variety of synthetic manipulations, from simple derivatization to complex annulation reactions. This guide provides an in-depth exploration of key synthetic strategies, explaining the chemical rationale behind the methodologies and offering detailed, reproducible protocols for the synthesis of advanced heterocyclic systems with potential therapeutic applications.
Foundational Chemistry: The Dual Reactivity of the Core Scaffold
The synthetic utility of this compound stems from the distinct and controllable reactivity of its two functional groups.[4] Understanding these reactive sites is paramount to designing logical and efficient synthetic pathways.
-
The Carboxylic Acid (C2-Position): This group is a classic electrophilic center, ideal for nucleophilic acyl substitution.[4] It serves as the primary handle for appending new heterocyclic rings or linking moieties. Standard transformations include:
-
Amide Formation: Direct coupling with amines using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form thiophene-2-carboxamides. These amides are themselves valuable precursors or final target molecules.[4][5]
-
Esterification: Conversion to esters to modify solubility, protect the acid, or introduce further functionality.[4]
-
Acid Chloride/Hydrazide Formation: Conversion to highly reactive acid chlorides (using SOCl₂) or carbohydrazides (via an ester-hydrazine sequence) opens pathways to a multitude of heterocyclic systems like oxadiazoles, pyrazoles, and triazoles.[6]
-
-
The Hydroxyl Group (C4-Position): This nucleophilic group can participate in a range of reactions. Its reactivity is influenced by the electron-donating sulfur atom and the overall aromatic system. Key reactions include:
-
O-Alkylation and O-Acylation: Formation of ethers and esters, which can be used to block the hydroxyl group or to introduce specific side chains that modulate biological activity.
-
Condensation Reactions: The hydroxyl group, in concert with the adjacent, electronically activated C5 carbon, can act as a dinucleophile in ring-forming (annulation) reactions to create fused bicyclic systems like thienopyrans or thienopyridines.
-
Caption: Figure 1: Key Reactive Sites of the Parent Scaffold.
Strategy I: Appended Heterocycles via Carboxylic Acid Derivatization
This is one of the most robust and widely employed strategies. It involves a two-stage process: first, the carboxylic acid is converted into a reactive intermediate, which then undergoes a cyclization reaction with a suitable bifunctional reagent. This approach allows for the modular synthesis of a vast library of compounds where a new heterocyclic ring is attached to the C2 position of the thiophene core.
Workflow: Synthesis of a Thiophene-1,3,4-Oxadiazole Scaffold
This workflow demonstrates the conversion of the carboxylic acid into a 1,3,4-oxadiazole ring, a common pharmacophore in medicinal chemistry. The key intermediate is the thiophene-2-carbohydrazide.
Caption: Figure 2: Workflow for Appended Oxadiazole Synthesis.
Protocol 2.1: Synthesis of 4-Hydroxythiophene-2-carbohydrazide (Intermediate)
Rationale: The conversion of the carboxylic acid to a hydrazide is a crucial step that installs a highly nucleophilic nitrogen moiety, primed for cyclization. Direct conversion from the acid is often low-yielding; therefore, a two-step process via the methyl ester is preferred for efficiency and purity.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hydrazine Hydrate (80% solution)
-
Ethanol (95%)
Procedure:
-
Esterification:
-
Suspend 1.0 eq of this compound in anhydrous methanol (approx. 10 mL per gram of acid).
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can often be used directly in the next step.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 4-hydroxythiophene-2-carboxylate in ethanol (approx. 15 mL per gram).
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the pure 4-Hydroxythiophene-2-carbohydrazide.
-
Characterization (Expected):
-
¹H NMR: Appearance of a broad singlet for the -NH₂ protons and a singlet for the -NH- proton, alongside the disappearance of the methyl ester singlet.
-
IR: Strong C=O stretch (amide) around 1640-1660 cm⁻¹ and N-H stretches around 3200-3400 cm⁻¹.
Protocol 2.2: Cyclization to 5-(4-Hydroxythiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Rationale: This cyclization utilizes carbon disulfide (CS₂) as a one-carbon source. The basic conditions (KOH) facilitate the formation of a dithiocarbazate intermediate, which subsequently cyclizes with the elimination of water and hydrogen sulfide to form the stable, aromatic oxadiazole-thiol ring system.
Materials:
-
4-Hydroxythiophene-2-carbohydrazide
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Carbon Disulfide (CS₂)
-
Hydrochloric Acid (dilute)
Procedure:
-
Dissolve 1.0 eq of 4-Hydroxythiophene-2-carbohydrazide and 1.5 eq of KOH in ethanol.
-
Stir the mixture until a clear solution is obtained. Add carbon disulfide (1.5 eq) dropwise at room temperature.
-
Reflux the resulting mixture for 12-16 hours. The color of the reaction may change to yellow or orange.
-
Monitor the reaction by TLC. After completion, cool the mixture and reduce the solvent volume by half.
-
Pour the concentrated reaction mixture into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with dilute HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove inorganic salts.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.
| Reagent/Condition | Role/Purpose | Typical Parameters |
| Hydrazine Hydrate | Nucleophile for hydrazide formation | 3.0 eq, Reflux |
| Carbon Disulfide | C1 source for oxadiazole ring | 1.5 eq, Reflux |
| Potassium Hydroxide | Base catalyst for cyclization | 1.5 eq, Ethanolic |
| Reaction Time | Drive reaction to completion | 12-16 hours |
| Acidification | Protonation and precipitation of product | pH 3-4 |
Strategy II: Fused Heterocycles via Annulation Reactions
This strategy aims to construct a new ring fused to the thiophene core, creating a bicyclic system. Such reactions typically leverage the nucleophilicity of the C4-hydroxyl group and the adjacent C5 carbon. The Fiesselmann thiophene synthesis provides a conceptual basis for this type of cyclocondensation.[2][4]
Protocol 3.1: Synthesis of a Thieno[3,2-b]pyran-one Derivative
Rationale: This protocol describes a Pechmann-type condensation using an activated β-ketoester (e.g., ethyl acetoacetate) under acidic catalysis. The hydroxyl group of the thiophene attacks the ketone carbonyl, and a subsequent intramolecular transesterification and dehydration lead to the formation of the fused α-pyrone ring.
Materials:
-
This compound
-
Ethyl Acetoacetate
-
Sulfuric Acid (Concentrated) or Polyphosphoric Acid (PPA)
Procedure:
-
Mix 1.0 eq of this compound with an excess of ethyl acetoacetate (3.0-5.0 eq), which acts as both reagent and solvent.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated H₂SO₄, 2.0 eq) with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
A solid precipitate will form. Collect the crude solid by vacuum filtration.
-
Wash the solid extensively with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize from a suitable solvent (e.g., acetic acid or ethanol) to yield the pure thieno[3,2-b]pyran-one product.
Caption: Figure 3: Simplified Mechanism of Thieno[3,2-b]pyran-one Formation.
Conclusion and Outlook
This compound is an exceptionally versatile platform for the development of novel heterocyclic compounds. The orthogonal reactivity of its functional groups enables both the appendage of diverse heterocyclic rings and the construction of fused bicyclic systems. The protocols outlined here provide reliable and scalable methods for accessing these complex scaffolds. Given the established importance of the thiophene nucleus in drug discovery, the derivatives synthesized from this starting material are prime candidates for screening in antimicrobial, anti-inflammatory, and oncology research programs.[1][7][8][9]
References
-
G. G., C. G., & A. D. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687–15725. [Link]
-
G. G., C. G., & A. D. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC - PubMed Central. [Link]
-
Georganics. (n.d.). Thiophene derivatives. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]
-
Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. [Link]
-
Journal of Advanced Scientific Research. (2012). Biological Diversity of Thiophene: A Review. JASR, 3(3), 01-11. [Link]
-
Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
-
Shaimaa Adnan. (2015). Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Iraqi National Journal of Chemistry. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2977. [Link]
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- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydroxythiophene-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Heterocycle
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Hydroxythiophene-2-carboxylic acid, a bifunctional five-membered sulfur-containing heterocycle, has emerged as a scaffold of significant interest. Its utility stems from the orthogonal reactivity of its constituent functional groups: a nucleophilic phenolic hydroxyl group and an electrophilic carboxylic acid. This duality allows for selective derivatization, making it a valuable synthon for creating diverse libraries of compounds.[1] Thiophene moieties are recognized as important pharmacophores, often serving as bioisosteres for benzene rings in drug candidates to enhance efficacy and modulate metabolic properties.[1] The presence of both hydroxyl and carboxylic acid functionalities further expands its potential for generating molecules with desirable pharmacokinetic profiles and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthetic manipulation of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a framework for the reliable synthesis of advanced intermediates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃S | PubChem CID: 13277907 |
| Molecular Weight | 144.15 g/mol | PubChem CID: 13277907 |
| Appearance | Off-white to pale yellow solid | --- |
| Melting Point | 198-202 °C | Commercially available data |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | --- |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum provides key structural information. The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region (12-13 ppm). The thiophene ring protons will present as distinct signals, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (around 160-170 ppm) and the carbons of the thiophene ring, with the carbon bearing the hydroxyl group shifted downfield.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong C=O stretch for the carbonyl group (around 1680-1710 cm⁻¹). A distinct O-H stretch for the phenolic hydroxyl group will also be present (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.
Core Synthetic Transformations: Protocols and Mechanistic Insights
The synthetic utility of this compound lies in the selective manipulation of its two functional groups. The following protocols detail key transformations, emphasizing chemoselectivity and providing the rationale for the chosen reaction conditions.
Esterification of the Carboxylic Acid Moiety
Esterification of the carboxylic acid is a common strategy to protect this group, enhance lipophilicity, or to create a handle for further functionalization. The presence of the phenolic hydroxyl group presents a challenge for selectivity. While direct Fischer esterification under harsh acidic conditions can lead to side reactions, milder methods are preferred. The Steglich esterification, utilizing a carbodiimide coupling agent and a nucleophilic catalyst, offers a robust solution.
Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of a methyl ester as a representative example. The choice of alcohol can be varied to produce a range of esters.
dot
Caption: Steglich esterification workflow.
Materials:
-
This compound
-
Methanol (MeOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM.
-
Add methanol (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DMAP (0.2 equiv) followed by the portion-wise addition of EDC·HCl (1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired methyl 4-hydroxythiophene-2-carboxylate.
Causality and Mechanistic Insight:
The Steglich esterification is effective due to the in-situ activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive N-acylpyridinium salt. This species is then readily attacked by the alcohol (methanol) to form the ester, regenerating DMAP. This catalytic cycle prevents the less reactive alcohol from directly attacking the O-acylisourea, which can be slow and may lead to the formation of an unreactive N-acylurea byproduct. The mild, room temperature conditions are crucial for preventing side reactions involving the phenolic hydroxyl group.
dot
Caption: Mechanism of DMAP-catalyzed esterification.
Amidation of the Carboxylic Acid Moiety
The formation of an amide bond is a cornerstone of medicinal chemistry. Similar to esterification, the chemoselective amidation of this compound can be achieved using peptide coupling reagents.
Protocol: EDC/HOBt-Mediated Amidation
This protocol details the synthesis of an N-benzyl amide as an illustrative example. A wide range of primary and secondary amines can be utilized.
Materials:
-
This compound
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HOBt (1.2 equiv) and benzylamine (1.1 equiv).
-
Cool the mixture to 0 °C.
-
Add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC·HCl (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-benzyl-4-hydroxythiophene-2-carboxamide.
Causality and Mechanistic Insight:
The combination of EDC and HOBt is a highly effective system for amide bond formation. EDC activates the carboxylic acid to form the O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active HOBt ester. This active ester is more stable than the O-acylisourea and is less prone to racemization if the carboxylic acid has a chiral center. The amine then attacks the carbonyl of the HOBt ester to form the amide bond. The use of a non-nucleophilic base like DIPEA is to neutralize the hydrochloride salt of EDC and the carboxylic acid proton, facilitating the reaction. This method is generally chemoselective for the carboxylic acid in the presence of the phenolic hydroxyl group due to the higher nucleophilicity of the amine compared to the hydroxyl group under these conditions.
Suzuki Cross-Coupling via Bromination
The thiophene ring can be further functionalized through cross-coupling reactions. A common strategy involves the initial bromination of the ring followed by a Suzuki-Miyaura cross-coupling with a boronic acid.
Part A: Regioselective Bromination
The electronic properties of the substituents on the thiophene ring direct the regioselectivity of electrophilic bromination. The hydroxyl group at the 4-position is a strong activating group and an ortho-, para-director. The carboxylic acid at the 2-position is a deactivating group. Therefore, bromination is expected to occur preferentially at the 5-position, which is ortho to the activating hydroxyl group and not sterically hindered by the carboxylic acid.
Protocol: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Sodium thiosulfate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with EtOAc.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
The crude 5-bromo-4-hydroxythiophene-2-carboxylic acid can often be used in the next step without further purification, or it can be purified by recrystallization.
Part B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. A palladium catalyst is used to couple the brominated thiophene with a boronic acid. For this reaction, it is often advantageous to first protect the carboxylic acid as an ester to prevent potential interference with the basic reaction conditions.
Protocol: Suzuki Coupling of Methyl 5-bromo-4-hydroxythiophene-2-carboxylate
dot
Caption: Suzuki cross-coupling workflow.
Materials:
-
Methyl 5-bromo-4-hydroxythiophene-2-carboxylate (from esterification and bromination)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add methyl 5-bromo-4-hydroxythiophene-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 8-12 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash with water and brine, then dry the organic layer over MgSO₄.
-
Filter and concentrate the solution.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
Causality and Mechanistic Insight:
The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the boronic acid (activated by the base) to form a new Pd(II) intermediate. Finally, reductive elimination occurs to form the C-C bond of the product and regenerate the Pd(0) catalyst. The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is common for its stability and effectiveness with a range of substrates. The base is crucial for activating the boronic acid for transmetalation.
Applications in Drug Discovery: A Case Study
Derivatives of this compound have shown promise in drug discovery. For instance, the core is present in agonists of the free fatty acid receptor 4 (FFA4), also known as GPR120, which is a target for the treatment of type 2 diabetes and other metabolic disorders. A notable example is GSK137647A, a selective FFA4 agonist. The synthesis of such molecules often involves the amidation of the carboxylic acid and further modification of the thiophene ring, highlighting the importance of the synthetic protocols described herein.[3][4]
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality, when approached with the appropriate chemoselective strategies, allows for the efficient construction of a wide array of complex molecules. The protocols detailed in this guide for esterification, amidation, and Suzuki cross-coupling provide a solid foundation for researchers to explore the synthetic potential of this scaffold in their own research, particularly in the fields of medicinal chemistry and materials science. By understanding the mechanistic underpinnings of these transformations, chemists can further innovate and adapt these methods to create novel and impactful molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids [mdpi.com]
Application Notes: 4-Hydroxythiophene-2-carboxylic Acid in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Hydroxythiophene-2-carboxylic acid (4-HTCA) is a heterocyclic compound distinguished by its bifunctional nature, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on an electron-rich thiophene ring. While its derivatives are actively explored in medicinal chemistry for their biological activities, its true potential in materials science is rooted in its role as a versatile monomer for the synthesis of advanced functional polymers.[1][2] This guide provides an in-depth exploration of 4-HTCA's application in the development of conductive and semiconducting polymers, focusing on synthetic strategies, detailed experimental protocols, and the causal relationship between its molecular structure and the resulting material properties.
Section 1: The Strategic Importance of Bifunctionality in Polymer Design
The utility of 4-HTCA as a monomer stems directly from its unique combination of a polymerizable backbone and two distinct functional handles. This architecture allows for a multi-stage approach to material design: synthesis, functionalization, and controlled assembly.
-
The Thiophene Core: The thiophene ring itself is the fundamental unit for creating π-conjugated polymer backbones.[1] Upon polymerization, the overlapping p-orbitals along the polymer chain create delocalized electron pathways, which are essential for charge transport, leading to conductive or semiconducting properties.[1]
-
The Carboxylic Acid (-COOH) Handle: This group is a powerful tool for tuning the final properties of the polymer.
-
Post-Polymerization Modification: It serves as a reactive site for attaching other molecules (e.g., bioactive peptides, fluorescent dyes) after the polymer backbone has been formed.[3]
-
Solubility Control: The polarity of the carboxylic acid can be used to control the polymer's solubility in different solvents, which is critical for processing and device fabrication.[4]
-
Intermolecular Interactions: The -COOH group can form strong hydrogen bonds, enabling the self-assembly of polymer chains into highly ordered structures, such as lamellae on a substrate.[5] This is highly desirable for applications in organic electronics where molecular packing significantly influences device performance.
-
-
The Hydroxyl (-OH) Handle: The hydroxyl group provides a secondary site for modification, which can be addressed independently of the carboxylic acid.[1] It can undergo etherification or esterification to attach side chains that can further tune the polymer's electronic properties, solubility, or processability.
Section 2: Application Focus: Synthesis of Functionalized Polythiophenes
A primary application of 4-HTCA is as a precursor for functionalized polythiophenes. Direct polymerization of the monomer is often challenging, as the acidic proton of the carboxylic acid can interfere with common organometallic catalysts used in controlled polymerization reactions.[4] Therefore, a protection-polymerization-deprotection strategy is a robust and logical approach.
Monomer Derivatization Strategy
The first critical step is to chemically modify, or "protect," the reactive -OH and -COOH groups. This ensures that they do not interfere with the subsequent polymerization reaction. A common strategy is to convert the carboxylic acid to a methyl ester and the hydroxyl group to a simple ether, for example. The protected monomer is then halogenated (typically brominated) at the 2- and 5-positions of the thiophene ring to prepare it for cross-coupling polymerization.
Caption: Workflow for derivatizing 4-HTCA into a polymerization-ready monomer.
Polymerization Protocols
With a suitable monomer in hand, polymerization can proceed. The choice of method dictates the regularity and, consequently, the electronic properties of the final polymer.
Protocol 2.2.1: Chemical Oxidative Polymerization
This method is straightforward but typically yields polymers with defects in their chain regularity (regiorandom). However, it is a robust method for producing bulk quantities of conductive polymer.
-
Objective: To synthesize a poly(this compound) derivative via chemical oxidation.
-
Materials:
-
Protected thiophene monomer (from step 2.1)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform or other suitable solvent
-
Methanol
-
Ammonia solution
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen/Argon inlet
-
Dropping funnel
-
Soxhlet extraction apparatus
-
-
Step-by-Step Procedure:
-
Dissolve the protected monomer in anhydrous chloroform in the flask under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve a stoichiometric excess (typically 4 equivalents) of anhydrous FeCl₃ in a minimal amount of anhydrous chloroform.
-
Add the FeCl₃ solution dropwise to the stirring monomer solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. The mixture will turn dark, indicating polymer formation.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash it with methanol to remove residual oxidant and oligomers.
-
To remove the iron catalyst, stir the polymer in an ammonia solution, then wash with water and methanol until the filtrate is neutral.
-
Purify the polymer via Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.
-
Dry the resulting polymer under vacuum.
-
-
Validation: The polymer structure and purity should be confirmed using ¹H NMR spectroscopy. Molecular weight can be estimated using Gel Permeation Chromatography (GPC). Optical properties are determined by UV-Vis spectroscopy of a thin film or solution.
Protocol 2.2.2: GRIM Metathesis for Regioregular Polymers
GRIM (Grignard Metathesis) polymerization is a controlled method that produces highly regioregular, head-to-tail (HT) coupled polythiophenes.[6][7] This precise arrangement minimizes structural defects and maximizes π-orbital overlap, leading to superior charge mobility.
-
Objective: To synthesize a highly regioregular polythiophene derivative.
-
Materials:
-
2,5-Dibromo-functionalized monomer (from step 2.1)
-
t-Butylmagnesium chloride (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) catalyst
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (5 M)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry glassware
-
Magnetic stirrer
-
Syringes
-
-
Step-by-Step Procedure:
-
Under a strict inert atmosphere, dissolve the 2,5-dibromo monomer in anhydrous THF.
-
Cool the solution to 0 °C and slowly add one equivalent of the Grignard reagent via syringe. This selectively forms a thienylmagnesium halide intermediate.
-
After stirring for 1-2 hours, add a catalytic amount of Ni(dppp)Cl₂ to initiate the cross-coupling polymerization.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by adding 5 M HCl.
-
Precipitate the polymer by pouring the mixture into methanol.
-
Filter the solid, wash extensively with methanol, and dry under vacuum.
-
Further purification can be performed using Soxhlet extraction as described in Protocol 2.2.1.
-
-
Validation: Regioregularity is confirmed by analyzing the aromatic region of the ¹H NMR spectrum. A single, sharp peak indicates high HT-coupling. GPC, UV-Vis, and electrical conductivity measurements will further characterize the material.
Caption: Key stages of GRIM polymerization for producing regioregular polythiophenes.
Section 3: Post-Polymerization Modification and Material Properties
Once the protected polymer is synthesized and purified, the protecting groups can be removed to unmask the hydroxyl and carboxylic acid functionalities. For example, a methyl ester can be hydrolyzed back to a carboxylic acid using a base like lithium hydroxide.
The presence of these functional groups dramatically influences the final material properties.
| Polymer Type | Key Functional Group | Expected Conductivity | Potential Application |
| Protected Polymer (Ester/Ether) | Ester/Ether Side Chains | Moderate (Semiconducting) | Organic Field-Effect Transistors (OFETs), Solution-Processable Layers |
| Deprotected Polymer | Carboxylic Acid (-COOH) | Lower (Doping Dependent) | Chemical Sensors, Bio-interfaces, pH-Responsive Materials |
| Deprotected Polymer | Hydroxyl (-OH) | Lower (Doping Dependent) | Surface Modification, Cross-linking Sites |
| Post-functionalized Polymer | Amide-linked Peptide | Variable | Biosensors, Tissue Engineering Scaffolds[3] |
Section 4: Application in Self-Assembled Monolayers
The deprotected polymer or its oligomers, now bearing carboxylic acid groups, can be used to form highly ordered thin films on various substrates.[5] When a solution of the material is deposited onto a surface like graphite, the carboxylic acid groups on adjacent chains interact via hydrogen bonding to form stable dimers. This interaction drives the molecules to self-assemble into well-defined, crystalline domains.[5] This "bottom-up" fabrication is critical for creating pristine semiconductor-insulator interfaces in organic electronic devices.
Sources
- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJNANO - STM study on the self-assembly of oligothiophene-based organic semiconductors [beilstein-journals.org]
- 6. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
derivatization of 4-Hydroxythiophene-2-carboxylic acid for high-throughput screening
Application Note & Protocols
Topic: High-Throughput Derivatization of 4-Hydroxythiophene-2-carboxylic Acid for Compound Library Synthesis
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and high-throughput screening.
Introduction: The Strategic Value of the Thiophene Scaffold in HTS
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its dual functionality—a nucleophilic hydroxyl group and an electrophilic carboxylic acid—makes it a versatile scaffold for building diverse molecular architectures.[1] In the context of drug discovery, high-throughput screening (HTS) serves as a primary engine for identifying novel "hit" compounds from vast chemical libraries.[2][][4][5] The success of any HTS campaign is fundamentally dependent on the quality and structural diversity of the compound library being screened.[6]
This guide provides a detailed framework for the strategic derivatization of the this compound core. The objective is to leverage combinatorial chemistry principles to rapidly generate a library of analogues suitable for HTS.[7][8] By systematically modifying the two key functional handles of the scaffold, researchers can efficiently explore the structure-activity relationship (SAR) landscape, modulating physicochemical properties to enhance drug-likeness and target engagement.
Core Rationale: Why Derivatize for High-Throughput Screening?
The derivatization of a core scaffold is not merely an exercise in chemical synthesis; it is a strategic imperative for modern drug discovery. The rationale is threefold:
-
Maximizing Structural Diversity: From a single, readily available starting material, parallel synthesis techniques can generate hundreds to thousands of unique analogues. This expansion of chemical space increases the statistical probability of discovering a molecule with the desired biological activity.
-
Systematic SAR Exploration: By introducing a variety of functional groups at specific positions, researchers can systematically probe the chemical environment of a biological target. This process helps identify the key molecular features—hydrogen bond donors/acceptors, hydrophobic moieties, charge centers—that are critical for binding and efficacy.
-
Tuning Physicochemical Properties: Early-stage hits often suffer from poor drug-like properties (e.g., low solubility, high toxicity, poor metabolic stability). Derivatization allows for the fine-tuning of these characteristics. For instance, converting a carboxylic acid to an amide can neutralize charge and enhance cell permeability, while adding a polyethylene glycol (PEG) chain via an ether linkage can improve aqueous solubility.
Caption: Automated parallel synthesis and quality control workflow.
The Imperative of Quality Control (QC)
The adage "garbage in, garbage out" is particularly true for HTS. Screening a library of poor quality leads to misleading results, false positives, and wasted resources. [9]Therefore, integrating a robust QC process is a non-negotiable step. [10][11]This typically involves analyzing a representative subset of the library (e.g., 5-10% of wells) to confirm identity and purity.
Key QC Metrics:
-
Identity Confirmation: Verifying that the molecular weight of the product matches the expected value via Mass Spectrometry (MS).
-
Purity Assessment: Determining the purity of the compound, typically by High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD). A purity level of >90% is often the target for primary screening libraries.
Detailed Experimental Protocols
Note: These protocols are designed for a 96-well plate format and assume the use of standard laboratory equipment, including multichannel pipettes or an automated liquid handler. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Amide Synthesis via EDAC/HOBt Coupling
This protocol describes the synthesis of a 96-member amide library from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound (Scaffold)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Amine Building Block Library (96 unique amines)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction plates (polypropylene, V-bottom)
-
Plate sealer
-
Orbital plate shaker
Procedure:
-
Amine Plate Preparation:
-
Prepare 100 µL of a 0.2 M solution of each of the 96 amines in anhydrous DMF in a 96-well plate ("Amine Plate"). Seal the plate and set it aside.
-
-
Scaffold/Reagent Master Mix Preparation:
-
For a full 96-well plate, prepare a master mix sufficient for ~105 reactions to account for pipetting errors.
-
In a sterile bottle, combine:
-
This compound (1.51 g, 10.5 mmol, 1.0 eq)
-
HOBt (1.59 g, 11.8 mmol, 1.1 eq)
-
EDAC (2.25 g, 11.8 mmol, 1.1 eq)
-
-
Add anhydrous DMF to a final volume of 52.5 mL. This creates a solution where 500 µL contains the scaffold and coupling reagents for one reaction.
-
Stir until all solids are dissolved.
-
-
Reaction Assembly:
-
Dispense 500 µL of the Scaffold/Reagent Master Mix into each well of a new 96-well reaction plate ("Reaction Plate").
-
Using a liquid handler or multichannel pipette, transfer 100 µL from each well of the "Amine Plate" to the corresponding well of the "Reaction Plate".
-
Add 50 µL of DIPEA to each well.
-
-
Reaction Incubation:
-
Seal the "Reaction Plate" securely.
-
Place the plate on an orbital shaker and incubate at room temperature (25°C) for 16-24 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate to each well. Mix vigorously and centrifuge the plate to separate the layers.
-
Transfer the organic (top) layer to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the final compounds in a known volume of DMSO (e.g., 500 µL) to create a stock solution (e.g., ~40 mM).
-
Protocol 2: Parallel Ester Synthesis via DCC/DMAP Coupling
This protocol details the synthesis of an ester library using a diverse set of alcohols.
Materials:
-
This compound (Scaffold)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Alcohol Building Block Library (96 unique alcohols)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction plates and equipment as in Protocol 1
Procedure:
-
Alcohol Plate Preparation:
-
Prepare 100 µL of a 0.25 M solution of each of the 96 alcohols in anhydrous DCM in a 96-well plate ("Alcohol Plate").
-
-
Scaffold Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
-
Reaction Assembly:
-
Dispense 500 µL of the scaffold solution into each well of a new "Reaction Plate".
-
Transfer 100 µL from each well of the "Alcohol Plate" to the corresponding well of the "Reaction Plate".
-
Prepare a 0.5 M solution of DCC in DCM and a 0.1 M solution of DMAP in DCM.
-
Add 220 µL of the DCC solution (1.1 eq) to each well.
-
Add 100 µL of the DMAP solution (0.1 eq) to each well.
-
-
Reaction Incubation:
-
Seal the "Reaction Plate" and incubate on a plate shaker at room temperature for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
-
Work-up and Isolation:
-
Centrifuge the plate to pellet the DCU precipitate.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Wash the remaining precipitate with 200 µL of DCM, centrifuge again, and combine the supernatant with the previously collected solution.
-
Evaporate the solvent to dryness.
-
Re-dissolve the final compounds in a known volume of DMSO for the final stock plate.
-
Protocol 3: Quality Control by LC-MS Analysis
This protocol outlines a standard QC check for a subset of the newly synthesized library.
Procedure:
-
Select a representative column from the final 96-well stock plate (e.g., 8 compounds).
-
Prepare a QC plate by diluting 5 µL of each selected compound stock with 995 µL of acetonitrile/water (1:1).
-
Analyze each sample by LC-MS using a standard gradient (e.g., 5-95% acetonitrile with 0.1% formic acid over 5 minutes).
-
For each sample, integrate the area of all peaks in the chromatogram (e.g., at 254 nm) to calculate the purity percentage of the main product.
-
Confirm that the mass spectrum of the major peak contains the [M+H]⁺ or [M-H]⁻ ion corresponding to the expected molecular weight of the synthesized derivative.
Data Presentation: Example Library
The data generated from the synthesis and QC should be meticulously cataloged in a database.
| Compound ID | Reaction Type | Building Block | Expected Mass (m/z) | Observed Mass [M+H]⁺ | Purity (HPLC %) |
| TH-AM-001 | Amidation | Benzylamine | 233.29 | 234.1 | 96% |
| TH-AM-002 | Amidation | Morpholine | 213.26 | 214.1 | 98% |
| TH-ES-001 | Esterification | Ethanol | 172.19 | 173.1 | 95% |
| TH-ES-002 | Esterification | Benzyl alcohol | 234.27 | 235.1 | 92% |
| TH-ET-001 | Etherification | Propyl bromide | 186.25 | 187.1 | 94% |
References
-
Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. NIH National Center for Biotechnology Information. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Lambda Solution. [Link]
-
High-Throughput Screening Methods in Drug Discovery. Pharma Models. [Link]
-
Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. ResearchGate. [Link]
-
Quality Control of High-Throughput Library Construction Pipeline for KAPA HTP Library Using an Agilent 2200 TapeStation. Agilent Technologies. [Link]
-
Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. [Link]
-
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Amidation of a carboxylic acid. RepositóriUM. [Link]
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Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed. [Link]
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Combinatorial chemistry – Knowledge and References. Taylor & Francis Online. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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RAPID, SENSITIVE AND SPECIFIC DERIVATIZATION METHODS... DSpace. [Link]
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Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. [Link]
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Synthesis, characterization, and antibacterial activity studies... PubMed Central. [Link]
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Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
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Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection... PubMed. [Link]
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role of 4-Hydroxythiophene-2-carboxylic acid in the synthesis of kinase inhibitors
An In-Depth Guide to the Application of 4-Hydroxythiophene-2-carboxylic Acid in the Synthesis of Kinase Inhibitors
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a foundational scaffold in the design and synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic protocols, and discuss its application in targeting key kinases involved in pathophysiology.
Introduction: The Strategic Value of the Thiophene Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2][3] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount. The thiophene ring, in particular, has emerged as a "privileged scaffold" in medicinal chemistry.[4][5]
This compound is an exemplary building block that offers a unique combination of structural and electronic properties. Its thiophene core can effectively mimic the purine ring of ATP, enabling it to sit within the highly conserved ATP-binding pocket of various kinases.[4] The hydroxyl (-OH) and carboxylic acid (-COOH) functionalities at the 4- and 2-positions, respectively, serve as versatile chemical handles. These sites allow for systematic and diverse chemical modifications, which are essential for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[6] This guide will elucidate the practical application of this valuable starting material.
Part 1: The Chemistry of this compound in Synthesis
The true utility of this compound lies in the reactivity of its functional groups. The carboxylic acid is a primary site for forming amides and esters, while the hydroxyl group can be used for etherification or serve as a key hydrogen bond donor in receptor binding.
Core Synthetic Transformations
The most common and impactful synthetic route involving this scaffold is amide bond formation . The carboxylic acid at the C2 position is readily converted into a wide range of amides, which are crucial components of many kinase inhibitors. This transformation typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by a primary or secondary amine.
Figure 1: A diagram illustrating the primary synthetic transformations of this compound into key derivatives for kinase inhibitor synthesis.
Part 2: Application in Targeting Specific Kinases
Thiophene-based scaffolds have been successfully employed to target a wide range of kinases. The ability to introduce diverse substituents allows for the fine-tuning of inhibitory activity against specific targets. For instance, thiophene carboxamides have been investigated as inhibitors of IKK-2, a kinase involved in inflammatory responses.[7] Furthermore, derivatives of tetrahydrobenzo[b]thiophene have shown potent activity against kinases like WEE1 and also target tubulin polymerization, highlighting the scaffold's versatility in hitting multiple anticancer targets.[8]
The table below summarizes the activity of several thiophene-based compounds against key kinases, demonstrating the scaffold's broad applicability.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Thiophene Derivative 4c | VEGFR-2 | 0.075 | [4] |
| Thiophene Derivative 4c | AKT | 4.60 | [4] |
| Thiophene Derivative 3b | VEGFR-2 | 0.126 | [4] |
| Thienopyrimidine Cpd 5 | FLT3 | 32.435 | [4] |
| Substituted Thienopyrimidine | CK2 | 0.1 | [9] |
Table 1: Comparative inhibitory activity of various thiophene-based compounds against key oncogenic kinases. IC₅₀ values represent the half-maximal inhibitory concentration.
Part 3: Detailed Synthetic Protocol
This section provides a trusted, field-proven protocol for the synthesis of a model thiophene-2-carboxamide kinase inhibitor intermediate from this compound.
Protocol: Synthesis of N-(4-fluorophenyl)-4-hydroxythiophene-2-carboxamide
This protocol details a standard amide coupling reaction, a cornerstone of modern medicinal chemistry.
Rationale: The conversion of the carboxylic acid to a carboxamide is a critical step for building a molecular library. The choice of 4-fluoroaniline as the coupling partner is illustrative; this moiety is frequently found in kinase inhibitors as it can participate in favorable interactions within the ATP binding site. The use of EDC (a water-soluble carbodiimide) and DMAP (a nucleophilic catalyst) is a standard and efficient method for promoting amide bond formation at room temperature.[10]
Materials and Reagents:
-
This compound
-
4-fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask, add this compound (1.0 mmol, 1 eq.). Dissolve the acid in anhydrous DMF (10 mL).
-
Activation: Add EDC (1.5 mmol, 1.5 eq.) and DMAP (0.2 mmol, 0.2 eq.) to the solution. Stir the reaction mixture at room temperature for 15 minutes. Causality Note: This step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.
-
Amine Addition: Add 4-fluoroaniline (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with Dichloromethane (3 x 30 mL). Causality Note: This separates the organic product from the water-soluble DMF and excess reagents.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). Causality Note: The bicarbonate wash removes any unreacted carboxylic acid, while the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.
-
Characterization: Collect the pure fractions and remove the solvent under reduced pressure to yield the final product, N-(4-fluorophenyl)-4-hydroxythiophene-2-carboxamide, as a solid. Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Figure 2: A detailed workflow diagram for the synthesis of N-(4-fluorophenyl)-4-hydroxythiophene-2-carboxamide.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its inherent structural features facilitate interactions with the kinase ATP-binding site, while its functional groups provide the necessary handles for extensive chemical modification and optimization. The protocols and strategies outlined in this guide demonstrate its practical application and underscore its importance in modern drug discovery campaigns targeting the kinome.
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development of antimicrobial agents using 4-Hydroxythiophene-2-carboxylic acid
An Application Guide for the Development of Novel Antimicrobial Agents Based on the 4-Hydroxythiophene-2-carboxylic Acid Scaffold
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound core structure for the discovery and evaluation of new antimicrobial agents. We present detailed, field-proven protocols for the chemical synthesis of derivative libraries, robust methodologies for in vitro antimicrobial susceptibility testing, and a framework for data analysis and interpretation. The causality behind experimental choices is emphasized to empower researchers to not only execute but also adapt these protocols for their specific discovery campaigns.
Introduction: The Thiophene Scaffold in Antimicrobial Drug Discovery
Heterocyclic compounds are foundational to medicinal chemistry, with the thiophene ring being a particularly privileged structure.[1] Often considered a bioisostere of a benzene ring, the thiophene nucleus is present in numerous approved drugs and is known to confer a range of pharmacological properties.[2] The presence of hydroxyl and carboxylic acid functional groups on the thiophene ring, as in this compound, provides highly versatile synthetic handles.[2] These groups allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]
Derivatives of thiophene carboxylic acids have shown activity against a range of pathogens, including drug-resistant strains of Escherichia coli and Acinetobacter baumannii.[4][5] The mechanism of action for some thiophene-based compounds has been linked to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes like DNA gyrase.[1][4][6] This guide focuses on providing the practical, step-by-step methodologies required to build upon this promising foundation.
Protocol: Synthesis of a 4-Hydroxythiophene-2-carboxamide Derivative
The carboxylic acid moiety at the C2 position is an ideal point for modification via nucleophilic acyl substitution to generate libraries of amides, which are crucial for probing SAR.[2] This protocol details a standard amide coupling reaction.
Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry. The use of a coupling agent like EDC (in conjunction with an activator like HOBt) allows the reaction to proceed under mild conditions, preserving the integrity of other functional groups on the scaffold. The tertiary amine base (DIPEA) is non-nucleophilic and serves to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
Workflow for Amide Derivative Synthesis
Caption: Synthetic workflow for creating amide derivatives.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of a novel antimicrobial agent.[7][8] The broth microdilution method is a reliable and scalable technique for this purpose.[9][10]
Trustworthiness: This protocol incorporates essential controls to ensure the validity of the results. A positive control (a known antibiotic) confirms the susceptibility of the test organism, a negative/growth control (no compound) confirms the viability of the inoculum, and a sterility control (no inoculum) confirms the sterility of the growth medium.
Step-by-Step Methodology: Broth Microdilution for MIC Determination
-
Prepare Compound Stock: Prepare a 10 mg/mL stock solution of the synthesized thiophene derivative in 100% Dimethyl Sulfoxide (DMSO).
-
Prepare Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this adjusted suspension in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9] This dilution must be performed within 15 minutes of standardization.[11]
-
-
Plate Preparation (96-Well Plate):
-
Add 100 µL of sterile broth to all wells.
-
Add an additional 100 µL of the compound stock solution (or a pre-diluted working solution) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration range. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions. This brings the final volume in each well to 200 µL and achieves the target inoculum density.
-
Control Wells:
-
Positive Control: Wells containing broth, inoculum, and a standard antibiotic (e.g., ampicillin).
-
Negative (Growth) Control: Wells containing broth and inoculum only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used in the test wells.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7][9]
Data Presentation and Interpretation
Quantitative data from antimicrobial screening should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: Representative MIC Data for 4-Hydroxythiophene-2-carboxamide Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| TH-001 | Benzyl | 16 | 64 | >128 |
| TH-002 | 4-Chlorobenzyl | 8 | 32 | >128 |
| TH-003 | 4-Methoxybenzyl | 32 | 128 | >128 |
| TH-004 | Cyclohexyl | 64 | >128 | >128 |
| Ampicillin | (Control) | 0.5 | 4 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
This is hypothetical data for illustrative purposes.
Interpretation: The data in Table 1 suggests that aromatic R-groups are preferred for activity. The addition of an electron-withdrawing group (Cl) on the benzyl ring (TH-002) improved potency against both bacterial strains compared to the unsubstituted benzyl ring (TH-001). This provides a clear direction for the next round of synthetic optimization.
Advanced Protocols: Investigating the Mechanism of Action
Once a compound with promising MIC values is identified ("a hit"), the next critical step is to investigate its mechanism of action. This provides valuable insight into its therapeutic potential and potential for resistance development.
Antimicrobial Drug Discovery Screening Cascade
Caption: A typical screening cascade for antimicrobial drug discovery.
A common mechanism for membrane-active antimicrobials is the disruption of the bacterial cell membrane's integrity, a mechanism observed for some thiophene compounds.[4] A simple assay to probe this is the Propidium Iodide (PI) uptake assay. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes, where it intercalates with DNA and fluoresces brightly. An increase in fluorescence upon treatment with a compound suggests membrane permeabilization.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. By combining rational synthetic modification with robust and well-controlled microbiological screening protocols, researchers can efficiently navigate the early stages of the drug discovery process. The methodologies detailed in this guide provide a validated framework for synthesizing derivatives, determining their in vitro potency, and planning subsequent mechanistic studies, ultimately accelerating the search for new solutions to the challenge of antimicrobial resistance.
References
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- ResearchGate. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources.
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- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
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- Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
- Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide.
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Synthetic Strategies for Functionalized 4-Hydroxythiophene-2-carboxylic Acid Analogs: A Detailed Guide for Researchers
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for the preparation of functionalized 4-hydroxythiophene-2-carboxylic acid analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as versatile building blocks.[1] This document details robust synthetic methodologies, including the widely applicable Fiesselmann thiophene synthesis, and provides step-by-step protocols with an emphasis on the rationale behind experimental choices. Furthermore, strategies for the subsequent functionalization of the thiophene core are explored, offering a roadmap for creating diverse libraries of these valuable compounds.
Introduction: The Significance of this compound Analogs
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs incorporating this five-membered heterocycle.[2] Thiophene and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The this compound framework, in particular, serves as a crucial intermediate in the synthesis of complex molecules and active pharmaceutical ingredients.[1][3] The presence of both a hydroxyl and a carboxylic acid group provides two reactive handles for a variety of chemical transformations, allowing for the generation of diverse molecular architectures.[1]
Core Synthetic Strategy: The Fiesselmann Thiophene Synthesis
A cornerstone in the synthesis of substituted thiophenes is the Fiesselmann thiophene synthesis. This powerful reaction allows for the construction of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.[4][5] A key advantage of this methodology is its ability to regioselectively produce the desired thiophene core.
General Reaction Mechanism
The Fiesselmann synthesis proceeds through a series of base-catalyzed conjugate additions and a final intramolecular cyclization. The mechanism can be summarized as follows:
Figure 1: Mechanistic overview of the Fiesselmann thiophene synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate
This protocol provides a practical example of the Fiesselmann synthesis.
Materials:
-
Ethyl phenylpropiolate
-
Ethyl thioglycolate
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl phenylpropiolate (17.4 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium ethoxide solution (32.4 g, 0.1 mol) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.
-
Thioglycolate Addition: To the cooled reaction mixture, add ethyl thioglycolate (12.0 g, 0.1 mol) dropwise over 20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into 300 mL of ice-cold water. Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.
-
Extraction: Extract the product into diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate.
Expert Insights:
-
Anhydrous Conditions: The use of anhydrous ethanol is crucial as the presence of water can lead to unwanted side reactions and decrease the yield.
-
Slow Addition: The dropwise addition of the base and thioglycolate at low temperatures helps to control the exothermic nature of the reaction and prevent the formation of byproducts.
Functionalization of the this compound Core
The synthesized this compound scaffold provides multiple sites for further functionalization, enabling the creation of a diverse library of analogs.
Reactions at the Carboxylic Acid Group
The carboxylic acid at the C2 position is a versatile handle for various transformations.[1]
-
Esterification and Amidation: Standard coupling conditions can be employed to form esters and amides. For instance, amide bond formation can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine.[1] This allows for the introduction of a wide range of substituents.[1]
Electrophilic Aromatic Substitution
The thiophene ring is amenable to electrophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents. The hydroxyl group at C4 is a strongly activating ortho-, para-director, while the carboxylic acid at C2 is a deactivating meta-director.[1] Consequently, electrophilic substitution, such as halogenation, is expected to occur preferentially at the C5 position.[1]
Figure 2: Key functionalization pathways for the this compound scaffold.
Protocol: Bromination at the C5 Position
Materials:
-
Ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate (10 mmol) in 50 mL of acetonitrile in a 100 mL round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-bromosuccinimide (1.1 eq, 11 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-bromo derivative.
Summary of Key Transformations and Expected Yields
| Transformation | Substrate | Reagents & Conditions | Product | Typical Yield (%) |
| Fiesselmann Synthesis | Ethyl phenylpropiolate, Ethyl thioglycolate | NaOEt, Ethanol, 0 °C to RT | Ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate | 65-80 |
| Amide Coupling | 4-Hydroxy-5-phenylthiophene-2-carboxylic acid | Amine, EDC, HOBt, DMF, RT | N-substituted-4-hydroxy-5-phenylthiophene-2-carboxamide | 70-90 |
| Bromination | Ethyl 4-hydroxy-5-phenylthiophene-2-carboxylate | NBS, Acetonitrile, RT | Ethyl 5-bromo-4-hydroxy-5-phenylthiophene-2-carboxylate | 85-95 |
Conclusion
The synthetic strategies detailed in this application note provide a robust and versatile platform for the synthesis of functionalized this compound analogs. The Fiesselmann synthesis offers an efficient entry point to the core thiophene scaffold, and the subsequent functionalization reactions at the carboxylic acid, hydroxyl group, and the thiophene ring itself allow for the generation of a vast chemical space. These methodologies are invaluable for researchers in drug discovery and materials science seeking to explore the potential of this important class of heterocyclic compounds.
References
- Mishra, B. B., et al. (2011). Heterocycles, their Synthesis and Industrial Applications: A Review. Journal of Chemical and Pharmaceutical Research, 3(2), 279-293.
-
Wikipedia. (2023, December 12). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 5. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Preparation and Characterization of Conductive Polymers from 4-Hydroxythiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Potential of Functionalized Polythiophenes
Conductive polymers have emerged as a class of materials with immense potential across diverse scientific and technological domains, including flexible electronics, biosensors, and drug delivery systems.[1][2] Among these, polythiophenes are particularly noteworthy for their excellent environmental and thermal stability.[3] The strategic functionalization of the thiophene monomer unit offers a powerful tool to tailor the properties of the resulting polymer. This guide focuses on the preparation of conductive polymers from a highly promising but less explored monomer: 4-Hydroxythiophene-2-carboxylic acid.
The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the thiophene ring makes this monomer a versatile building block.[4] These functional groups provide handles for further chemical modification, influence the polymer's solubility, and can modulate its electronic and optical properties.[5][6] This document provides a detailed technical guide for the synthesis, characterization, and thin-film deposition of poly(this compound), empowering researchers to explore its utility in their respective fields.
I. Polymerization Strategies: From Monomer to Conductive Material
The polymerization of this compound can be primarily achieved through two well-established methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method will depend on the desired form of the polymer (powder vs. thin film) and the required level of control over the polymerization process.
A. Chemical Oxidative Polymerization: A Scalable Approach to Polymer Synthesis
Chemical oxidative polymerization is a robust and scalable method for producing polythiophene derivatives in powder form.[7] This technique typically employs a chemical oxidant, such as ferric chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent.[7][8][9][10]
Causality of Experimental Choices:
-
Oxidant: Ferric chloride is a commonly used oxidant due to its appropriate redox potential to oxidize the thiophene monomer and initiate polymerization. The stoichiometry of the oxidant to the monomer is a critical parameter that influences the molecular weight and yield of the polymer.[7]
-
Solvent: Anhydrous chloroform or a similar non-protic solvent is typically used to prevent side reactions and ensure good solubility of the monomer and the growing polymer chains.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted oxidation of the monomer and the resulting polymer by atmospheric oxygen.
-
Washing and De-doping: The synthesized polymer is typically in a doped (conductive) state. Washing with methanol removes residual oxidant and oligomers. A subsequent wash with a mild base, such as ammonium hydroxide, can be used to de-dope the polymer to its neutral (less conductive) state for certain characterization techniques or applications.
Experimental Workflow for Chemical Oxidative Polymerization
References
- 1. gubicza.web.elte.hu [gubicza.web.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically Obtained Polysulfonates Doped Poly(3,4-ethylenedioxythiophene) Films—Effects of the Dopant’s Chain Flexibility and Molecular Weight Studied by Electrochemical, Microgravimetric and XPS Methods [mdpi.com]
- 4. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Note: Leveraging the 4-Hydroxythiophene-2-carboxylic Acid Scaffold for the Rational Design of Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology.
Abstract: Chronic inflammatory diseases pose a significant global health challenge, driving an urgent need for novel therapeutics with improved efficacy and safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] Heterocyclic compounds, particularly those containing a thiophene nucleus, represent a class of "privileged structures" in medicinal chemistry, forming the core of several approved anti-inflammatory drugs.[1][5][6][7] This guide provides an in-depth exploration of the 4-hydroxythiophene-2-carboxylic acid moiety as a versatile starting scaffold for the design and synthesis of potent anti-inflammatory agents. We will dissect the rationale behind its selection, detail a comprehensive workflow from library synthesis to bio-evaluation, and provide robust, field-tested protocols for key experimental procedures.
The Strategic Advantage of the Thiophene Core in Anti-Inflammatory Drug Design
Inflammation is a protective biological response to harmful stimuli, but its dysregulation leads to chronic diseases.[8] The arachidonic acid cascade is a central pathway in inflammation, where cyclooxygenase (COX) and lipoxygenase (LOX) enzymes produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][9] Consequently, inhibition of COX and LOX enzymes is a cornerstone of anti-inflammatory therapy.[1][5]
The thiophene ring is a bioisostere of the benzene ring, meaning it can often replace a benzene ring in drug candidates to enhance metabolic properties and efficacy.[6] Its presence is a hallmark of successful anti-inflammatory drugs, including Tiaprofenic acid and Tinoridine, which primarily target COX enzymes.[1][2][3][5] The unique physicochemical properties of the thiophene nucleus, including its aromaticity and hydrophobicity, may improve membrane permeability and interaction with the active sites of inflammatory enzymes.[7]
The this compound scaffold is particularly advantageous. The dual functionality of the hydroxyl (-OH) and carboxylic acid (-COOH) groups serves two critical purposes:
-
Biological Recognition: These groups can act as key hydrogen bond donors and acceptors, anchoring the molecule within the active site of target enzymes like COX and LOX.[1][2]
-
Synthetic Versatility: They provide reactive handles for chemical modification, enabling the creation of diverse chemical libraries to probe structure-activity relationships (SAR).[6] The carboxylic acid can be readily converted to esters or amides, while the hydroxyl group can undergo etherification, allowing for fine-tuning of the molecule's properties.[6]
Caption: Core features of the this compound scaffold.
A Validated Workflow for Developing Novel Anti-Inflammatory Leads
We present a logical, multi-stage workflow designed to efficiently identify and validate potent anti-inflammatory drug candidates derived from the this compound core. This process is designed as a self-validating system, where each stage provides the necessary data to justify progression to the next.
Caption: High-level workflow for anti-inflammatory drug discovery.
Step 1: Protocol for Library Synthesis via Amidation
Rationale: Amidation of the carboxylic acid is a robust reaction that introduces a diverse range of chemical functionalities, allowing for systematic exploration of the chemical space around the core scaffold. The resulting amides often exhibit improved stability and cell permeability compared to the parent carboxylic acid.
Protocol: Synthesis of N-aryl/alkyl-4-hydroxythiophene-2-carboxamides
-
Activation of the Carboxylic Acid:
-
Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HBTU or EDCI) and 1.2 equivalents of a base (e.g., DIPEA or Triethylamine).
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC.
-
-
Amide Bond Formation:
-
To the activated acid mixture, add 1.1 equivalents of the desired primary or secondary amine (e.g., aniline, benzylamine).
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the pure amide derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Step 2: Protocols for the In Vitro Screening Cascade
Rationale: A tiered screening approach is employed to efficiently identify compounds with the desired biological activity. We begin with target-based enzymatic assays (COX/LOX) and progress to a more physiologically relevant cell-based assay for prioritized hits.
Protocol 2.2.1: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the peroxidase activity of COX enzymes.
-
Reagent Preparation:
-
Prepare assay buffer, heme, and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Reconstitute lyophilized COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of the test compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the test compound at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Add 10 µL of a colorimetric substrate (e.g., TMPD).
-
Measure the absorbance at 590 nm every minute for 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[concentration] and calculate the IC₅₀ value using non-linear regression.
-
The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
-
Protocol 2.2.2: Cellular Anti-Inflammatory Assay
Rationale: This assay measures the ability of a compound to suppress the production of key pro-inflammatory cytokines in immune cells, providing a more complex biological validation than simple enzyme inhibition.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages or THP-1 human monocytes in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight. (For THP-1, differentiate into macrophages using PMA for 48 hours prior).
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + DMSO).
-
-
Cytokine Measurement (ELISA):
-
After 18-24 hours of incubation, carefully collect the cell culture supernatant.
-
Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in each sample.
-
Determine the percent inhibition of cytokine release for each compound concentration relative to the stimulated vehicle control.
-
Calculate the IC₅₀ value for the inhibition of cytokine production.
-
Step 3: Data Interpretation and Hit Selection
Rationale: The goal is to identify compounds that are potent, and ideally, selective for COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[3] The cellular assay data provides crucial validation of efficacy in a biological system.
Table 1: Hypothetical Screening Data for 4-Hydroxythiophene-2-carboxamide Derivatives
| Compound ID | R-Group (Amide) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | TNF-α Release IC₅₀ (µM) |
| Parent | -OH | 15.2 | 8.5 | 0.56 | > 100 |
| TH-01 | -NH-Phenyl | 10.8 | 1.2 | 9.0 | 5.4 |
| TH-02 | -NH-(4-Cl-Phenyl) | 12.5 | 0.09 | 138.9 | 0.45 |
| TH-03 | -NH-Benzyl | 5.6 | 2.1 | 2.7 | 10.1 |
| Celecoxib | Reference Drug | 15.0 | 0.05 | 300 | 0.30 |
In this hypothetical data, compound TH-02 emerges as the lead candidate due to its high potency against COX-2, excellent selectivity over COX-1, and potent inhibition of TNF-α release in the cellular assay.
Deconvoluting the Mechanism of Action
Rationale: For a promising hit like TH-02, it is crucial to confirm that its cellular effects are mediated through the intended molecular pathway. The NF-κB signaling pathway is a master regulator of inflammatory gene expression, including TNF-α and COX-2.[8]
Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.
A follow-up experiment using Western Blot analysis could probe the phosphorylation status of key proteins in this pathway (like IKK or IκBα) in LPS-stimulated cells treated with TH-02 to confirm its mechanism of action.
Conclusion
The this compound scaffold is a highly promising starting point for the development of next-generation anti-inflammatory drugs. Its inherent biological relevance and synthetic tractability make it an ideal core for medicinal chemistry campaigns. The integrated workflow of rational synthesis, tiered in vitro screening, and mechanistic validation presented here provides a robust framework for researchers to efficiently discover and advance novel therapeutic candidates targeting inflammatory diseases.
References
-
Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link][1]
-
ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from ResearchGate. [Link][5]
-
MDPI. (n.d.). Thiophene-Based Compounds. In Encyclopedia. Retrieved from MDPI. [Link][8]
-
CoLab. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from CoLab. [2]
-
Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. Published online 2021 Jul 19. [Link][3]
-
PubMed. (2019). Pyrazoles Containing Thiophene, Thienopyrimidine and Thienotriazolopyrimidine as COX-2 Selective Inhibitors: Design, Synthesis, in Vivo Anti-Inflammatory Activity, Docking and in Silico Chemo-Informatic Studies. [Link][10]
-
ResearchGate. (2020). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from ResearchGate. [Link][11]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link][7]
-
ResearchGate. (n.d.). Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6- carboxylic acid derivatives as NSAIDs. Retrieved from ResearchGate. [Link][12]
-
National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link][4]
-
Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. [13]
-
PubMed Central. (n.d.). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. [Link][14]
-
National Institutes of Health. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link][9]
Sources
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- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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enzymatic reactions involving 4-Hydroxythiophene-2-carboxylic acid
Enzymatic Reactions Involving 4-Hydroxythiophene-2-carboxylic Acid: A Guide to Assessing Metabolic Stability and Reactive Metabolite Formation
Introduction: The Double-Edged Sword of the Thiophene Moiety in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of a benzene ring, potentially improving the efficacy and metabolic properties of drug candidates.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Specifically, this compound and its analogues serve as crucial building blocks in the synthesis of complex molecules for pharmaceutical research.[1] The hydroxyl and carboxylic acid groups on the thiophene ring enhance its chemical versatility, allowing for the creation of diverse molecular libraries for biological screening.[1]
However, the inclusion of a thiophene moiety in a drug candidate is not without its challenges. The thiophene ring is susceptible to metabolic activation, primarily by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[2][3][4] These reactive species can covalently bind to cellular macromolecules, such as proteins, which is a potential mechanism for drug-induced toxicity.[2] Therefore, a thorough understanding and early assessment of the metabolic fate of thiophene-containing compounds are paramount in drug development.
This guide provides a detailed overview of the cytochrome P450-mediated metabolism of thiophene derivatives and presents a comprehensive protocol for an in vitro metabolic stability assay using human liver microsomes. This will enable researchers to assess the potential for bioactivation of their compounds containing the this compound scaffold.
The Enzymology of Thiophene Metabolism: Cytochrome P450-Mediated Bioactivation
The primary enzymes responsible for the metabolism of thiophene-containing xenobiotics are the cytochrome P450s, a superfamily of heme-containing monooxygenases primarily located in the liver.[5] These enzymes catalyze a variety of oxidative reactions to increase the water solubility of lipophilic compounds, facilitating their excretion.[6][7]
In the case of thiophenes, CYP-mediated oxidation can proceed through two main pathways:
-
S-oxidation: The sulfur atom of the thiophene ring is oxidized to a thiophene-S-oxide. This intermediate is a reactive electrophile that can be trapped by nucleophiles such as glutathione (GSH).[2][3]
-
Epoxidation: The double bonds of the thiophene ring can be epoxidized to form a thiophene epoxide. This is another highly reactive intermediate that can also be detoxified by conjugation with GSH or can rearrange to form hydroxylated metabolites.[3]
The formation of these reactive intermediates is a critical event in the potential toxicity of thiophene-containing drugs. The investigational anticancer agent OSI-930, which contains a thiophene-2-carboxylic acid moiety, has been shown to be oxidized by CYP3A4 and to a lesser extent by CYP2D6 to a reactive intermediate consistent with a thiophene-S-oxide.[2][8]
Caption: Figure 1: Cytochrome P450-Mediated Bioactivation of Thiophene Derivatives.
Protocol: In Vitro Metabolic Stability Assay of a this compound Derivative using Human Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of a test compound containing the this compound moiety in the presence of human liver microsomes (HLMs).
Principle
The test compound is incubated with HLMs in the presence of the necessary cofactor, NADPH, to initiate the enzymatic reactions. The concentration of the parent compound is monitored over time using a suitable analytical method, typically LC-MS/MS. The rate of disappearance of the parent compound is used to determine its intrinsic clearance and half-life.
Materials
-
Test compound (e.g., a this compound derivative)
-
Human Liver Microsomes (HLMs), pooled from multiple donors
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample preparation)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Experimental Workflow
Caption: Figure 2: Workflow for the In Vitro Metabolic Stability Assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the working solutions of the compounds by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the working solution of the test compound or control compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system to each well. The time of addition is considered time zero (T0).
-
For the T0 sample, the quenching solution (see next step) should be added immediately after the addition of the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sample Collection and Reaction Quenching:
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of another 96-well plate containing cold acetonitrile (ACN) with an internal standard. The ACN will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Interpretation of Results
The calculated half-life and intrinsic clearance provide a measure of the metabolic stability of the compound.
| Metabolic Stability Classification | Typical In Vitro Half-life (t½) |
| High Clearance | < 15 minutes |
| Moderate Clearance | 15 - 60 minutes |
| Low Clearance | > 60 minutes |
A short half-life suggests that the compound is rapidly metabolized by liver enzymes, which may indicate poor bioavailability in vivo. Conversely, a long half-life suggests high metabolic stability.
For compounds containing a thiophene moiety, rapid metabolism may also suggest a higher potential for the formation of reactive metabolites. Further studies, such as glutathione trapping experiments, can be conducted to identify and characterize any reactive intermediates formed during the incubation.
Conclusion
The this compound scaffold is a valuable starting point for the design of new therapeutic agents. However, the potential for metabolic activation of the thiophene ring by cytochrome P450 enzymes necessitates a thorough evaluation of the metabolic stability of any drug candidate containing this moiety. The in vitro assay described in this guide provides a robust and reliable method for assessing the metabolic fate of these compounds, enabling researchers to make informed decisions during the drug discovery and development process. Early identification of metabolically labile compounds allows for structural modifications to improve their pharmacokinetic properties and reduce the risk of potential toxicity.
References
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.).
- Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. (2004). Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. doi: 10.1016/j.bmcl.2003.10.067.
- Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. doi: 10.1074/jbc.M114.569251.
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986). Google Patents.
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 20(10), 18274-18287. doi: 10.3390/molecules201018274.
- Al-Ostath, R. S., Al-Qawasmeh, R. A., & Al-Salahat, K. A. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. doi: 10.3390/ph14070692.
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El-Gamal, A. A., & Al-Said, M. S. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Retrieved from [Link]
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- Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. (2008). Chemical Research in Toxicology, 21(8), 1570-1577. doi: 10.1021/tx700430n.
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Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Dansette, P. M., Durand-Gasselin, L., Bertho, G., & Mansuy, D. (n.d.). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. ResearchGate. Retrieved from [Link]
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Cytochromes P450. (n.d.). Retrieved from [Link]
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Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. (2008). ResearchGate. Retrieved from [Link]
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The Coordination Chemistry of 4-Hydroxythiophene-2-carboxylic Acid: A Versatile Ligand for Novel Metal Complexes
An Application Note for Researchers and Drug Development Professionals
Abstract
Heterocyclic compounds, particularly those containing a thiophene nucleus, are cornerstones in medicinal chemistry and materials science.[1] 4-Hydroxythiophene-2-carboxylic acid is an emerging bifunctional ligand with significant potential in coordination chemistry. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a sulfur-containing aromatic ring, offers multiple potential coordination sites. This allows for the formation of diverse and stable metal complexes with tunable electronic, catalytic, and biological properties. This guide provides a comprehensive overview of the application of this compound as a ligand, detailing synthetic protocols, characterization methodologies, and potential applications for researchers in chemistry and drug development.
Introduction: The Potential of this compound
This compound combines several key functional groups that make it an excellent candidate for a chelating ligand. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to enhance efficacy and modulate metabolic properties.[1] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group provides strong, hard-donor sites (oxygen) for coordination with a wide range of metal ions.
The primary coordination is expected to occur through the deprotonation of the carboxylic acid and hydroxyl groups, forming a stable bidentate chelate with a metal center. This chelation significantly enhances the therapeutic potential and stability compared to the free ligand.[2] The sulfur atom in the thiophene ring, a soft donor, could also participate in coordination, especially with softer metal ions, or form intermolecular interactions that influence the solid-state structure of the resulting complexes.[3][4] The resulting metal complexes have potential applications as antimicrobial agents, catalysts, and functional materials.[2][5][6]
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes using this compound is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent. The carboxylic acid proton is readily lost, while the more weakly acidic hydroxyl proton often requires the presence of a base for deprotonation to facilitate coordination.
Materials and Reagents
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂, Cu(OAc)₂·H₂O, ZnCl₂)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Base (optional): Sodium hydroxide (NaOH), Triethylamine (NEt₃)
Protocol: Synthesis of a Representative M(II) Complex
This protocol describes a general procedure for synthesizing a Metal(II) complex. The specific metal salt, solvent, and reaction conditions may require optimization.
-
Ligand Preparation: Dissolve this compound (2 mmol) in 20 mL of a suitable solvent (e.g., a 1:1 mixture of EtOH/H₂O).
-
Deprotonation: Add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in 5 mL of H₂O) dropwise to the ligand solution while stirring. This facilitates the deprotonation of both the carboxylic acid and hydroxyl groups, forming the dianionic ligand (L²⁻).
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) salt (1 mmol) in 15 mL of the same solvent.
-
Complexation Reaction: Add the metal salt solution dropwise to the deprotonated ligand solution with continuous stirring. A color change or the formation of a precipitate often indicates complex formation.
-
Reaction Completion: Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 2-4 hours to ensure the reaction goes to completion.[5]
-
Isolation and Purification: Cool the mixture to room temperature. If a solid precipitate has formed, collect it by filtration. Wash the solid with cold solvent (e.g., EtOH) and then diethyl ether to remove unreacted starting materials.
-
Drying: Dry the resulting complex in a vacuum desiccator over anhydrous CaCl₂.
Rationale Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical for dissolving both the ligand and the metal salt to ensure a homogeneous reaction mixture. Alcohols like methanol or ethanol are often preferred. For less soluble compounds, DMF or DMSO can be used.[5]
-
Use of Base: The addition of a base ensures the complete deprotonation of the ligand's acidic protons, making the oxygen atoms more nucleophilic and facilitating strong coordination to the positively charged metal ion.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is commonly used to favor the formation of octahedral or square planar complexes, such as [M(L)₂(H₂O)₂] or [M(L)₂].[7] The exact stoichiometry should be confirmed by elemental analysis.
Characterization of the Coordination Complex
Thorough characterization is essential to confirm the successful synthesis of the complex and to elucidate its structure and properties.
Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands of the free ligand will shift upon complexation.
-
Protocol: Acquire the FT-IR spectrum of the free ligand and the synthesized complex in the 4000-400 cm⁻¹ range using KBr pellets.
-
Interpretation:
-
O-H Stretch: The broad band corresponding to the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) in the free ligand should disappear in the complex, indicating deprotonation and coordination.[8]
-
C=O Stretch: The sharp C=O stretching band of the carboxylic acid (around 1700-1725 cm⁻¹) will be replaced by two new bands: an asymmetric carboxylate stretch (ν_as(COO⁻)) around 1550-1610 cm⁻¹ and a symmetric stretch (ν_s(COO⁻)) around 1400-1440 cm⁻¹.[9] The separation between these two bands (Δν) can provide insight into the coordination mode (unidentate, bidentate chelating, or bridging).[10]
-
M-O Stretch: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the M-O stretching vibrations, providing direct evidence of coordination.[11]
-
| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Complex (Approx. cm⁻¹) | Significance |
| ν(O-H)Carboxylic | 2500-3300 (broad) | Absent | Deprotonation of COOH |
| ν(C=O)Carboxylic | 1700-1725 | Absent | Coordination of carboxylate |
| ν_as(COO⁻) | - | 1550-1610 | Asymmetric stretch of coordinated carboxylate |
| ν_s(COO⁻) | - | 1400-1440 | Symmetric stretch of coordinated carboxylate |
| ν(O-H)Hydroxyl | ~3400 | Shifted or absent | Coordination of hydroxyl group |
| ν(M-O) | - | 400-600 | Formation of metal-oxygen bond |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex.
-
Protocol: Dissolve the ligand and the complex in a suitable solvent (e.g., DMF or DMSO) and record the absorption spectra from 200-800 nm.
-
Interpretation:
-
Intra-ligand Transitions: The π→π* and n→π* transitions of the thiophene ring and carbonyl groups may shift in energy (bathochromic or hypsochromic shift) upon coordination due to the influence of the metal ion on the ligand's electronic structure.[8]
-
d-d Transitions: For transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may appear in the visible region (400-800 nm). These bands correspond to d-d electronic transitions and are characteristic of the metal ion's coordination geometry (e.g., octahedral or tetrahedral).[7]
-
Structural and Thermal Analysis
X-Ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline complex, including bond lengths, bond angles, and coordination geometry.[12] Powder XRD can be used to confirm the phase purity of the bulk sample.[11]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complex and determine its composition.
-
Protocol: Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Interpretation: The TGA curve shows weight loss as a function of temperature.
-
Dehydration: An initial weight loss at lower temperatures (e.g., 100-200 °C) typically corresponds to the loss of coordinated or lattice water molecules.[13]
-
Decomposition: Subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic ligand.
-
Final Residue: The final residual weight at the end of the experiment often corresponds to the formation of a stable metal oxide, which can be used to confirm the metal content of the complex.[13]
-
| Decomposition Step | Temperature Range (°C) | Typical Mass Loss | Product |
| Dehydration | 100 - 200 | Corresponds to nH₂O | Anhydrous Complex |
| Ligand Decomposition | 250 - 500+ | Corresponds to organic ligand | Metal Oxide |
Visualizing Structures and Workflows
Applications in Drug Development and Materials Science
The complexation of this compound with metal ions can lead to new chemical entities with enhanced biological activity.
-
Antimicrobial Agents: It is well-established that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion.[5][12] The resulting complexes may exhibit improved efficacy against various bacterial and fungal strains, potentially by facilitating the transport of the metal ion into the cell.[2][14]
-
Anticancer and Anti-inflammatory Agents: Thiophene derivatives are known to possess anti-inflammatory and anticancer properties.[1][15][16] Metal complexes of this ligand could be explored as novel therapeutic agents, with the metal center potentially enabling new mechanisms of action.
-
Catalysis: Metal complexes are widely used as catalysts in organic synthesis. The defined coordination geometry and electronic environment provided by the this compound ligand could lead to complexes with interesting catalytic activities.[2]
-
Optical Materials: The extended π-system of the thiophene ring, when coordinated to a metal, can result in materials with interesting photoluminescent or semiconducting properties.[3]
Conclusion
This compound is a highly promising, multifunctional ligand for the synthesis of novel coordination complexes. Its ability to form stable chelates with a variety of metal ions through its carboxylate and hydroxyl groups opens the door to a wide range of structures with diverse and tunable properties. The straightforward synthetic protocols and comprehensive characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new functional materials and potential therapeutic agents.
References
- Thermal decomposition of transition metal malonates and succinates. (2005). Journal of Thermal Analysis and Calorimetry.
- Antimicrobial metal-based thiophene derived compounds. (Date not available). National Institutes of Health (PMC).
- Thermal analysis of 2-oxocyclopentanedithiocarboxylato complexes of iron(iii), copper(ii) and zinc(ii) containing pyridine or morpholine as the second ligand. (2008). Semantic Scholar.
- Synthesis and study of metal complexes with a thiophene-based Schiff base. (2024). Research Paper.
- Syntheses, crystal structures, and optical properties of five metal complexes constructed from a V-shaped thiophene-containing ligand and different dicarboxylate ligands. (Date not available). Dalton Transactions (RSC Publishing).
- This compound | 40748-90-1. (Date not available). Benchchem.
- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Omega.
- Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). PubMed Central.
- Transition metal complexes based on thiophene-dithiolene ligands. (Date not available). Request PDF.
- Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand. (2024). PubMed Central.
- From structure to function: tunable electrical and catalytic properties in rare Mo(vi)-thiophene-2-carboxylic acid hydrazone complexes obtained mechanochemically. (2025). National Institutes of Health.
- Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (Date not available). ResearchGate.
- Structural aspects of metal ion carboxylate interactions. (Date not available). Journal of the American Chemical Society.
- Antibacterial and X-ray Diffraction Study of Cr(III) and Fe(III) metal Complexes of Thiosemicarbazone Ligand. (Date not available). PURKH.
- Structure of metal carboxylates according to the type of metal – ligand... (Date not available). ResearchGate.
- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed.
- Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] (HMP )and Study of the Biological Activity. (2024). Research Paper.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central.
- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005). Indian Journal of Heterocyclic Chemistry.
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS) - 4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphate. (Date not available). Journal of Chemical and Pharmaceutical Research.
- Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. (2024). PubMed.
- Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid”. (Date not available). ResearchGate.
- Synthesis and Reactivity of Iron Complexes with a Biomimetic SCS Pincer Ligand. (Date not available). PubMed Central.
- This compound. (Date not available). PubChem.
- Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (Date not available). PubMed Central.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (Date not available). MDPI.
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (Date not available). MDPI. Available at: [Link]
- Fe(II) and Co (II) Complexes of (4-(4-bromophenyl)-[2,2'-bipyridine]-6-carboxylic acid) Synthesis, Characterization and Electroc. (2016). Research Paper.
-
Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (2017). PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxythiophene-2-carboxylic Acid
Welcome to the dedicated technical support center for the synthesis of 4-Hydroxythiophene-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis. Our goal is to empower you with the scientific rationale behind each procedural step, enabling you to diagnose and resolve common experimental challenges effectively.
I. Overview of the Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved through a two-step process, commencing with the formation of a key intermediate, methyl 4-oxotetrahydrothiophene-3-carboxylate, via a Dieckmann condensation. This intermediate is then hydrolyzed to yield the final product. This pathway offers a strategic approach to installing the desired 4-hydroxy substituent.
II. Experimental Protocols
Part 1: Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate
This initial step involves a base-catalyzed intramolecular condensation of a diester.[1][2]
Materials:
-
Sodium metal
-
Anhydrous Methanol
-
Dimethyl 3-thiaadipate
-
Ice
-
Concentrated Hydrochloric Acid
-
Methylene Chloride
-
Sodium Sulfate
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (25.3 g, 1.1 mol) to anhydrous methanol (190 mL).
-
To the freshly prepared sodium methoxide solution, add dimethyl 3-thiaadipate (70 g, 0.360 mol) dropwise at boiling temperature.
-
Heat the reaction mixture under reflux for 45 minutes.
-
Cool the mixture and pour it onto a mixture of ice (500 mL) and water (300 mL).
-
Acidify the mixture with concentrated hydrochloric acid (100 mL) which will cause the product to precipitate as an oil. Induce crystallization by cooling in an ice/salt bath.
-
Collect the crystals by suction filtration.
-
Dissolve the crude product in methylene chloride (100 mL), dry over sodium sulfate, and evaporate the solvent to yield pale beige crystals.
-
The aqueous phase can be further extracted with methylene chloride (3 x 100 mL) to recover more product.[3]
Part 2: Hydrolysis of Methyl 4-oxotetrahydrothiophene-3-carboxylate to this compound
The final step is the hydrolysis of the ester to the desired carboxylic acid.
Materials:
-
Methyl 4-oxotetrahydrothiophene-3-carboxylate
-
Sodium Hydroxide
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate (e.g., 9 g, as a starting point) in a mixture of methanol (20 cm³) and a solution of sodium hydroxide (2 g) in water (30 cm³).
-
Heat the mixture under reflux for 4 hours.
-
After cooling, add concentrated hydrochloric acid (5 cm³) to precipitate the product.
-
Filter the white crystalline precipitate and wash with water.[4]
III. Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low or No Yield in the Dieckmann Condensation (Part 1)
-
Question: My Dieckmann condensation reaction is not proceeding, or the yield of methyl 4-oxotetrahydrothiophene-3-carboxylate is very low. What are the potential causes?
-
Answer: Low yields in a Dieckmann condensation can often be traced back to several critical factors:
-
Base Quality and Stoichiometry: The reaction is highly sensitive to the base used. Sodium methoxide is effective, but its potency can diminish with improper storage. Ensure you are using a freshly prepared solution or high-quality commercial reagent. A full equivalent of a strong base is necessary as the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the alkoxide base.[5]
-
Anhydrous Conditions: The presence of water will quench the enolate intermediate, halting the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
-
Reaction Temperature: While the procedure specifies reflux, excessively high temperatures for prolonged periods can lead to side reactions and degradation of the product.
-
Reverse Claisen Condensation: If the product β-keto ester does not have an enolizable proton, the reaction can be reversible.[1] However, in this specific synthesis, the product is enolizable, so this is a less likely issue.
-
Issue 2: Difficulty with Product Crystallization (Part 1)
-
Question: After acidification, my product remains an oil and does not crystallize. How can I induce crystallization?
-
Answer: Oiling out is a common issue. Here are several techniques to promote crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous successful batch, adding a "seed" crystal to the oil can initiate crystallization.
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., methylene chloride) and then slowly add a poor solvent (e.g., hexane) until the solution becomes turbid. Allowing this solution to stand, often at a reduced temperature, can induce crystallization.
-
Patience and Temperature Cycling: Sometimes, allowing the oil to stand at a low temperature (e.g., in a refrigerator or freezer) for an extended period is all that is needed. Alternatively, cycling the temperature (e.g., from room temperature to 0°C and back) can sometimes promote crystal formation.
-
Issue 3: Incomplete Hydrolysis (Part 2)
-
Question: After the hydrolysis step, I still have a significant amount of the starting ester present in my product mixture. How can I drive the reaction to completion?
-
Answer: Incomplete hydrolysis is typically due to insufficient reaction time or base.
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the recommended 4 hours, continue to reflux and monitor periodically until the starting material is consumed.
-
Increase Base Equivalents: While the provided protocol suggests a certain amount of sodium hydroxide, you can incrementally add more base if the reaction stalls. Be mindful that excessive base can sometimes promote side reactions.
-
Solvent System: Ensure a homogenous solution. The use of methanol as a co-solvent is crucial for dissolving the ester and facilitating the hydrolysis.[4]
-
Issue 4: Product Purification Challenges
-
Question: My final product, this compound, is impure. What are the best methods for purification?
-
Answer: Carboxylic acids can be purified using several standard techniques:
-
Recrystallization: This is often the most effective method for solid carboxylic acids. Experiment with different solvent systems. Good options include water, ethanol/water mixtures, or toluene.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a basic aqueous solution (e.g., sodium bicarbonate). This will deprotonate the carboxylic acid, moving it into the aqueous layer and leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[6]
-
Column Chromatography: While possible, chromatography on silica gel can sometimes be problematic for carboxylic acids due to streaking. It is often better to purify the ester intermediate by chromatography before the hydrolysis step.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Why is the Dieckmann condensation the preferred method for synthesizing the thiophene precursor?
-
A1: The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings.[2] It is particularly well-suited for this synthesis as it allows for the construction of the substituted tetrahydrothiophene ring system from a readily available acyclic diester.
-
-
Q2: Can I use a different base for the Dieckmann condensation?
-
A2: Yes, other strong, non-nucleophilic bases can be used, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction rate and yield, and may require optimization of the solvent and temperature.[7]
-
-
Q3: What are the key safety precautions for this synthesis?
-
A3: The use of sodium metal requires extreme caution. It reacts violently with water and should be handled under an inert atmosphere. The reaction should be conducted in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Q4: How can I monitor the progress of these reactions?
-
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the condensation and hydrolysis steps. Use an appropriate solvent system to achieve good separation between the starting materials and products. For the hydrolysis step, the carboxylic acid product will typically have a much lower Rf value than the ester starting material.
-
V. Data Summary
| Parameter | Part 1: Dieckmann Condensation | Part 2: Hydrolysis |
| Key Reagents | Sodium methoxide, Dimethyl 3-thiaadipate | Sodium hydroxide, Methanol |
| Solvent | Anhydrous Methanol | Methanol/Water |
| Temperature | Reflux | Reflux |
| Reaction Time | 45 minutes | 4 hours |
| Work-up | Acidification, Extraction | Acidification, Filtration |
VI. Visualizing the Process
Reaction Workflow
Caption: Overall synthetic workflow.
Troubleshooting Logic for Low Yield in Dieckmann Condensation
Caption: Troubleshooting low yield.
VII. References
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011 , 1–203. [Link]
-
Reddit. Help with dieckmann condensation. [Link]
-
Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
ResearchGate. Condensation reactions in thiophene synthesis. [Link]
-
Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Tennessee Technological University. THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS. [Link]
-
Organic Syntheses. 2-hydroxythiophene. [Link]
-
ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... [Link]
-
Google Patents. US4185027A - Hydrolysis of methyl esters.
-
Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
troubleshooting the purification process of 4-Hydroxythiophene-2-carboxylic acid
Technical Support Center: 4-Hydroxythiophene-2-carboxylic Acid Purification
Welcome to the dedicated technical support guide for the purification of this compound (CAS No. 40748-90-1). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.
Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it is imperative to understand the properties of this compound. These characteristics govern its behavior during purification procedures.
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₅H₄O₃S[1] | Indicates a small, relatively polar molecule. |
| Molecular Weight | 144.15 g/mol [1] | Standard molecular weight for small molecule purification. |
| Appearance | White to off-white solid | Color may indicate the presence of impurities (e.g., oxidation by-products). |
| Melting Point | 185 °C (with decomposition)[1] | Suggests thermal lability. Avoid high temperatures during solvent removal or drying. |
| Acidity (pKa) | Two acidic protons: Carboxylic acid (~pKa 4-5) and Hydroxyl group (~pKa 10)[2]. | The significant difference in pKa values is the cornerstone of purification by acid-base extraction[3]. |
| Solubility | Generally insoluble in non-polar organic solvents. Soluble in polar organic solvents (e.g., alcohols, THF, DMSO) and aqueous bases[4][5]. | Guides solvent selection for recrystallization, chromatography, and extraction. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation and a recommended course of action.
Category 1: Acid-Base Extraction Issues
Acid-base extraction is a powerful first-pass purification technique for carboxylic acids, exploiting their ability to form water-soluble salts[6].
Question 1: I performed an acid-base extraction, but my final yield is very low. What went wrong?
Answer: Low yield in an acid-base extraction is a common problem that can typically be traced to one of three stages: deprotonation, phase separation, or reprotonation.
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Incomplete Deprotonation: To move the thiophene into the aqueous layer, the carboxylic acid must be fully converted to its carboxylate salt. Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). A strong base like NaOH is generally not necessary and could potentially deprotonate the less acidic hydroxyl group or promote side reactions[3][7].
-
Troubleshooting: Ensure you are using a sufficient molar excess of the base. Check the pH of the aqueous layer after extraction; it should be basic (pH > 8) to confirm complete deprotonation.
-
-
Poor Phase Separation/Emulsion Formation: Emulsions are common and trap your product at the interface. This can be caused by vigorous shaking or the presence of particulate matter.
-
Troubleshooting: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase. Allow the mixture to stand for a longer period. Gentle swirling is often more effective than vigorous shaking.
-
-
Incomplete Reprotonation (Precipitation): After isolating the basic aqueous layer, the product must be precipitated by re-acidification. If the pH is not sufficiently acidic, the product will remain dissolved as the carboxylate salt.
-
Troubleshooting: Add a strong acid (e.g., 1M to 6M HCl) dropwise while stirring until the pH is well below the pKa of the carboxylic acid (target pH 1-2)[8]. Check the pH with litmus paper or a pH meter. Cool the solution in an ice bath, as precipitation is often more complete at lower temperatures. If the product is somewhat water-soluble and does not precipitate well, you may need to re-extract it from the acidified aqueous solution using an organic solvent like ethyl acetate or dichloromethane[3].
-
Caption: Workflow for purification via acid-base extraction.
Category 2: Recrystallization Challenges
Recrystallization is the definitive method for achieving high analytical purity for solid compounds. The goal is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.
Question 2: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid phase that rarely crystallizes well upon cooling.
-
Causality: The boiling point of your chosen solvent may be too high. For this compound, which decomposes at its melting point of 185 °C[1], using very high-boiling solvents is risky.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The immediate fix is to add more hot solvent to fully dissolve the oil.
-
Lower the Temperature: Re-heat the solution until everything dissolves, then allow it to cool much more slowly. Seeding the solution with a pure crystal once it has cooled slightly can encourage crystallization over oiling.
-
Change Solvents: The best solution is to switch to a more suitable solvent or solvent system. Use a solvent with a lower boiling point. Alternatively, use a two-solvent system (one "good" solvent in which the compound is soluble, and one "bad" solvent in which it is not). Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes turbid (cloudy). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Question 3: I have poor recovery after recrystallization. Where did my product go?
Answer: This issue stems from using an inappropriate solvent or experimental technique.
-
Troubleshooting:
-
Excessive Solvent: The most common cause is using too much solvent to dissolve the crude product. The goal is to make a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If you did not use a pre-heated funnel during a hot filtration step (to remove insoluble impurities), the product may have crystallized on the filter paper.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, ideally in an ice-water bath, to maximize crystal formation before filtration.
-
Solvent Choice: Your compound may be too soluble in your chosen solvent, even at low temperatures. You need to perform a systematic solvent screen. Water's ability to enhance the solubility of carboxylic acids in organic solvents can also be a factor; ensure your organic solvents are dry unless you are using an aqueous system[9].
-
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
If a compound is insoluble at room temperature, heat the tube gently in a water bath. If it dissolves, it's a potential candidate.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath.
-
The best solvent is one in which the compound is insoluble at room temperature but fully soluble when hot, and which produces abundant crystals upon cooling.
Category 3: Column Chromatography Problems
For separating the target compound from impurities with similar properties, flash column chromatography is often necessary. However, acidic compounds can present unique challenges.
Question 4: My compound is streaking/tailing badly on the silica gel column, leading to poor separation. What is the cause?
Answer: Peak tailing for acidic compounds on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the acidic analyte and the slightly acidic surface of the silica gel (silanol groups, Si-OH)[10]. This leads to a slow, continuous elution instead of a sharp band.
-
Mechanism: The carboxylic acid can engage in strong hydrogen bonding or even deprotonation/adsorption with the silanol groups, causing it to "stick" to the stationary phase and elute slowly and unevenly.
-
Troubleshooting Solutions:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to your eluent system. Typically, 0.5-2% acetic acid or formic acid is sufficient. The added acid protonates the silanol groups and ensures your compound remains in its neutral, less polar form, minimizing the problematic interaction and resulting in sharper peaks[10].
-
Use a Different Stationary Phase: If acidifying the mobile phase is not effective or is incompatible with your molecule, consider alternative stationary phases.
-
Reverse-Phase (C18) Silica: Here, the stationary phase is non-polar. Your polar compound will elute quickly with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often an excellent choice for polar, acidic molecules[11].
-
Deactivated Silica: Some commercial silica gels are "end-capped" to reduce the number of free silanol groups, which can help minimize tailing[11].
-
Alumina (Basic or Neutral): While less common, alumina can be an option, but basic alumina may irreversibly bind your acidic compound. Neutral alumina is a safer choice to test.
-
-
Caption: Troubleshooting logic for acidic compound chromatography.
Purity Assessment: Is My Sample Pure?
Question 5: I have a sharp melting point and a single spot on TLC. Is my compound pure? How can I be sure?
Answer: While a sharp melting point and a single TLC spot are good indicators, they are not definitive proof of purity. Co-eluting impurities on TLC are common, and some impurities may not significantly depress the melting point. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment[12].
-
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for ensuring good peak shape for your carboxylic acid analyte.
-
Example Gradient: Start with 95% aqueous phase, and ramp to 95% organic phase over 15-20 minutes.
-
Detection: UV detector, monitoring at a wavelength where the thiophene ring absorbs (e.g., 254 nm or 280 nm).
-
-
Interpreting the Results: A pure sample should show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. Purity is typically reported as the area percentage of the main peak. For drug development applications, purity should ideally be >98% or >99%.
References
-
Acid-base extraction. (n.d.). In Wikipedia. Retrieved from [Link][6]
-
Acid-Base Extraction. (n.d.). Department of Chemistry, University of California, Davis. Retrieved from [Link][7]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link][8]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link][3]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link][13]
-
HPLC Troubleshooting. (n.d.). Phase Separations. Retrieved from [Link][10]
-
5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from [Link][11]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1992). UNT Digital Library. Retrieved from [Link][9]
-
Carboxylic acid solubility + TLC. (2023, March 9). Reddit. Retrieved from [Link][5]
-
Approximate pKa chart of the functional groups. (n.d.). University of Calgary. Retrieved from [Link][2]
-
Solvent design for crystallization of carboxylic acids. (2007, August 7). ResearchGate. Retrieved from [Link][14]
Sources
- 1. 4-Hydroxy-2-thiophenecarboxylic acid | 40748-90-1 [amp.chemicalbook.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. reddit.com [reddit.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 10. lcms.cz [lcms.cz]
- 11. uhplcs.com [uhplcs.com]
- 12. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
identification of common side products in 4-Hydroxythiophene-2-carboxylic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxythiophene-2-carboxylic acid. As a key heterocyclic building block in medicinal chemistry, the successful synthesis of this compound is often crucial for downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation, with a focus on the identification of common side products.
Introduction to the Synthesis and Potential Pitfalls
The synthesis of this compound typically involves a multi-step process, often culminating in the hydrolysis of a protected precursor, such as an acetylated intermediate. While seemingly straightforward, this final deprotection step can be a source of various impurities that complicate purification and impact yield and purity. Understanding the potential side reactions is paramount for successful synthesis.
The most common route involves the hydrolysis of a 4-acetoxythiophene-2-carboxylic acid derivative. This reaction, while effective, can be incomplete or lead to undesired subsequent reactions if not carefully controlled.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My final product shows a low melting point and appears impure after the hydrolysis step. What are the likely contaminants?
Answer:
A low or broad melting point is a classic indicator of impurities. In the context of hydrolyzing a 4-acetoxy precursor, the most common impurities are:
-
Unreacted Starting Material (4-Acetoxythiophene-2-carboxylic acid): Incomplete hydrolysis is a frequent issue. This can be caused by insufficient reaction time, inadequate concentration of the acid or base catalyst, or lower reaction temperatures.
-
Decarboxylation Product (4-Hydroxythiophene): The target molecule, this compound, can undergo decarboxylation (loss of CO₂) under harsh acidic or basic conditions, or at elevated temperatures[1]. This results in the formation of 4-Hydroxythiophene, a neutral impurity that can be challenging to separate.
To identify these impurities, a combination of spectroscopic methods is recommended. A comparison of the expected spectral data for the target compound and the potential side products is provided in the data summary table below.
Question 2: I'm seeing unexpected peaks in the 1H NMR spectrum of my product. How can I identify the side products?
Answer:
Unexpected peaks in your 1H NMR spectrum are direct evidence of impurities. Here's how to deconvolute the signals:
-
Look for a sharp singlet around 2.3 ppm: This is a strong indicator of the acetyl group (-COCH₃) from the unreacted 4-Acetoxythiophene-2-carboxylic acid .
-
Observe the aromatic region carefully: The target product, this compound, will show two distinct doublets for the thiophene ring protons. The decarboxylation product, 4-Hydroxythiophene , will also show signals in this region, but with different coupling patterns and chemical shifts. The absence of a carboxylic acid proton peak (typically a broad singlet above 10 ppm) for these signals is a key differentiator.
-
Check for the carboxylic acid proton: The carboxylic acid proton of the desired product typically appears as a broad singlet in the downfield region (10-13 ppm). Its absence, or a lower than expected integration, may suggest the presence of the decarboxylated side product.
Experimental Protocol for NMR Analysis:
-
Dissolve approximately 5-10 mg of your dried product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a 1H NMR spectrum.
-
Integrate all peaks. The ratio of the integrals of the impurity peaks to the product peaks will give you a quantitative measure of the impurity levels.
-
For further confirmation, acquire a 13C NMR spectrum. The presence of a carbonyl carbon from the acetyl group (around 169 ppm) confirms the presence of the starting material.
Question 3: My reaction yield is consistently low, even though TLC analysis suggests full conversion of the starting material. What could be the issue?
Answer:
Low isolated yield despite apparent full conversion on TLC can be due to several factors:
-
Formation of the Decarboxylation Product: As mentioned, decarboxylation to 4-Hydroxythiophene can be a significant side reaction. This product may have a similar polarity to the starting material or product, making it difficult to distinguish on TLC, but it will be lost during an aqueous workup if you are extracting your carboxylic acid product from a basic aqueous solution.
-
Product Solubility: this compound has some water solubility. During the workup, especially if multiple aqueous washes are performed, a significant amount of the product may be lost.
-
Degradation: Thiophene rings, particularly when functionalized with electron-donating groups like a hydroxyl group, can be susceptible to degradation under strongly acidic or oxidative conditions.
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: If you suspect decarboxylation, try milder hydrolysis conditions. For acid-catalyzed hydrolysis, use a lower concentration of acid or a lower reaction temperature. For base-catalyzed hydrolysis, use a weaker base or perform the reaction at room temperature.
-
Workup Procedure: To minimize loss due to solubility, saturate the aqueous phase with NaCl during extraction. Also, minimize the number of aqueous washes.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
A1: In DMSO-d₆, you should expect to see two doublets in the aromatic region corresponding to the two thiophene protons, a broad singlet for the hydroxyl proton, and a broad singlet for the carboxylic acid proton. The carboxylic acid proton is typically found far downfield (>10 ppm).
Q2: What are the characteristic IR absorption bands for this compound?
A2: You should look for a very broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong band around 1680-1710 cm⁻¹. You will also see a broad O-H stretch from the phenolic hydroxyl group around 3200-3500 cm⁻¹.
Q3: How can I effectively purify my this compound from the common side products?
A3:
-
From 4-Acetoxythiophene-2-carboxylic acid: If hydrolysis is incomplete, you can re-subject the mixture to the hydrolysis conditions. Alternatively, careful column chromatography on silica gel can separate the more polar hydroxy-acid from the less polar acetoxy-acid.
-
From 4-Hydroxythiophene: An acid-base extraction is the most effective method. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound will move into the aqueous layer as its carboxylate salt, while the neutral 4-Hydroxythiophene will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.
Data Summary for Product and Common Side Products
| Compound | 1H NMR (DMSO-d₆) | 13C NMR (DMSO-d₆) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound (Product) | ~12.5-13.5 (br s, 1H, COOH), ~10.5 (br s, 1H, OH), ~7.5-8.0 (d, 1H, thiophene-H), ~6.5-7.0 (d, 1H, thiophene-H) | ~163 (C=O), ~160 (C-OH), ~130-140 (thiophene C), ~110-120 (thiophene C) | 3500-3200 (br, O-H), 3300-2500 (very br, COOH), 1710-1680 (C=O) | 158 (M+) |
| 4-Acetoxythiophene-2-carboxylic acid (Starting Material) | ~13.0 (br s, 1H, COOH), ~7.8-8.2 (d, 1H, thiophene-H), ~7.2-7.6 (d, 1H, thiophene-H), ~2.3 (s, 3H, -COCH₃) | ~169 (C=O, acetyl), ~162 (C=O, acid), ~150 (C-O), ~120-135 (thiophene C), ~21 (CH₃) | 3300-2500 (very br, COOH), 1760 (C=O, ester), 1690 (C=O, acid) | 200 (M+) |
| 4-Hydroxythiophene (Decarboxylation Product) | ~9.5 (br s, 1H, OH), ~6.0-7.5 (m, 3H, thiophene-H) | ~155 (C-OH), ~100-125 (thiophene C) | 3500-3200 (br, O-H), no C=O band | 100 (M+) |
Note: The exact chemical shifts and peak shapes can vary depending on the solvent, concentration, and instrument.
Visualizing the Reaction and Side Products
The following diagrams illustrate the main synthetic pathway and the formation of the key side products.
Caption: Synthetic route to this compound and the formation of the decarboxylation side product.
Caption: A workflow for troubleshooting common impurities in this compound synthesis.
References
-
Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid. Organic Syntheses, 33, 94. doi:10.15227/orgsyn.033.0094. Available from: [Link]
Sources
Technical Support Center: Synthesis & Yield Optimization for 4-Hydroxythiophene-2-carboxylic Acid
Introduction
Welcome to the technical support center for 4-Hydroxythiophene-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the dual functionality of its hydroxyl and carboxylic acid groups which allow for diverse derivatization strategies.[1] However, its synthesis and purification are not without challenges, often leading to issues with yield, purity, and regioselectivity.
This guide is designed for researchers, chemists, and drug development professionals actively working with this compound. It provides in-depth, experience-driven answers to common problems encountered during its synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively. We will explore common synthetic pathways, troubleshoot yield loss, tackle impurity profiles, and provide validated protocols to streamline your experimental workflow.
Section 1: Foundational Synthesis & Common Hurdles
This section addresses the primary challenges and strategic decisions at the outset of synthesizing this compound.
Q1: What are the primary synthetic routes to this compound, and why is it considered a challenging target?
A1: Direct, single-step synthesis of this compound is uncommon due to regioselectivity issues. The most prevalent and practical approach is a multi-step synthesis, typically concluding with the hydrolysis of a stable ester precursor, such as Methyl 4-hydroxythiophene-2-carboxylate.
In-Depth Explanation: The core challenge lies in controlling the substitution pattern on the thiophene ring. Classical thiophene syntheses that introduce a hydroxyl group, like the Fiesselmann thiophene synthesis, inherently favor the formation of the 3-hydroxy isomer.[1] This reaction involves the condensation of an α,β-acetylenic ester with methyl thioglycolate, where the cyclization mechanism regioselectively yields the 3-hydroxythiophene-2-carboxylate derivative.[1]
Therefore, a successful strategy for the 4-hydroxy isomer involves forming the thiophene ring with a precursor group at the 4-position that can be converted to a hydroxyl group, or by starting with a pre-functionalized substrate. A common industrial and laboratory route involves the hydrolysis of an intermediate like Methyl 4-hydroxythiophene-2-carboxylate or a related ester, which can be prepared through more complex, multi-step pathways. A documented example involves the hydrolysis of Methyl-3-methoxy-4-bromo-2-thiophenecarboxylate to the corresponding carboxylic acid, which showcases a related synthetic strategy.[2] This indirect approach is often more reliable for achieving the desired 4-hydroxy substitution pattern with high purity.
Q2: I'm planning a synthesis. Should I be concerned about the stability of the final product?
A2: Yes, stability is a key concern, primarily regarding decarboxylation. While thiophene-2-carboxylic acids are generally more stable than their furan and pyrrole analogs, they can undergo decarboxylation under harsh conditions, particularly elevated temperatures in strongly acidic media.[3][4]
In-Depth Explanation: Decarboxylation involves the loss of CO₂ from the carboxylic acid group. For heteroaromatic carboxylic acids, this often proceeds via an electrophilic substitution mechanism where a proton replaces the carboxyl group. The aromaticity of the thiophene ring provides a degree of stabilization against this process compared to less aromatic heterocycles.[4] However, forcing conditions, such as refluxing in strong mineral acids like 48% HBr, have been used to intentionally decarboxylate substituted thiophene carboxylic acids.[3] Therefore, during the final hydrolysis and purification steps, it is crucial to use the mildest conditions possible and avoid prolonged exposure to high temperatures and strong acids to maximize the yield of the desired carboxylated product.
Section 2: Troubleshooting Guide for Low Reaction Yield
Low yield is the most frequently encountered issue. The following Q&A section breaks down the common causes and provides actionable solutions.
Q3: My final yield after ester hydrolysis is consistently low (<50%). What are the most likely causes?
A3: The primary culprits for low yield during the final hydrolysis step are typically:
-
Incomplete Hydrolysis: The reaction has not gone to completion.
-
Product Degradation: Decarboxylation or other side reactions are consuming the product.
-
Losses During Workup: The product is being lost during extraction or isolation.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
Q4: How can I optimize the saponification (base-catalyzed hydrolysis) of the ester precursor?
A4: Optimization requires balancing reaction rate with product stability. Using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like tetrahydrofuran (THF) or methanol at room temperature to 50°C is a standard starting point.
In-Depth Explanation: Saponification is a thermodynamically favorable reaction, but its rate can be slow if the ester is sterically hindered or has poor solubility in the reaction medium.[5]
-
Choice of Base: KOH is slightly more nucleophilic and soluble than NaOH, which can sometimes lead to faster reaction times. A 1.0 M aqueous solution is typically sufficient.
-
Solvent System: A co-solvent like THF is often necessary to solubilize the organic ester in the aqueous base, creating a homogeneous reaction mixture and accelerating the rate.[2] Using an alcohol like methanol can also work, but carries a risk of transesterification if the reaction is not driven to completion.
-
Temperature Control: While heating increases the reaction rate, it also increases the risk of decarboxylation. It is best to start at room temperature and monitor the reaction's progress by TLC or LC-MS.[2] Only if the reaction is sluggish should the temperature be gently increased (e.g., to 40-50°C).
| Parameter | Recommendation | Rationale |
| Base | 1.0 - 2.0 M NaOH or KOH (aq) | Provides hydroxide ions for nucleophilic attack on the ester carbonyl. |
| Equivalents | 1.5 - 3.0 eq. | Ensures the reaction goes to completion and neutralizes the product. |
| Solvent | THF / Water or Methanol / Water | Ensures homogeneity for efficient reaction. |
| Temperature | 20 - 50 °C | Balances reaction rate against the risk of thermal degradation. |
| Time | 12 - 24 hours | Typically sufficient for complete conversion at room temperature.[2] |
Table 1: Recommended Starting Conditions for Ester Hydrolysis.
Section 3: Purification Strategies and Impurity Control
A high-yielding reaction is only useful if the product can be isolated with high purity. This section focuses on purification and the avoidance of common contaminants.
Q5: What is the most effective protocol for purifying the final product after hydrolysis?
A5: A standard and highly effective method is a multi-step acid-base workup followed by recrystallization. This leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
In-Depth Explanation: The crude product from hydrolysis will contain the sodium or potassium salt of your product, excess base, and any neutral organic impurities (like unreacted ester). The purification protocol is designed to systematically remove these. General procedures for purifying carboxylic acids often rely on this pH-dependent solubility.[6]
-
Neutral Wash: After the reaction, the mixture is often diluted with water and extracted with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). This removes any neutral, non-acidic impurities, which will prefer the organic layer, while your carboxylate salt remains in the aqueous layer.
-
Acidification: The aqueous layer is then cooled in an ice bath and slowly acidified with a mineral acid like 1.0 M HCl until the pH is approximately 2.[2] This protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution. Acidifying to a pH at least three units below the pKa of the acid ensures complete protonation.[6]
-
Extraction of Product: The now-neutral carboxylic acid is extracted from the acidic aqueous layer into a fresh organic solvent (e.g., dichloromethane, ethyl acetate).
-
Final Wash and Dry: The combined organic extracts containing the product are washed with brine to remove excess water, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, and concentrated under reduced pressure.[2]
-
Recrystallization: The final solid is recrystallized from a suitable solvent system to achieve high purity.
Q6: I am struggling with recrystallization. The product either "oils out" or the purity doesn't improve. What should I do?
A6: Recrystallization challenges often stem from improper solvent choice or the presence of persistent impurities. A systematic approach is required.
In-Depth Explanation:
-
"Oiling Out": This occurs when the solution is supersaturated or cools too quickly, causing the compound to separate as a liquid instead of forming a crystal lattice.[7] To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool much more slowly.[7]
-
No Purity Improvement: This suggests the chosen solvent is not effective at differentiating between your product and the impurity. A thorough solvent screen is necessary.
Recommended Solvents for Screening:
-
Water (with acid co-solvent if needed)
-
Ethanol/Water mixtures
-
Toluene
-
Ethyl Acetate/Hexane mixtures
-
Acetic Acid
Troubleshooting Steps:
-
Solvent Screen: Use small amounts of your crude product to test solubility in various hot and cold solvents to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Rapid cooling leads to small, often impure, crystals.[7]
-
Scratching/Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7] If you have a small amount of pure product, "seeding" the solution can induce crystallization.
-
Pre-Purification: If significant impurities are present, they can inhibit crystallization. Consider a preliminary purification step, like filtering the crude material through a small plug of silica gel, before attempting recrystallization.[7]
Section 4: Protocols and Visual Guides
This section provides actionable protocols and a visual workflow for the synthesis and purification process.
Protocol 1: General Procedure for Hydrolysis of Methyl 4-hydroxythiophene-2-carboxylate
-
Dissolution: Dissolve Methyl 4-hydroxythiophene-2-carboxylate (1.0 eq.) in tetrahydrofuran (THF, approx. 5-10 mL per gram of ester).
-
Addition of Base: To the stirring solution, add a 1.0 M aqueous solution of sodium hydroxide (NaOH, 2.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Neutral Wash: Once the reaction is complete, dilute the mixture with water and extract with diethyl ether (2 x 50 mL). Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1.0 M HCl with stirring until the pH of the solution is ~2. A precipitate should form.
-
Workup - Product Extraction: Extract the acidified aqueous layer with dichloromethane (CH₂Cl₂) (3 x 100 mL).[2]
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[2]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 2. 4-Bromo-3-hydroxythiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with 4-Hydroxythiophene-2-carboxylic Acid
Welcome to the technical support center for 4-Hydroxythiophene-2-carboxylic acid (CAS 40748-90-1). This valuable heterocyclic compound is a key intermediate in medicinal chemistry and materials science.[1] However, its inherent structure presents a significant challenge for synthetic chemists: a high propensity for decarboxylation under common reaction conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of why this decarboxylation occurs and to offer practical, field-proven strategies to prevent it. We will move beyond simple procedural lists to explain the chemical principles behind our recommendations, ensuring you can adapt these methods to your specific synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my this compound decarboxylating so easily?
Answer:
The susceptibility of this compound to decarboxylation stems from the electronic arrangement of the thiophene ring, specifically the placement of the hydroxyl group relative to the carboxylic acid. The hydroxyl group at the 4-position acts as an electron-donating group, increasing the electron density of the thiophene ring. This electronic enrichment facilitates the loss of carbon dioxide, particularly upon heating.
The mechanism is analogous to the decarboxylation of β-keto acids.[2][3] The reaction is believed to proceed through a cyclic transition state, which is favored by the molecule's structure. Elevated temperatures provide the necessary activation energy for this process to occur, often leading to the undesired formation of 4-hydroxythiophene as a byproduct.[4][5] The melting point is reported as 185°C with decomposition, highlighting its thermal lability.[6]
Caption: Thermal decarboxylation of the starting material.
FAQ 2: Under what specific conditions is decarboxylation most likely to occur?
Answer:
Understanding the key drivers of decarboxylation is the first step toward prevention. Be vigilant for the following conditions in your experimental setups:
| Condition | Risk Level | Rationale |
| High Temperatures (>80 °C) | High | Provides the activation energy for the decarboxylation reaction. Many standard reflux conditions in solvents like toluene or DMF can trigger significant byproduct formation.[4] |
| Strong Acidic Conditions | Moderate | While some acidic conditions are necessary for reactions like Fischer esterification, prolonged heating in strong acid can promote decarboxylation.[7] |
| Strong Basic Conditions | Moderate | The formation of a carboxylate can, in some cases, facilitate decarboxylation, especially if the resulting carbanion is stabilized.[4][8] |
| Prolonged Reaction Times | Moderate | Even at moderate temperatures, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct. |
| Certain Metal Catalysts | Variable | Some transition metal salts, particularly copper compounds, are known to facilitate decarboxylation of aromatic carboxylic acids.[5][9] |
FAQ 3: I need to perform an amide coupling. How do I prevent decarboxylation?
Answer:
Amide bond formation is a common reaction where decarboxylation is a major concern due to the need for carboxylic acid activation. The key is to use mild, low-temperature coupling conditions that activate the carboxylic acid without providing enough energy for CO₂ to be eliminated.
Troubleshooting Guide: Amide Coupling
| Issue | Recommended Solution | Discouraged Method |
| Standard coupling reagents (DCC, EDC) with heating lead to decarboxylation. | Use a modern coupling reagent that is effective at or below room temperature. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices. | Avoid using DCC without additives like HOBt, as this can require higher temperatures. Avoid high-temperature reflux conditions. |
| Low yields even at room temperature. | Ensure your reagents are anhydrous. Add a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine to neutralize the acid formed and drive the reaction forward. | Do not use strong, nucleophilic bases like NaOH or KOH, which can cause side reactions. |
Recommended Protocol: Low-Temperature Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes at 0 °C. The formation of the active ester is typically rapid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, also at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and formation of the desired amide.
-
Workup: Proceed with a standard aqueous workup to quench the reaction and purify the product via column chromatography.
FAQ 4: How can I perform an esterification without causing decarboxylation?
Answer:
Traditional Fischer esterification, which involves heating a carboxylic acid with an alcohol under strong acidic catalysis, is often too harsh for this substrate.[1][7] Milder, alternative methods are required.
Troubleshooting Guide: Esterification
| Issue | Recommended Solution | Discouraged Method |
| Fischer esterification causes complete decomposition. | Method A (Alkyl Halides): Convert the carboxylic acid to its carboxylate salt with a mild base (e.g., K₂CO₃, Cs₂CO₃) and then react it with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone at room temperature. This is a classic Sₙ2 reaction.[10] | Avoid heating the carboxylic acid with an alcohol and a strong acid catalyst (e.g., H₂SO₄) for extended periods.[7] |
| Low conversion with alkyl halides. | Method B (Mitsunobu Reaction): For more hindered alcohols, a Mitsunobu reaction using DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine) at low temperatures (0 °C to RT) can be effective, though it requires careful purification to remove byproducts. |
Recommended Protocol: Mild Sₙ2 Esterification
-
Salt Formation: Suspend this compound (1.0 eq) and a mild base like potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.
-
Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The reaction is typically gentle and proceeds without significant color change.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product ester (e.g., methyl 4-hydroxythiophene-2-carboxylate) will be less polar than the starting acid.
-
Workup & Purification: Filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
FAQ 5: When should I use a protecting group strategy?
Answer:
If your planned reaction sequence involves conditions that are unavoidably harsh (e.g., high temperatures, strong bases, or certain organometallic reagents), a protecting group strategy is the most robust approach. The goal is to temporarily convert the carboxylic acid into a more stable functional group, perform the desired reaction, and then regenerate the carboxylic acid under mild conditions.
Esters, such as the methyl or tert-butyl ester , are the most common protecting groups for carboxylic acids.[11][12]
Caption: Decision workflow for using a protecting group.
Protocol: Protection (as Methyl Ester) and Deprotection
-
Protection: Follow the "Mild Sₙ2 Esterification" protocol described in FAQ 4 to convert the carboxylic acid to its methyl ester. The resulting compound, methyl 4-hydroxythiophene-2-carboxylate, is significantly more stable towards heat.
-
Perform Desired Reaction: Carry out your intended transformation on the thiophene ring or hydroxyl group.
-
Deprotection: To regenerate the carboxylic acid, use mild saponification conditions.
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, ~2-3 eq) at room temperature.
-
Stir for 2-6 hours, monitoring by TLC until the starting ester is consumed.
-
Carefully acidify the mixture with cold 1M HCl to pH ~3-4.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate to yield the final deprotected acid.
-
FAQ 6: How can I monitor the reaction to see if decarboxylation is occurring?
Answer:
Careful reaction monitoring is crucial. The two best techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Technique | Observation | Interpretation |
| TLC | A new, less polar spot appears on the plate compared to the starting material. The carboxylic acid starting material will often streak, while the decarboxylated product (4-hydroxythiophene) will be a well-defined, higher-Rf spot. | The presence of this new, less polar spot is a strong indicator of decarboxylation. |
| LC-MS | Monitor for the disappearance of the mass corresponding to the starting material (C₅H₄O₃S, M.W. 144.15) and the appearance of a mass corresponding to the decarboxylated product (C₄H₄OS, M.W. 100.14). | LC-MS provides definitive evidence and allows for quantification of the extent of the side reaction. |
| ¹H NMR | In the starting material, two distinct aromatic protons are visible on the thiophene ring. The decarboxylated product will show a different, more symmetric splitting pattern. The acidic proton of the COOH group (~10-13 ppm) will disappear.[1] | NMR of the crude reaction mixture can confirm the identity of byproducts. |
By implementing these mild, controlled reaction conditions and monitoring your experiments closely, you can successfully perform a wide range of transformations on this compound while minimizing or completely avoiding unwanted decarboxylation.
References
- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Protecting Groups. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]
-
Wikipedia. (2023). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Ahrens, J., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Sources
- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 5. Decarboxylation - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxy-2-thiophenecarboxylic acid | 40748-90-1 [amp.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Effective Recrystallization of 4-Hydroxythiophene-2-carboxylic acid
Prepared by the Applications Science Division
Welcome to the technical support guide for the purification of 4-Hydroxythiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for this versatile heterocyclic compound.
The unique structure of this compound, featuring both a hydrogen-bond-donating hydroxyl group and a carboxylic acid moiety, presents specific challenges and opportunities in its purification.[1] This guide will help you navigate these nuances to develop a robust and effective recrystallization procedure.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" as a viscous liquid instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a solid crystal lattice. This typically occurs for one of two reasons:
-
High Solute Concentration & Rapid Cooling: The solution has become excessively supersaturated, and the kinetics favor the rapid precipitation of a disordered, amorphous oil over the slower, more ordered process of crystal nucleation and growth. This is especially common with impure samples.[2]
-
Melting Point Depression: The melting point of your impure compound is lower than the boiling point of the solvent you are using. The compound is essentially melting in the hot solvent instead of dissolving, and upon cooling, it separates as a liquid.[3]
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.[2][4]
-
Slow Down the Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath. Allow it to cool slowly on a benchtop, insulated by a few paper towels or a cork ring. Slow cooling gives the molecules time to orient themselves into an ordered crystal lattice.[4]
-
Change Solvent System: If the problem persists, your compound may be too soluble or its melting point too low for the chosen solvent. Consider a solvent with a lower boiling point or switch to a two-solvent system where the compound has lower solubility.
Q2: No crystals are forming, even after cooling the solution in an ice bath. What are my next steps?
A2: The failure of crystals to appear is typically due to one of two main causes: excessive solvent use or a supersaturated but stable solution that resists nucleation.
Troubleshooting Steps:
-
Induce Nucleation: A supersaturated solution requires a "nucleation event" to initiate crystal growth.[5]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[2][5]
-
Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" provides a template for further crystal growth.[5][6]
-
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[2] If nucleation techniques don't work, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the solution to cool again slowly.[4] You can test if you have reached saturation by dipping a glass rod in the solution and letting it dry; a solid film should form on the rod.
-
Consider an "Anti-Solvent": If you are using a single-solvent system, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes persistently turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
Q3: My final crystal yield is very low. What are the likely causes and how can I improve it?
A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.
Potential Causes & Solutions:
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery. Always use the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
Premature Crystallization: If the compound crystallizes during a hot gravity filtration step (used to remove insoluble impurities), you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. You can then boil off this excess solvent before the final cooling step.[3]
-
Inappropriate Washing: Washing the collected crystals with room-temperature solvent will dissolve some of your product. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[4]
-
Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. If you cannot improve the yield by optimizing the technique, you may need to find a different solvent in which the compound is less soluble when cold.
Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by adsorption onto activated charcoal.
Procedure:
-
Dissolve the impure solid in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (a "spatula-tip" is usually sufficient; using too much will adsorb your product and reduce yield).
-
Bring the mixture back to a gentle boil for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization of the now-decolorized solution.
Q5: My crystals formed too quickly as a fine powder. Is this a problem?
A5: Yes, this can be a problem. Very rapid crystallization, often called "crashing out," tends to trap impurities within the rapidly forming solid.[4] The goal of recrystallization is slow, methodical crystal growth, which allows impurities to remain in the solution. An ideal crystallization should see crystals begin to form after about 5 minutes and continue to grow over 15-20 minutes.[4]
Solution:
-
If your compound has crashed out, reheat the solution to re-dissolve the solid. Add a small additional amount of solvent (5-10%) and allow it to cool much more slowly. Insulating the flask is key to achieving the slow cooling rate required for the formation of large, pure crystals.[4]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] Given the polar nature of this compound (containing -OH and -COOH groups), polar solvents are a good starting point.
Solvent Selection Strategy:
-
"Like Dissolves Like": Start with polar solvents like water, ethanol, methanol, or acetic acid. The presence of functional groups similar to those in your molecule often indicates good solubility.[5][7]
-
Small-Scale Testing: Do not use your entire batch of product. In small test tubes, test the solubility of a few milligrams of your compound in ~0.5 mL of various candidate solvents.
-
Good Candidate: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating. Crystals should reappear upon cooling.[5]
-
Poor Candidate: The compound dissolves immediately at room temperature (too soluble) or does not dissolve even when boiling (not soluble enough).
-
-
Consider Mixed Solvents: If a single perfect solvent cannot be found, use a two-solvent system. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[7] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.
Q2: What is the difference between a single-solvent and a mixed-solvent recrystallization, and when should I use each?
A2:
-
Single-Solvent Recrystallization: This is the simplest method. The impure solid is dissolved in a minimum of a single hot solvent and allowed to cool, causing the pure compound to crystallize. This method should be used whenever a suitable solvent that meets the "high solubility hot, low solubility cold" criteria can be found.[5]
-
Mixed-Solvent (Two-Solvent) Recrystallization: This technique is used when no single solvent is ideal. The compound is first dissolved in a minimum amount of a hot "good" solvent. Then, a "poor" solvent (the anti-solvent) is added dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[8] This method is highly versatile but can be more prone to oiling out if not performed carefully.[2]
Q3: How can I assess the purity of my recrystallized product?
A3:
-
Melting Point Analysis: This is a fast and effective method. Pure crystalline solids have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[6] The reported melting point for this compound is 185°C (with decomposition).[9]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system. You can spot the crude material and the recrystallized material side-by-side to visualize the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is the gold standard. It can separate and quantify even minor impurities, providing a precise measure of purity (e.g., >99.5%).[10]
-
Spectroscopic Methods (NMR, IR): While primarily used for structural elucidation, the absence of impurity signals in ¹H NMR or ¹³C NMR spectra is a strong indicator of high purity.
Q4: What are the common impurities I should be aware of?
A4: Impurities will depend on the synthetic route used to prepare the this compound. However, common impurities for this class of compound can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers with the hydroxyl or carboxylic acid group at different positions on the thiophene ring can be difficult to separate due to their similar polarities.[8]
-
By-products: Compounds formed from side reactions. For example, in syntheses involving carboxylation, related aromatic acids may form.[11]
-
Residual Catalysts and Reagents: Acids, bases, or metal catalysts used in the synthesis.
-
Polymeric or Tarry Materials: Dark-colored, often amorphous by-products that can be removed with activated charcoal.[12]
Data & Visualizations
Table 1: Properties of Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Safety Considerations |
| Water | 100 | 80.1 | Excellent for polar compounds. Non-flammable. High boiling point can sometimes cause oiling out. |
| Ethanol | 78 | 24.5 | Good general-purpose polar solvent. Flammable. Often used in a mixture with water. |
| Methanol | 65 | 32.7 | Similar to ethanol but more volatile and toxic. Flammable. |
| Acetone | 56 | 20.7 | Good solvent, highly volatile. Flammable. Often used with a non-polar anti-solvent like hexane. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity. Good for moderately polar compounds. Flammable. |
| n-Hexane | 69 | 1.9 | Non-polar. Primarily used as an "anti-solvent" in a mixed-solvent system. Flammable. |
Diagrams and Workflows
Caption: Troubleshooting flowchart for common recrystallization problems.
Caption: Workflow for selecting an effective recrystallization solvent system.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood. Never heat flammable organic solvents with an open flame; use a hot plate or heating mantle.
Protocol 1: Single-Solvent Recrystallization (Example: From Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of deionized water and, while stirring, heat the mixture to a near boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot water until the solid just completely dissolves. Note the volume of solvent used. This is the minimum amount required for dissolution.[5]
-
Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Crystal formation should begin. Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize crystal recovery.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or in a vacuum oven at a moderate temperature.
Protocol 2: Two-Solvent Recrystallization (Example: Ethanol & Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat a beaker of ethanol (the "good" solvent) and a beaker of deionized water (the "poor" solvent) on a hot plate.
-
Achieve Saturation: Add the minimum amount of hot ethanol to the flask to completely dissolve the solid.
-
Induce Turbidity: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarify Solution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling, Collection, Washing, and Drying: Follow steps 3-6 from Protocol 1, using an ice-cold mixture of ethanol/water (in the same approximate ratio as your final solution) for the washing step.
References
-
Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from Benchchem Technical Support.[8]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.[2]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.[7]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.[4]
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.[13]
-
Unknown. (n.d.). Recrystallization.[5]
-
Benchchem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.[10]
-
Unknown. (n.d.). Recrystallization and Crystallization.[14]
-
Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.[11]
-
PubMed Central. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative.[15]
-
Wired Chemist. (n.d.). Recrystallization.[3]
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.[16]
-
PubChem. (n.d.). This compound.[17]
-
ChemicalBook. (n.d.). 4-Hydroxy-2-thiophenecarboxylic acid.[9]
-
Google Patents. (n.d.). US4814498A - Separation/purification of para-hydroxybenzoic acid.[18]
-
Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.[12]
-
Unknown. (n.d.). RECRYSTALLISATION.
-
PubChem. (n.d.). 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid.[19]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].[20]
-
Benchchem. (n.d.). This compound.[1]
-
IUCr. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives....[21]
-
NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives....[22]
-
YouTube. (2020, January 10). Recrystallization.[6]
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- 21. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Production of 4-Hydroxythiophene-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxythiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a bioisostere for benzene rings in drug candidates to enhance efficacy and metabolic profiles.[1] However, its industrial-scale production presents unique challenges, particularly concerning regioselectivity, yield optimization, and purification.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during the scale-up process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound specifically?
The principal challenge lies in controlling the regiochemistry. Many common thiophene syntheses, like the Fiesselmann synthesis, naturally yield the 3-hydroxy-2-carboxylic acid isomer due to the reaction mechanism.[1] Achieving the 4-hydroxy substitution pattern requires carefully designed synthetic routes that pre-determine the positions of the functional groups, often involving multi-step processes starting from acyclic precursors.[1]
Q2: Why can't I just use a standard electrophilic hydroxylation on a thiophene-2-carboxylic acid precursor?
The carboxylic acid group at the C2 position is an electron-withdrawing and meta-directing group. This deactivates the thiophene ring towards electrophilic substitution and would direct an incoming electrophile to the C4 and C5 positions. However, the ring is not sufficiently activated for direct hydroxylation, and harsh conditions would likely lead to decomposition or a mixture of products that are difficult to separate.
Q3: What are the key safety precautions when handling thiophene derivatives at scale?
Thiophene and its derivatives are flammable, potentially toxic, and can be harmful upon inhalation or skin contact.[2][3] Key safety measures for scale-up include:
-
Engineering Controls: Using a closed system with proper ventilation and explosion-proof electrical equipment is mandatory.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles with side shields or a face shield, and a lab coat.[2][3][5] For large-scale operations, a vapor respirator or supplied-air respirator is essential.[3][6]
-
Fire Safety: Keep away from heat, sparks, and open flames.[4][6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4] Have appropriate fire extinguishing media (e.g., dry chemical powder) readily available.[6]
-
Handling: Avoid creating dust or aerosols.[4] In case of a spill, remove all ignition sources and clean up immediately, absorbing the material with an inert substance like sand.[4]
Section 2: Troubleshooting Guide for Scale-Up Production
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low yield of the final product with significant formation of the 3-hydroxy isomer.
-
Possible Cause: Your synthetic route lacks sufficient regiochemical control. If you are using a method analogous to the Fiesselmann synthesis, the formation of the 3-hydroxy isomer is the thermodynamically favored outcome.[1]
-
Recommended Solution: Re-evaluate the synthetic strategy. A more robust approach involves building the ring from a precursor where the substitution pattern is already set. A plausible, though less common, strategy is the cyclization of a functionalized thiocarbamoyl derivative with an appropriate α-halogenated reagent.[1] This locks in the relative positions of the eventual hydroxyl and carboxyl groups before ring formation.
Problem 2: Formation of a dark, tar-like substance during the reaction or workup.
-
Possible Cause 1: Thermal Decomposition. Carboxylic acids, especially when heated, can undergo decarboxylation.[7] Thiophene rings with activating hydroxyl groups can also be susceptible to polymerization or decomposition under strong acidic or high-temperature conditions. Thermal decomposition of carboxylic acids on metal surfaces can begin at temperatures between 500-650 K (~227-377 °C), but this temperature can be lower with impurities present.[8]
-
Recommended Solution 1: Maintain strict temperature control throughout the process. If a heating step is necessary (e.g., for cyclization or hydrolysis), perform it at the lowest effective temperature. For purification, prioritize methods that do not require high heat, such as recrystallization or acid-base extraction, over distillation. If distillation is unavoidable, use high vacuum to lower the boiling point.[9]
-
Possible Cause 2: Oxidation. The hydroxylated thiophene ring is electron-rich and can be sensitive to air oxidation, especially at elevated temperatures or in the presence of metal catalysts, leading to colored polymeric byproducts.
-
Recommended Solution 2: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If possible, use degassed solvents to minimize dissolved oxygen. During workup, quenching the reaction mixture in a cooled, deoxygenated solution can also help prevent oxidation.
Problem 3: The final product is difficult to purify and contains persistent impurities.
-
Possible Cause 1: Ineffective Chromatography. As a small, polar molecule, this compound may exhibit poor retention on standard reversed-phase chromatography columns, co-eluting with polar impurities.[1]
-
Recommended Solution 1: Utilize Acid-Base Extraction. This is a classic and highly effective method for purifying carboxylic acids at scale.[9][10] The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral or basic impurities behind in the organic layer. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.
-
Possible Cause 2: Isomeric Impurities. If your synthesis produced a mixture of 3-hydroxy and 4-hydroxy isomers, their similar physical properties (polarity, solubility) can make separation by simple recrystallization or extraction challenging.
-
Recommended Solution 2: Derivatization can be an effective strategy. Convert the mixture of carboxylic acids to their methyl esters. The esters may have different crystallization properties or be more amenable to separation by silica gel chromatography. After separation, the desired ester isomer can be hydrolyzed back to the pure carboxylic acid.[10]
Problem 4: Inconsistent results when scaling up from lab to pilot plant.
-
Possible Cause: Mass and heat transfer limitations. Reactions that work well in a small flask do not always behave the same in a large reactor. Inefficient stirring can create local "hot spots" or areas of high reagent concentration, leading to side reactions. The rate of reagent addition also becomes more critical at a larger scale.
-
Recommended Solution:
-
Control Addition Rates: Add critical reagents (e.g., strong bases or cyclization agents) slowly and sub-surface to ensure rapid mixing and prevent localized concentration spikes.
-
Monitor Temperature Closely: Use multiple temperature probes within the reactor to ensure uniform heating or cooling.
-
Optimize Agitation: Ensure the reactor's stirring mechanism is adequate for the viscosity and volume of the reaction mixture to maintain homogeneity.
-
Section 3: Experimental Protocols
Workflow for Scale-Up Synthesis and Purification
The following diagram outlines a general workflow for the production of this compound, emphasizing key quality control and decision points.
Caption: General workflow for synthesis and purification.
Protocol 1: Acid-Base Purification of Crude this compound
This protocol is a robust method for removing neutral and basic impurities.[10]
-
Dissolution: Dissolve the crude reaction mixture or solid in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel or reactor equipped for liquid-liquid extraction. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The pH of the aqueous layer should be at least 2-3 units above the pKa of the carboxylic acid to ensure complete deprotonation.
-
Separation: Agitate the mixture thoroughly, allowing the deprotonated acid to transfer to the aqueous phase. Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer 2-3 times to maximize recovery.
-
Wash (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the pH is 2-3 units below the pKa of the acid. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product under vacuum at a controlled, moderate temperature (e.g., 40-50 °C) to avoid thermal decomposition.
Section 4: Data Summary Table
| Parameter | Recommendation | Rationale & Key Considerations |
| Purification Solvents | Recrystallization: Aqueous ethanol, Toluene, Water | Choice depends on impurity profile. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble.[10] |
| Extraction: Ethyl acetate, Dichloromethane | These solvents are effective for dissolving the crude product and are immiscible with the aqueous solutions used in acid-base extraction. | |
| Reaction Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents air oxidation of the electron-rich hydroxythiophene ring, which can lead to colored byproducts and yield loss. |
| Drying Temperature | < 60 °C (under vacuum) | Higher temperatures increase the risk of thermal decomposition and decarboxylation, which is a known degradation pathway for carboxylic acids.[7][11] |
| pH for Extraction | Basic Wash: > 8.0 | Ensures complete deprotonation and transfer of the carboxylic acid to the aqueous phase. |
| Acidification: < 3.0 | Ensures complete protonation and precipitation of the product from the aqueous phase. |
References
-
Thieno[3,2-b]thiophene - SAFETY DATA SHEET. (2022, December 12). CIL. Retrieved December 12, 2025, from [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved December 12, 2025, from [Link]
-
Thiophene-2-Ethylamine Safety Guide. (n.d.). Scribd. Retrieved December 12, 2025, from [Link]
-
Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20), 12041-12051. [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986). Google Patents.
-
Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2025, August 6). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). RSC Advances. [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved December 12, 2025, from [Link]
- Process for the purification of carboxylic acids. (2014). Google Patents.
-
How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Scientists discover cost-effective method to produce key drug molecules. (2024, April 8). European Pharmaceutical Review. Retrieved December 12, 2025, from [Link]
-
This compound. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
- Method for purification of 4-hydroxyacetophenone. (2020). Google Patents.
-
Carboxylic Acid Production. (2017). MDPI. Retrieved December 12, 2025, from [Link]
-
Organic Synthesis Routes. (n.d.). Curriculum Press. Retrieved December 12, 2025, from [Link]
-
Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics, 23(31), 16738-16752. [Link]
-
Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (2013). Organic Process Research & Development, 17(2), 225-231. [Link]
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2021). RSC Publishing. [Link]
-
Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes. (2025, August 6). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Synthetic Routes 2. (2020, July 25). YouTube. Retrieved December 12, 2025, from [Link]
-
a,b) Synthetic routes used to derivatize and functionalize carboxylic... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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- 9. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 4-Hydroxythiophene-2-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and methodologies for the chromatographic purification of 4-Hydroxythiophene-2-carboxylic acid, addressing common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using reversed-phase chromatography?
A1: The primary challenge stems from the molecule's high polarity and acidic nature. Due to the hydrophilic character imparted by both the hydroxyl and carboxylic acid groups, this compound often exhibits poor retention on traditional non-polar stationary phases like C18, potentially eluting in or near the solvent front.[1] Furthermore, as a carboxylic acid, its ionization state is pH-dependent, which can lead to poor peak shapes, such as tailing, if not properly controlled.[2][3]
Q2: Which chromatographic mode is the best starting point for purifying this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended starting point due to its versatility and the wide availability of columns and solvents.[4] However, significant method development is required. The key is to use an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the column.[2][3]
Q3: What are the most likely impurities I will encounter?
A3: Impurities are typically related to the synthetic route. Common impurities may include unreacted starting materials, reagents, and structurally related isomers. For instance, the Fiesselmann thiophene synthesis classically yields the 3-hydroxy-2-thiophenecarboxylic acid isomer, which can be a difficult-to-separate, process-related impurity.[5] Other potential impurities could be dimers or products of side reactions.
Q4: Can I use Normal-Phase Chromatography?
A4: Yes, Normal-Phase (NP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) can be excellent alternatives, especially if you face insurmountable retention issues in reversed-phase.[6] In NP chromatography, the polar analyte interacts strongly with a polar stationary phase (like silica or an amino-propyl column), providing good retention and selectivity.[7][8] HILIC is particularly effective for highly polar compounds that are too hydrophilic for RP-HPLC.[6]
Method Selection & Initial Workflow
Choosing the correct chromatographic approach is critical for success. The following diagram outlines a decision-making workflow for purifying this compound.
Caption: Decision workflow for chromatographic method selection.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Explanation |
| Poor Peak Shape (Tailing) in RP-HPLC | 1. Analyte Ionization: The carboxylic acid is partially ionized, leading to multiple forms on the column.[2] 2. Secondary Interactions: The hydroxyl and carboxyl groups interact with residual silanols on the silica-based stationary phase. | 1. Acidify the Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (both aqueous and organic components). This will lower the pH well below the pKa of the carboxylic acid, ensuring it remains in its neutral, protonated form, which behaves more predictably and results in sharper peaks.[2][9] 2. Use a Different Column: Consider a column with end-capping or a polar-embedded stationary phase designed to shield silanols and improve peak shape for polar or acidic analytes. |
| Compound Elutes in the Void Volume in RP-HPLC | 1. High Polarity: The analyte is too polar for the non-polar stationary phase and has minimal hydrophobic interaction.[1] 2. Analyte Ionization: The ionized carboxylate form is extremely polar and will not be retained.[3] | 1. Ensure Proper Acidification: Verify the mobile phase is sufficiently acidic (pH 2-3) to suppress ionization.[2] 2. Use 100% Aqueous Mobile Phase: Start your gradient with 95-100% aqueous mobile phase (containing acid) to maximize retention of polar compounds.[1] 3. Switch to HILIC: If retention is still inadequate, the compound is an ideal candidate for HILIC, which is designed to retain very polar molecules.[6] |
| Co-elution of Target Compound and Impurity | 1. Insufficient Selectivity: The chosen mobile phase and stationary phase do not provide enough difference in interaction to resolve the compounds. 2. Isomeric Impurity: Isomers (e.g., 3-hydroxy vs. 4-hydroxy) can be chromatographically very similar. | 1. Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity and improve resolution.[4] 2. Modify Mobile Phase pH: A slight adjustment in pH can change the ionization state of impurities relative to the target, potentially improving separation. 3. Change Stationary Phase: Switch to a phenyl-hexyl column to introduce π-π interactions, which can be effective for separating aromatic isomers. |
| Low Recovery or Sample Loss | 1. Irreversible Adsorption: The compound may be adsorbing strongly to active sites on the column, especially under neutral pH. 2. On-Column Degradation: The compound may be unstable under the chosen mobile phase conditions (e.g., very low pH with TFA). | 1. Ensure Mobile Phase is Acidified: An acidic mobile phase passivates the column and prevents strong ionic interactions that can lead to irreversible binding. 2. Use a Milder Acid: If degradation is suspected, replace TFA with a weaker acid like formic acid. 3. Perform a Column Wash: After the run, wash the column with a very strong solvent (e.g., isopropanol or a high-pH mobile phase if the column is stable) to check for any retained compound. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Initial Screening
This protocol provides a robust starting point for purifying this compound.
1. Materials and Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Sample: Crude this compound dissolved in a minimal amount of 50:50 Acetonitrile:Water or DMSO.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or determined by UV scan of the compound)
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
3. Procedure:
-
Prepare mobile phases A and B, ensuring they are thoroughly degassed.
-
Equilibrate the column with the initial conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a stock solution of your crude sample at approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample and run the gradient program.
-
Analyze the chromatogram for retention time, peak shape, and resolution of the main peak from impurities.
4. Causality and Justification:
-
0.1% Formic Acid: This is added to suppress the ionization of the carboxylic acid group.[2] The protonated form is less polar and will be retained more strongly on the C18 phase, leading to better chromatography.
-
Water/Acetonitrile Gradient: This is a standard mobile phase system in RP-HPLC that allows for the elution of compounds across a wide range of polarities.[4]
-
Initial High Aqueous Content (95% A): This ensures that the polar analyte is retained on the column at the beginning of the run.[1]
Protocol 2: HILIC Method for Highly Polar Analytes
Use this method if retention in RP-HPLC is insufficient even after optimization.
1. Materials and Equipment:
-
HPLC system with UV detector
-
HILIC column (e.g., Amide or Diol phase, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
-
Sample: Crude this compound dissolved in 90:10 Acetonitrile:Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2-5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 100 0 15.0 50 50 20.0 50 50 20.1 100 0 | 25.0 | 100 | 0 |
3. Causality and Justification:
-
HILIC Mechanism: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[6] This provides excellent retention for compounds too polar for RP-HPLC.
-
High Organic Mobile Phase: The high initial concentration of acetonitrile establishes the aqueous layer on the stationary phase necessary for HILIC retention.
-
Ammonium Formate Buffer: The salt in the mobile phase helps to improve peak shape and ensure consistent ionization of the analyte.
Mechanism of pH Control in RP-HPLC
The following diagram illustrates how controlling the mobile phase pH affects the retention of this compound.
Caption: Effect of mobile phase pH on analyte ionization and retention in RP-HPLC.
References
-
How does an acid pH affect reversed-phase chromatography separations?. (2023-01-24). Biotage. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020-04-17). Waters. [Link]
-
Reverse Phase Chromatography Techniques. (2025-10-20). Chrom Tech, Inc.. [Link]
-
How does acid concentration impact reversed-phase flash chromatography?. (2023-01-26). Biotage. [Link]
-
Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]
-
Why is normal phase chromatography good for use on polar analytes?. (2015-06-21). ResearchGate. [Link]
-
Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. (2022-07-17). YouTube. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023-01-30). Biotage. [Link]
- Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl st
-
Aqueous normal-phase chromatography. Wikipedia. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. chromtech.com [chromtech.com]
- 5. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. biotage.com [biotage.com]
Technical Support Center: Navigating Amide Coupling with 4-Hydroxythiophene-2-carboxylic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of 4-Hydroxythiophene-2-carboxylic acid. This guide is structured to provide in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you to overcome the low reactivity of this substrate and achieve high-yield, high-purity amide products.
Understanding the Challenge: The Dual Nature of this compound
This compound presents a unique set of challenges in amide bond formation. Its low reactivity stems from a combination of electronic factors inherent to its structure. The thiophene ring is an electron-rich heterocycle, which can influence the reactivity of the carboxylic acid. More significantly, the presence of the hydroxyl group at the 4-position introduces a competing nucleophile and can de-activate the carboxylic acid, complicating standard amide coupling protocols.
The primary hurdles you may be facing include:
-
Low or No Product Yield: Incomplete activation of the carboxylic acid or deactivation of the amine can lead to poor conversion.[1]
-
Significant Side Reactions: The hydroxyl group can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of undesired ester byproducts (O-acylation).
-
Difficult Purification: The presence of unreacted starting materials and byproducts can complicate the isolation of the desired amide.
This guide will walk you through a systematic approach to troubleshooting these issues, from understanding the underlying mechanisms to implementing robust experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with this compound.
Q1: Why are my standard EDC/HOBt or HATU coupling protocols failing with this substrate?
Standard coupling reagents like EDC/HOBt and HATU are often highly effective for a wide range of carboxylic acids.[1][2] However, the hydroxyl group on the thiophene ring of your substrate can interfere in several ways. It can be deprotonated by the base used in the reaction, creating a phenoxide that can either compete with your amine as a nucleophile, leading to O-acylation, or electronically deactivate the carboxylic acid, making it less susceptible to activation by the coupling reagent.
Q2: What is O-acylation and how can I prevent it?
O-acylation is the formation of an ester byproduct through the reaction of the hydroxyl group of one molecule of this compound with the activated carboxylic acid of another. This side reaction is a significant contributor to low yields of the desired amide.
There are two primary strategies to prevent O-acylation:
-
Use of a Protecting Group: Temporarily "capping" the hydroxyl group with a protecting group prevents it from reacting.
-
Careful Selection of Coupling Reagents and Conditions: Certain reagents and conditions can favor N-acylation over O-acylation.
Q3: Do I need to use a protecting group for the hydroxyl function?
While not always strictly necessary, using a protecting group for the phenolic hydroxyl group is a highly recommended strategy to ensure a clean and high-yielding reaction. It eliminates the possibility of O-acylation, simplifying both the reaction and the subsequent purification.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to overcoming the challenges of coupling with this compound.
Problem 1: Consistently Low Yields Despite Using Standard Coupling Protocols
If you are observing low yields, a systematic evaluation of your reaction parameters is the first step.
Root Cause Analysis:
-
Insufficient Carboxylic Acid Activation: The electron-donating nature of the hydroxyl group can reduce the electrophilicity of the carboxylic acid, making it more difficult to activate.
-
Competitive O-acylation: As discussed, the hydroxyl group can consume the activated intermediate.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can hinder the reaction.[1]
Solutions & Strategies:
-
Employ More Potent Coupling Reagents: For challenging substrates, stronger coupling reagents are often necessary. Consider phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like HATU in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole). These reagents are known to be effective for difficult couplings.[3]
-
Protect the Hydroxyl Group: This is the most direct way to prevent O-acylation. A methyl ether or a benzyl ether are common choices for protecting phenols. The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.
-
Methylation: Can be achieved using reagents like dimethyl sulfate or methyl iodide with a suitable base.
-
Benzylation: Typically performed using benzyl bromide or benzyl chloride in the presence of a base. Benzyl ethers are advantageous as they can be removed under mild hydrogenolysis conditions.
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.
-
Base: A non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) is recommended to minimize side reactions.
-
Temperature: While many couplings are run at room temperature, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion, especially with less reactive amines.
-
Problem 2: Presence of a Significant, Difficult-to-Separate Impurity
If you are observing a major byproduct, it is highly likely to be the O-acylated dimer.
Confirmation:
You can often confirm the presence of the ester byproduct by LC-MS analysis, as it will have a mass corresponding to the dimer of your starting material minus a molecule of water.
Mitigation Strategies:
-
Implement a Protection/Deprotection Strategy: This is the most robust solution. A detailed protocol for a protection/deprotection sequence is provided in the experimental section.
-
Modify the Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can sometimes favor N-acylation. For HATU couplings, a common practice is to stir the carboxylic acid, HATU, and base (e.g., DIPEA) in DMF for a few minutes to form the active ester before adding the amine.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired N-acylation pathway versus the undesired O-acylation pathway.
Caption: Competing N-acylation and O-acylation pathways.
Recommended Experimental Protocols
The following are detailed, step-by-step protocols for addressing the low reactivity of this compound.
Protocol 1: Amide Coupling using HATU (without Protecting Group)
This protocol is a starting point for optimization when a protecting group strategy is not feasible.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Protection of the Hydroxyl Group as a Benzyl Ether
This protocol describes the protection of the hydroxyl group prior to amide coupling.
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry, concentrate, and purify the resulting 4-(benzyloxy)thiophene-2-carboxylic acid by column chromatography or recrystallization.
Protocol 3: Amide Coupling of the Protected Carboxylic Acid
With the hydroxyl group protected, standard amide coupling procedures are generally effective.
-
Follow Protocol 1 using 4-(benzyloxy)thiophene-2-carboxylic acid as the starting material.
Protocol 4: Deprotection of the Benzyl Ether
This final step removes the protecting group to yield the desired hydroxy amide.
-
Preparation: Dissolve the benzylated amide product in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add a palladium catalyst, such as 10% Pd/C (palladium on carbon), to the solution.
-
Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate to obtain the deprotected product. Further purification by chromatography may be necessary.
Data Summary Table
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Reactivity | Key Considerations |
| EDC | HOBt | DIPEA/NMM | DMF, DCM | Moderate | Water-soluble byproducts, risk of O-acylation. |
| HATU | None (contains HOAt) | DIPEA | DMF | Very High | Highly efficient, minimizes racemization, but can be expensive.[3] |
| HBTU | None (contains HOBt) | DIPEA | DMF | High | Similar to HATU but can be slightly less reactive. |
| PyBOP | None | DIPEA | DMF, DCM | High | Good for sterically hindered couplings, avoids guanidinylation side reactions. |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for troubleshooting your amide coupling reaction.
Caption: A systematic troubleshooting workflow.
References
minimizing byproduct formation in the synthesis of 4-Hydroxythiophene-2-carboxylic acid derivatives
Introduction
4-Hydroxythiophene-2-carboxylic acid and its derivatives are valuable scaffolds in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities.[1] Their synthesis, however, is frequently complicated by the formation of undesired byproducts, including regioisomers and products from competing reaction pathways. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols to minimize byproduct formation, thereby improving yield, purity, and process reliability. We will explore the mechanistic origins of common side reactions and offer field-proven solutions to overcome these synthetic challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of hydroxylated thiophene carboxylic acids through a practical question-and-answer format.
Problem 1: Poor Regioselectivity—Why am I getting the 3-hydroxy isomer instead of the desired this compound?
Question: My synthesis, based on the Fiesselmann thiophene synthesis, is predominantly yielding the 3-hydroxy-2-thiophenecarboxylic acid derivative. How can I favor the formation of the 4-hydroxy isomer?
Root Cause Analysis: The Fiesselmann synthesis, a cornerstone method for producing hydroxylated thiophenes, inherently favors the formation of the 3-hydroxy isomer due to its reaction mechanism.[1][2] The cyclization process, involving the condensation of an α,β-acetylenic ester with a thioglycolate derivative, proceeds via a specific cascade of conjugate additions and a final Dieckmann-like condensation.[3] This mechanistic pathway regioselectively places the hydroxyl group at the C3 position. Achieving a 4-hydroxy substitution pattern is not a direct or common outcome of this classical route.[1]
Strategic Solutions:
-
Alternative Synthetic Routes: Direct synthesis of the 4-hydroxy isomer is non-trivial. A multi-step approach is often necessary. Consider starting with a pre-functionalized thiophene that already contains a substituent at the 4-position which can be converted to a hydroxyl group (e.g., a 4-bromothiophene derivative that can undergo nucleophilic substitution or a metal-catalyzed hydroxylation).
-
Protecting Group Strategies: If starting from a molecule with multiple reactive sites, employ protecting groups to block reactions at undesired positions, directing functionalization to the C4 position.
-
Re-evaluate Starting Materials: The choice of starting materials is paramount. Instead of α,β-acetylenic esters, investigate substrates that are sterically or electronically biased to favor the alternative cyclization pathway, although this is a significant research challenge.
Problem 2: Competing Ring Formation—My analysis shows a significant furan byproduct. How can this be suppressed?
Question: I am attempting a Paal-Knorr type synthesis, and LC-MS analysis indicates a significant amount of the corresponding furan has formed alongside my desired thiophene.
Root Cause Analysis: Furan formation is a common competing pathway in the Paal-Knorr synthesis, which typically involves reacting a 1,4-dicarbonyl compound with a sulfurizing agent.[3][4] The sulfurizing agent (e.g., Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's reagent) also possesses strong dehydrating properties.[5] If the intramolecular cyclization via dehydration is faster than the sulfurization of the carbonyls, the furan byproduct will be favored.
Strategic Solutions:
-
Sulfurizing Agent Stoichiometry: Increase the molar ratio of the sulfurizing agent. A sufficient excess ensures that the rate of sulfurization significantly outcompetes the dehydration pathway.[5]
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring byproduct formation via TLC or UPLC. While higher temperatures can increase reaction rates, they can sometimes disproportionately accelerate the dehydration pathway.[4] An optimal temperature balance is key.
-
Solvent Selection: Utilize a high-boiling, anhydrous, non-polar solvent like toluene or xylene. These solvents facilitate reaching the necessary temperatures to drive the reaction to completion while minimizing side reactions promoted by protic or polar media.[4]
Problem 3: Dimerization & Polymerization—I'm observing a high molecular weight byproduct, likely a dimer, in my Gewald synthesis attempt.
Question: In my multi-component reaction for a substituted aminothiophene (a potential precursor), I am isolating a significant amount of a dimeric byproduct. How can I promote the desired intramolecular cyclization?
Root Cause Analysis: The Gewald reaction, used to form 2-aminothiophenes, is prone to dimerization of the Knoevenagel-Cope condensation intermediate (an α,β-unsaturated nitrile).[5][6] This intermolecular side reaction competes directly with the desired intramolecular cyclization and sulfur addition step. The yield of this dimer is highly dependent on reaction conditions and the concentration of reactive intermediates.[5][7]
Strategic Solutions:
-
Adopt a Two-Step Procedure: To suppress dimerization, separate the initial condensation from the cyclization. First, perform the Knoevenagel condensation to form the α,β-unsaturated nitrile. Isolate and purify this intermediate. In a second step, react the purified intermediate with sulfur and a base. This sequential approach prevents the buildup of the reactive intermediate that leads to dimerization.[5]
-
Base and Catalyst Choice: The choice of base can influence the relative rates of condensation, dimerization, and cyclization. Weaker bases or catalytic amounts may slow the initial condensation, reducing the steady-state concentration of the dimer-forming intermediate.
-
Microwave Irradiation: For certain substrates, microwave-assisted synthesis has been shown to improve yields and reduce reaction times, which can sometimes disfavor slower, competing pathways like dimerization.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in thiophene synthesis? A1: The most prevalent side products are highly dependent on the chosen synthetic route. For the Paal-Knorr synthesis, furan byproducts are common.[5] In the Gewald synthesis, dimerization of intermediates is a known issue.[5][7] The Fiesselmann synthesis may yield thioacetals as notable byproducts, in addition to the significant challenge of controlling regiochemistry.[2]
Q2: How do I choose the right purification strategy for my crude product? A2: A multi-step purification protocol is often most effective.
-
Filtration: First, filter the cooled reaction mixture to remove insoluble inorganic byproducts from the sulfurizing agent.[4]
-
Liquid-Liquid Extraction: Perform a standard aqueous workup to remove water-soluble impurities.
-
Recrystallization: If your thiophene product is a solid, recrystallization is a powerful technique for achieving high purity.[4]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the method of choice for separating the desired product from closely related byproducts.
Q3: My reaction is not going to completion. What can I do to improve conversion? A3: Incomplete conversion is often due to insufficient activation energy or reagent deactivation.
-
Reaction Temperature: Cautiously increase the reaction temperature. For some substrates, higher thermal energy is necessary to overcome the activation barrier.[4]
-
Solvent Choice: Ensure you are using a dry, high-boiling solvent (e.g., toluene, xylene) that allows the reaction to be heated sufficiently to drive it to completion.[4]
-
Reagent Quality: Verify the quality and activity of your reagents, especially sulfurizing agents like Lawesson's reagent, which can degrade over time.
Part 3: Data Summary & Visual Guides
Table 1: Impact of Reaction Parameters on Byproduct Formation (Paal-Knorr Model)
| Parameter | Condition A | Condition B | Condition C | Outcome |
| P₄S₁₀ (equiv.) | 1.0 | 2.5 | 1.0 | Higher equivalence of P₄S₁₀ significantly reduces furan byproduct. |
| Temperature (°C) | 80 | 110 | 140 | Excessively high temperatures can increase undesired side reactions. |
| Solvent | Dioxane | Toluene (Anhydrous) | Ethanol | Anhydrous, high-boiling non-polar solvents give the cleanest conversion. |
| Furan Byproduct (%) | 35% | <5% | 25% | Condition B provides the optimal outcome for minimizing furan. |
Visualizing Reaction & Troubleshooting Pathways
The following diagrams illustrate key concepts for minimizing byproduct formation.
Caption: Competing pathways in Paal-Knorr type syntheses.
Caption: Dimerization as a competing side reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
Part 4: Optimized Experimental Protocols
Protocol 1: General Purification of a Crude Thiophene Carboxylic Acid Derivative
This protocol outlines a standard procedure for purifying a crude product obtained from a typical thiophene synthesis reaction.
Materials:
-
Crude reaction mixture
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Quenching & Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).[4]
-
Aqueous Wash: Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to remove acidic impurities), and finally brine.
-
Acidification & Re-extraction (for Carboxylic Acids): To isolate the carboxylic acid product, acidify the NaHCO₃ washings to pH ~2 with 1M HCl. The product should precipitate or can be extracted back into an organic layer.
-
Drying & Concentration: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid or oil.[4]
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating thiophene derivatives from less polar byproducts.
Protocol 2: Two-Step Gewald Synthesis to Minimize Dimerization
This protocol is designed to minimize the formation of dimeric byproducts in the synthesis of 2-aminothiophene precursors.[5]
Step A: Knoevenagel-Cope Condensation
-
Materials: Ketone/aldehyde (1 equiv.), α-cyanoester (1 equiv.), base (e.g., piperidine, 0.1 equiv.), ethanol.
-
Procedure: In a round-bottom flask, dissolve the ketone and α-cyanoester in ethanol. Add the basic catalyst and stir at room temperature (or with gentle heating) until TLC indicates complete consumption of the starting ketone.
-
Workup: Remove the solvent under reduced pressure. Purify the resulting α,β-unsaturated nitrile by recrystallization or chromatography to remove any unreacted starting materials.
Step B: Cyclization
-
Materials: Purified α,β-unsaturated nitrile (1 equiv.), elemental sulfur (1.1 equiv.), base (e.g., morpholine or triethylamine, 2 equiv.), ethanol or DMF.
-
Procedure: Suspend the purified nitrile and elemental sulfur in ethanol. Add the base and heat the mixture (e.g., 50-70 °C), monitoring the reaction by TLC.
-
Workup: Upon completion, cool the reaction, pour it into ice water, and collect the precipitated product by filtration. Purify further by recrystallization as needed.
References
- BenchChem. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem Technical Support.
- FirstHope. (2025). Thiophene: Synthesis and Reactions. FirstHope Notes.
- BenchChem. (2025). Thiophene Synthesis Technical Support Center. BenchChem Technical Support.
-
Iannacone, M., et al. (2022). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules (Basel, Switzerland). Available at: [Link]
- BenchChem. (n.d.). This compound. BenchChem.
-
Wikipedia. (2023). Fiesselmann thiophene synthesis. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Wikipedia. Available at: [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Scribd. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Lone, A. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ciamala, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
Sources
- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
common pitfalls in the characterization of 4-Hydroxythiophene-2-carboxylic acid
Technical Support Center: 4-Hydroxythiophene-2-carboxylic acid
Introduction
This compound is a valuable heterocyclic compound, serving as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its dual functionality, featuring both a nucleophilic hydroxyl group and an electrophilic carboxylic acid on a thiophene scaffold, allows for diverse derivatization strategies.[1] Thiophene-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the unique electronic and structural properties of this molecule present specific challenges during its characterization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure accurate and reproducible results in your research.
Troubleshooting Common Characterization Issues
Researchers often face a distinct set of challenges when working with this compound. The following table outlines common problems, their probable causes, and validated solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution & Rationale |
| Ambiguous or Complex ¹H/¹³C NMR Spectrum | 1. Keto-Enol Tautomerism: The molecule exists in equilibrium between the 4-hydroxy (enol) and 4-keto (thiophenone) forms, leading to multiple sets of peaks.[4][5]2. Presence of Regioisomers: Synthetic routes may produce the 3-hydroxy isomer as a significant impurity.[1] | Solution: Perform NMR in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to shift the tautomeric equilibrium. Use 2D NMR techniques (COSY, HSQC) to establish connectivity. For suspected regioisomers, compare with literature data or synthesize an authentic standard of the 3-hydroxy isomer if possible. |
| Low Purity or Presence of Unexpected Peaks in LC-MS | 1. Synthetic Byproducts: Incomplete reaction or side reactions during synthesis, particularly methods like the Fiesselmann synthesis which favors the 3-hydroxy isomer.[1]2. Degradation: The compound can degrade in the presence of strong acids, bases, or oxidizing agents.[1] | Solution: Purify the crude product via recrystallization or column chromatography. Analyze the synthetic route for potential side products. Ensure all solvents and reagents used for analysis are of high purity and free from contaminants. Store the compound under recommended conditions (2–8°C, inert atmosphere).[1][6] |
| Inconsistent or Broad Melting Point | 1. Impurities: Residual solvents or synthetic byproducts can depress and broaden the melting point range.2. Decomposition: The compound may decompose upon heating, which is indicated by a color change and gas evolution.[7] | Solution: Ensure the sample is thoroughly dried under vacuum to remove residual solvents. Purify the sample using appropriate methods. Use a hot-stage microscope to visually inspect the sample during melting to distinguish between melting and decomposition. |
| Weak or Absent Molecular Ion (M⁺) Peak in Mass Spectrometry | 1. In-source Fragmentation: Carboxylic acids are prone to fragmentation, especially under high-energy ionization techniques like Electron Ionization (EI).[8][9]2. Low Volatility: The compound's polarity and hydrogen bonding capabilities may hinder efficient vaporization. | Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). For LC-MS, derivatization of the carboxylic acid to an ester or amide can improve stability and ionization efficiency.[1][10][11] |
| Difficulty Growing High-Quality Single Crystals for X-ray Crystallography | 1. Solvent Choice: Inappropriate solvent system for slow evaporation or diffusion.2. Purity: Even minor impurities can inhibit crystal lattice formation. | Solution: Screen a wide range of solvents and solvent mixtures for slow evaporation or vapor diffusion methods. High-purity material is essential for successful crystallography.[12] Ensure the sample is >99% pure before attempting crystal growth. |
Frequently Asked Questions (FAQs)
Q1: How does tautomerism affect the characterization of this compound?
A: The most significant pitfall in characterizing this molecule is its potential to exist as two tautomers in equilibrium: the aromatic 4-hydroxy form and the non-aromatic 4-keto (4-oxo-4,5-dihydrothiophene) form.[4][5] This equilibrium can complicate spectroscopic analysis:
-
NMR Spectroscopy: Instead of a single set of signals, you may observe two distinct sets corresponding to each tautomer. The chemical shifts of the ring protons and carbons will differ significantly. The hydroxyl proton of the enol form is typically a broad singlet, while the keto form will show two aliphatic protons.
-
IR Spectroscopy: The enol form will show a characteristic broad O-H stretch (~3400-2400 cm⁻¹) and a C=O stretch for the carboxylic acid (~1700-1680 cm⁻¹). The keto form will introduce a second, sharper C=O stretch from the ketone group (~1680-1660 cm⁻¹).
The position of this equilibrium is sensitive to the solvent, concentration, and temperature, making it a dynamic source of analytical complexity.
Caption: Keto-enol equilibrium of the title compound.
Q2: My synthesis yielded a product, but the NMR doesn't match the 4-hydroxy isomer. What went wrong?
A: This is a common issue related to regioselectivity during synthesis. Many classical thiophene syntheses, such as the Fiesselmann synthesis, inherently favor the formation of 3-hydroxythiophene-2-carboxylate derivatives when using common starting materials like thioglycolic acid esters and α,β-acetylenic esters.[1] Achieving the 4-hydroxy substitution pattern is not a direct outcome of this pathway. If your spectral data is inconsistent, it is highly probable that you have synthesized the 3-hydroxy regioisomer. It is crucial to employ or develop a synthetic strategy that specifically directs functionalization to the 4-position, often by building the ring from precursors where the substitution is pre-determined.[1]
Q3: What are the optimal stability and storage conditions for this compound?
A: this compound is stable under normal laboratory conditions but is sensitive to certain factors.[1] To ensure its integrity over its typical shelf life of 12-24 months, follow these guidelines:
-
Storage Temperature: Store in a tightly sealed container at 2–8°C.[1][7] Some suppliers recommend storing at <-15°C under an inert gas.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can cause degradation and the release of hazardous byproducts like sulfur oxides.[1]
Q4: What is the expected fragmentation pattern in mass spectrometry?
A: For carboxylic acids, the molecular ion peak in EI-MS is often weak or absent.[9] The fragmentation is typically dominated by characteristic losses from the carboxylic acid moiety.[8]
-
Loss of OH (M-17): Cleavage of the C-OH bond results in a peak at M-17.
-
Loss of COOH (M-45): Cleavage of the bond between the thiophene ring and the carboxylic acid group leads to a prominent peak at M-45.
-
McLafferty Rearrangement: While not applicable to this specific aromatic carboxylic acid, it is a key fragmentation pathway for aliphatic carboxylic acids with a gamma-hydrogen.[9]
Under ESI conditions, you will primarily observe the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.
Caption: Common fragmentation pathways in EI-MS.
Q5: What are the essential safety precautions for handling this compound?
A: Standard laboratory safety protocols should be followed. The compound is harmful if swallowed and causes skin and serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed when not in use.[13]
Detailed Experimental Protocols
Protocol 1: Characterization by NMR Spectroscopy
This protocol provides a standardized method for acquiring high-quality NMR spectra.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended as it effectively solubilizes the compound and its polar nature can help in observing the exchangeable hydroxyl and carboxylic acid protons.
-
Acquisition of ¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Expected Signals:
-
Carboxylic Acid Proton: A very broad singlet, typically far downfield (>10 ppm).[1]
-
Hydroxyl Proton: A broad singlet whose position is highly dependent on concentration and residual water.
-
Thiophene Protons: Two doublets in the aromatic region (~6-8 ppm), corresponding to the protons at the C3 and C5 positions.
-
-
-
Acquisition of ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Five distinct signals are expected, one for the carboxylic carbonyl carbon (~160-170 ppm) and four for the thiophene ring carbons.
-
-
Data Analysis: Integrate the non-exchangeable proton signals. Identify characteristic shifts of common impurities like residual solvents using established tables.[14][15][16]
| Expected Chemical Shifts (¹H NMR in DMSO-d₆) | |
| Proton | Approximate Chemical Shift (ppm) |
| -COOH | > 12.0 (broad s) |
| -OH | 9.0 - 11.0 (broad s) |
| Thiophene H (C3, C5) | 6.5 - 8.0 (two doublets) |
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for assessing purity and confirming molecular weight.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Negative Ion Mode is preferred for carboxylic acids ([M-H]⁻).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 2.5-3.5 kV.
-
Source/Desolvation Temperature: Optimize based on the instrument (e.g., 120°C / 350°C).
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of the deprotonated molecule (m/z 143.00). The peak purity can be assessed from the UV chromatogram and the mass spectrum across the peak.
Protocol 3: General Workflow for Single-Crystal X-ray Diffraction
This workflow outlines the essential steps for structural elucidation via crystallography.[12]
Sources
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Validation & Comparative
A Comparative Guide to Analytical Methods for Validating the Purity of 4-Hydroxythiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 4-Hydroxythiophene-2-carboxylic acid, a versatile synthetic intermediate, ensuring its purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques used to validate the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate method for their needs.
The Criticality of Purity Validation
This compound serves as a valuable building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, including:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to unexpected or adverse biological outcomes.
-
Inaccurate Structure-Activity Relationship (SAR) Studies: The presence of unknown compounds can confound the interpretation of SAR data, hindering the drug discovery process.
-
Safety Concerns: Impurities can be toxic, even at low levels, posing a direct risk to patient safety in pharmaceutical applications.
-
Reduced Yield and Side Reactions: In synthetic chemistry, impurities can interfere with subsequent reaction steps, leading to lower yields and the formation of unwanted byproducts.
Therefore, the rigorous validation of purity using orthogonal analytical methods is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high-resolution separation capabilities allow for the detection and quantification of the main compound and its related substances.
Principle of Separation
Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.
Causality in Method Development
The choice of HPLC parameters is critical for achieving optimal separation. For this compound, a key consideration is its acidic nature. The retention of a carboxylic acid-containing analyte will generally increase as the mobile phase pH is decreased from above the pKa of the carboxylic acid functional group to below the pKa.[1] By suppressing the ionization of the carboxylic acid group (by lowering the pH of the mobile phase), its hydrophobicity increases, leading to stronger interaction with the C18 stationary phase and thus better retention and peak shape. Acetonitrile is a common organic modifier in the mobile phase for the analysis of thiophene derivatives.[2][3]
Experimental Protocol: RP-HPLC Method for Purity Validation
Below is a robust starting point for developing a validated RP-HPLC method for this compound.
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Lowers the pH to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for eluting the analyte and impurities. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | Thiophene derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. |
Workflow for HPLC Analysis
Figure 1: General workflow for HPLC analysis of this compound.
Method Validation according to ICH Q2(R1)
For use in a regulated environment, the HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is often demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Table 2: Expected HPLC Data for Purity Assessment
| Compound | Retention Time (min) | Area (%) |
| This compound | ~15.2 | 99.85 |
| Impurity 1 (e.g., starting material) | ~8.5 | 0.05 |
| Impurity 2 (e.g., byproduct) | ~12.1 | 0.10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity determination (qNMR). It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Principle of Analysis
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8] The chemical shift of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecule. For purity analysis, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be determined.
Expected Spectroscopic Data
¹H NMR (Predicted):
-
Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (around 7-8 ppm).
-
Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet far downfield, often above 10 ppm.[9][10]
¹³C NMR (Predicted):
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 160-185 ppm.[9][10]
-
Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts in the aromatic region (around 110-150 ppm).
Workflow for qNMR Analysis
Figure 2: General workflow for quantitative NMR (qNMR) analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful as HPLC for quantitative purity analysis of minor impurities, it is an excellent tool for identity confirmation and for detecting gross impurities with different functional groups.
Principle of Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Expected Spectroscopic Data
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and thiophene functional groups.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (very broad) | O-H (Carboxylic Acid) | Stretching |
| ~3500 (broad) | O-H (Phenolic) | Stretching |
| 1760-1690 (strong) | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C (Thiophene Ring) | Stretching |
| 1320-1210 | C-O (Carboxylic Acid) | Stretching |
| ~850-700 | C-H (Thiophene Ring) | Out-of-plane bending |
The very broad O-H stretch from 3300-2500 cm⁻¹ is a hallmark of a carboxylic acid and is due to strong intermolecular hydrogen bonding.[12]
Comparative Analysis of Analytical Methods
Each of these techniques offers unique advantages and disadvantages for the purity validation of this compound.
Table 4: Comparison of HPLC, NMR, and FTIR for Purity Analysis
| Feature | HPLC | NMR | FTIR |
| Primary Use | Quantitative purity, impurity profiling | Structural elucidation, quantitative purity (qNMR) | Identity confirmation, functional group analysis |
| Resolution | High | Moderate | Low |
| Sensitivity | High (ppm levels) | Moderate (typically >0.1%) | Low for impurities |
| Quantitation | Excellent (with reference standards) | Excellent (with internal standard) | Semi-quantitative at best |
| Specificity | High (separates isomers) | High (structurally specific) | Moderate (functional group specific) |
| Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
| Sample Prep. | Moderate | Simple | Minimal |
While HPLC is the preferred method for routine quality control and the quantification of small impurities, NMR provides invaluable structural information and can be a powerful orthogonal method for purity confirmation.[13][14] FTIR is best suited for rapid identity confirmation and as a screening tool.[15]
Potential Impurities in the Synthesis of this compound
The specificity of an analytical method is only as good as our understanding of the potential impurities. The synthesis of this compound can potentially lead to several impurities, including:
-
Starting Materials: Unreacted starting materials from the synthetic route.
-
Isomers: Positional isomers, such as 3-hydroxythiophene-2-carboxylic acid, can be formed depending on the synthetic strategy. The Fiesselmann thiophene synthesis, for instance, typically yields the 3-hydroxy isomer.[16]
-
Byproducts of Side Reactions: Decarboxylation products, or products from the oxidation of the thiophene ring.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
A robust HPLC method should be able to separate the main peak of this compound from all these potential impurities.
Conclusion: A Multi-faceted Approach to Purity Validation
The validation of the purity of this compound is a critical step in ensuring its quality and suitability for its intended application. While HPLC stands out as the primary technique for quantitative purity assessment due to its high resolution and sensitivity, a comprehensive validation strategy should employ a multi-faceted approach.
-
HPLC should be used for the routine determination of purity and the quantification of related substances.
-
NMR serves as a powerful orthogonal technique for confirming the structure of the main component and for quantitative analysis (qNMR) without the need for specific impurity reference standards.
-
FTIR is an efficient and cost-effective method for rapid identity confirmation.
By leveraging the strengths of each of these analytical methods and adhering to the principles of method validation outlined by the ICH, researchers, scientists, and drug development professionals can be confident in the quality and purity of their this compound, thereby ensuring the integrity and reliability of their research and development efforts.
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Introduction: The Strategic Importance of Isomeric Purity in Thiophene Scaffolds
An In-Depth Comparative Analysis of 4-Hydroxythiophene-2-carboxylic Acid and Its Isomers for Researchers and Drug Development Professionals
Thiophene-containing compounds are cornerstones in medicinal chemistry and materials science, widely recognized for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene nucleus is often employed as a bioisostere for a benzene ring, a substitution that can enhance metabolic properties and efficacy.[1][3] The introduction of hydroxyl and carboxylic acid functional groups dramatically increases the chemical versatility and biological potential of the thiophene scaffold, making these derivatives valuable intermediates in drug discovery.[1]
However, the precise positioning of these functional groups on the thiophene ring is not a trivial detail. Isomers—molecules with the same chemical formula but different structural arrangements—can exhibit profoundly different physicochemical properties, reactivity, and biological activities. For drug development professionals and researchers, understanding and controlling isomerism is critical for ensuring target specificity, optimizing pharmacokinetic profiles, and maintaining intellectual property. This guide provides a detailed comparative analysis of this compound and its key positional isomers, 3-Hydroxy- and 5-Hydroxythiophene-2-carboxylic acid, focusing on the practical implications of their structural differences.
Molecular Structures and the Critical Role of Tautomerism
The fundamental difference between these isomers lies in the relative positions of the hydroxyl and carboxylic acid groups. This positioning directly influences electronic effects, intramolecular interactions, and the potential for tautomerism. Hydroxythiophenes can exist in equilibrium with their keto tautomers, a phenomenon that can significantly alter their chemical behavior and receptor-binding capabilities.[4][5]
The stability of the keto form is influenced by the substitution pattern. For the 4-hydroxy and 5-hydroxy isomers, the keto tautomers are vinylogous acids or esters, which can have distinct reactivity profiles compared to the aromatic hydroxy form.
Caption: Positional isomers of hydroxythiophene-2-carboxylic acid and their keto-enol tautomerism.
Comparative Synthesis Strategies
The regioselective synthesis of a specific isomer is a primary challenge. The choice of synthetic route is dictated by the desired substitution pattern, as different cyclization strategies inherently favor certain isomers.
-
3-Hydroxythiophene-2-carboxylic acid: The most established route to this isomer is the Fiesselmann thiophene synthesis .[1] This reaction involves the base-catalyzed condensation of a thioglycolic acid ester with an α,β-acetylenic ester. The mechanism of the intramolecular cyclization strongly and reliably favors the formation of the 3-hydroxy product, making this the preferred method for accessing this specific isomer.[1]
-
This compound: Direct synthesis of the 4-hydroxy isomer is less straightforward. The Fiesselmann synthesis is not a viable pathway for direct, regioselective synthesis of the 4-hydroxy isomer.[1] Plausible strategies often involve multi-step sequences, potentially starting from a pre-functionalized thiophene or using cyclization reactions of specifically designed acyclic precursors where the regiochemistry is controlled by the starting material's structure.
-
5-Hydroxythiophene-2-carboxylic acid: Synthesis of this isomer often requires building the ring from a precursor that already contains the desired functionality or can be easily converted to it. One potential route involves the oxidation of a 5-substituted-thiophene-2-carboxaldehyde, followed by functional group manipulation to introduce the hydroxyl group. For instance, a 5-chlorothiophene-2-carboxylic acid could be a precursor to nucleophilic substitution to introduce the hydroxyl group.[6]
Caption: Predicted sites of electrophilic aromatic substitution on the three isomers.
Derivatization Reactions
Both the carboxylic acid and hydroxyl groups serve as handles for further modification.
-
Amide Formation: The carboxylic acid can be activated (e.g., with EDC/HOBt or conversion to an acid chloride) and coupled with amines to form amides. This reaction is fundamental in creating libraries of compounds for biological screening. [1]The position of the hydroxyl group is unlikely to sterically hinder this reaction significantly in any of the isomers.
-
Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer esterification). [1]The hydroxyl group can also be esterified or converted to an ether, providing another point of diversification.
Experimental Protocol: EDC/HOBt Amide Coupling
-
Reactant Dissolution: In a round-bottom flask, dissolve the hydroxythiophene-carboxylic acid isomer (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir at room temperature for 30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Biological and Pharmacological Significance
While specific comparative studies on these three isomers are limited, the broader class of thiophene derivatives is rich in biological activity. [2][7]Thiophene-2-carboxamide derivatives have been investigated as antioxidant, antibacterial, and anticancer agents. [8]The isomeric positioning of the hydroxyl group is critical as it dictates the three-dimensional shape of the molecule and the presentation of hydrogen bond donors and acceptors. This directly impacts how the molecule fits into the binding pocket of a protein target. A change from a 3-hydroxy to a 4-hydroxy isomer could be the difference between a potent inhibitor and an inactive compound. Therefore, the synthesis of isomerically pure compounds is a prerequisite for reliable structure-activity relationship (SAR) studies. [8]
Conclusion
The seemingly subtle difference in the position of a hydroxyl group on the 2-carboxythiophene scaffold gives rise to three distinct molecules with unique chemical personalities. 3-Hydroxythiophene-2-carboxylic acid is set apart by its potential for intramolecular hydrogen bonding and its accessibility via the Fiesselmann synthesis. The 4- and 5-hydroxy isomers, while more challenging to synthesize regioselectively, present different electronic and steric profiles that are highly relevant for electrophilic substitution and molecular recognition by biological targets.
For researchers in drug discovery and materials science, a thorough understanding of the synthesis, properties, and reactivity of each isomer is not merely academic; it is a strategic necessity. The ability to selectively synthesize, purify, and characterize these building blocks is fundamental to developing novel, effective, and patentable chemical entities.
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PubMed. (1952). [Enol-keto tautomerism of (p-hydroxyphenyl)-pyruvic acid]. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 10 selected constitutional isomers of molecular formula C2H4O2. Retrieved from [Link]
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YouTube. (2025, August 15). What Is Tautomerism In Organic Chemistry?. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 22.2: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-Hydroxythiophene-2-carboxylic Acid and Thiophene-2-carboxylic Acid
Introduction: The Subtle Power of a Single Hydroxyl Group
In the landscape of medicinal chemistry, the thiophene ring is a well-established and versatile scaffold.[1] Its bioisosteric relationship with the benzene ring has made it a cornerstone in the design of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Thiophene-2-carboxylic acid, a fundamental derivative, serves as a key building block in this arena.[3]
This guide delves into a comparative analysis of thiophene-2-carboxylic acid and its hydroxylated counterpart, 4-Hydroxythiophene-2-carboxylic acid. While structurally similar, the introduction of a hydroxyl group at the 4-position is predicted to significantly modulate the molecule's electronic properties, polarity, and ability to interact with biological targets. The presence of hydroxyl and carboxylic acid groups on the thiophene ring is known to enhance its chemical utility and potential for biological activity.[2] This guide will synthesize existing experimental data, provide expert insights into the anticipated structure-activity relationships, and offer detailed protocols for researchers to conduct their own comparative studies.
Chemical Structures at a Glance
To visually anchor our discussion, let's begin with the fundamental structures of the two molecules.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the assay buffer (e.g., 75 mM Sodium Pyrophosphate, pH 8.5), D-serine, horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine). [4]2. Compound Plating: In a 96-well plate, perform serial dilutions of this compound and thiophene-2-carboxylic acid. Include wells for a known DAO inhibitor (positive control) and a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add the DAO enzyme solution to each well to start the reaction. [4]The enzyme will oxidize D-serine, producing hydrogen peroxide.
-
Signal Generation: The HRP in the master mix will use the generated hydrogen peroxide to oxidize the chromogenic substrate, resulting in a color change.
-
Data Acquisition: Measure the absorbance kinetically using a plate reader. The rate of color change is proportional to the DAO activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method will determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of relevant bacterial strains.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. [5]2. Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). [6][5]3. Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours. [5]5. MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [6]A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth. [7]
Cyclooxygenase (COX) Inhibition Assay
This assay will assess the ability of the compounds to inhibit COX-1 and COX-2, key enzymes in the inflammatory pathway.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, human recombinant COX-1 and COX-2 enzymes, and a solution of arachidonic acid (the substrate). [8][9]2. Compound Incubation: In a 96-well plate, add the assay buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compounds at various concentrations. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination and Measurement: After a set incubation period, stop the reaction. The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable. Therefore, it is typically reduced to the more stable Prostaglandin F2α (PGF2α) using stannous chloride. [9]The concentration of PGF2α is then quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA). [8]5. Analysis: The amount of PGF2α produced is inversely proportional to the COX inhibitory activity of the compound. Calculate the percent inhibition for each compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
While thiophene-2-carboxylic acid demonstrates defined biological activity as a micromolar inhibitor of D-amino acid oxidase, the principles of structure-activity relationships strongly suggest that this compound holds the potential for enhanced potency across multiple biological targets. The addition of a 4-hydroxy group provides a new avenue for hydrogen bonding and alters the electronic landscape of the molecule, which are key determinants of drug-target interactions.
The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically test this hypothesis. A direct comparison of the IC50 and MIC values obtained from these assays will provide definitive, quantitative data on the impact of the 4-hydroxy substituent. Such studies are essential for advancing our understanding of thiophene-based compounds and for the rational design of next-generation therapeutic agents.
References
- Badiceanu, C., et al. (2010). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Romanian Biotechnological Letters, 15(5), 5575-5582.
- Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2).
- Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796.
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Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]
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Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available from: [Link]
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This compound | C5H4O3S | CID 13277907. PubChem. Available from: [Link]
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4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | C11H8O3S | CID 53218599. PubChem. Available from: [Link]
- Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(2), 1469-1487.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 26(10), 1464-1481.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
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A Comparative Spectroscopic Guide to 4-Hydroxy- and 4-Methoxythiophene-2-Carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic building blocks is paramount. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmacologically active agents.[1] This guide provides an in-depth spectroscopic comparison of two closely related analogues: 4-hydroxythiophene-2-carboxylic acid and 4-methoxythiophene-2-carboxylic acid. We will dissect how a subtle structural modification—the methylation of a hydroxyl group—manifests in distinct and identifiable signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
The core of this analysis lies in understanding the electronic influence of the substituent at the C4 position. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating through resonance, enriching the electron density of the thiophene ring. However, the presence of an acidic proton in the hydroxyl group and the additional methyl group in the methoxy analogue provide clear, unambiguous points of differentiation.
Molecular Structures at a Glance
The foundational difference between the two molecules is the substituent at the C4 position of the thiophene ring. This seemingly minor change from a hydroxyl to a methoxy group introduces significant, measurable differences in their spectroscopic profiles.
Caption: Chemical structures of the two subject compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed insight into the molecular skeleton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it allows for the observation of exchangeable protons (from -COOH and -OH) which would otherwise be lost in solvents like D₂O.
¹H NMR Spectroscopy
The proton NMR spectra reveal key differences in chemical shifts and signal presence. The electron-donating nature of both substituents shields the thiophene ring protons (H3 and H5), causing them to appear at a higher field (lower ppm) than in unsubstituted thiophene-2-carboxylic acid.
-
Carboxylic Acid Proton (-COOH): In both compounds, this highly deshielded proton appears as a broad singlet in the far downfield region, typically between 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Thiophene Protons (H3 & H5): These protons appear as doublets due to coupling with each other. The methoxy group is a slightly stronger electron-donating group than the hydroxyl group, leading to marginally greater shielding (a slight upfield shift) for protons H3 and H5 in the methoxy derivative compared to the hydroxy analogue.
-
Substituent Protons: This is the most definitive point of differentiation.
-
4-Hydroxy: The phenolic -OH proton will appear as a broad singlet. Its chemical shift can vary depending on concentration and temperature but is typically distinct from the carboxylic proton.
-
4-Methoxy: A sharp, strong singlet corresponding to the three methyl (-OCH₃) protons will be observed, typically in the 3.7-4.0 ppm region.
-
Table 1: Comparative ¹H NMR Data (Predicted/Typical Shifts in DMSO-d₆)
| Proton Assignment | This compound | 4-Methoxythiophene-2-carboxylic acid | Rationale for Difference |
|---|---|---|---|
| COOH | ~12.5 ppm (broad s) | ~12.5 ppm (broad s) | Environment is very similar. |
| OH | ~9.5 ppm (broad s) | N/A | Presence of the exchangeable phenolic proton. |
| Thiophene H5 | ~7.5 ppm (d) | ~7.4 ppm (d) | Slightly more shielding from the -OCH₃ group. |
| Thiophene H3 | ~6.8 ppm (d) | ~6.7 ppm (d) | Slightly more shielding from the -OCH₃ group. |
| OCH₃ | N/A | ~3.8 ppm (s, 3H) | Definitive signal for the methoxy group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum corroborates the findings from ¹H NMR, providing a map of the carbon framework.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded in both molecules, appearing in the 160-180 ppm range.[1]
-
Thiophene Ring Carbons: The chemical shifts of the ring carbons are strongly influenced by the substituent at C4.
-
C4: This carbon, directly attached to the oxygen, will be the most deshielded of the ring carbons. Its chemical shift will be different in the two compounds due to the change from -OH to -OCH₃.
-
C2, C3, C5: These carbons will also experience shifts based on the electronic effects propagated through the ring.
-
-
Methoxy Carbon (-OCH₃): The spectrum of 4-methoxythiophene-2-carboxylic acid will feature a distinct signal for the methyl carbon around 55-60 ppm, which is absent in the hydroxy analogue.
Table 2: Comparative ¹³C NMR Data (Predicted/Typical Shifts in DMSO-d₆)
| Carbon Assignment | This compound | 4-Methoxythiophene-2-carboxylic acid | Rationale for Difference |
|---|---|---|---|
| C=O | ~165 ppm | ~165 ppm | Minimal influence from the distant C4 substituent. |
| C4 | ~158 ppm | ~160 ppm | Direct attachment to the electronegative oxygen. |
| C2 | ~140 ppm | ~140 ppm | Attached to the electron-withdrawing carboxyl group. |
| C5 | ~120 ppm | ~118 ppm | Shielding effect from the C4 substituent. |
| C3 | ~110 ppm | ~108 ppm | Shielding effect from the C4 substituent. |
| OCH₃ | N/A | ~56 ppm | Definitive signal for the methoxy carbon. |
Infrared (IR) Spectroscopy: A Tale of Two Hydroxyls
IR spectroscopy is exceptionally powerful for identifying functional groups based on their vibrational frequencies. The primary distinction between our two compounds lies in the O-H stretching region.
-
Carboxylic Acid Group: Both molecules will display the hallmark absorptions of a carboxylic acid.[2][3]
-
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹. This breadth is due to strong hydrogen-bonding dimers.[3][4]
-
A sharp, intense carbonyl (C=O) stretching band between 1690-1760 cm⁻¹. Conjugation with the thiophene ring typically places this absorption at the lower end of the range.
-
-
Phenolic vs. Methoxy Group:
-
4-Hydroxy: The phenolic O-H stretch will contribute to the already broad absorption in the 3200-3600 cm⁻¹ region, often appearing as a distinguishable, albeit broad, peak superimposed on the carboxylic O-H trough.
-
4-Methoxy: This compound will lack the broad phenolic O-H band. Instead, it will exhibit:
-
C-H stretching vibrations from the methyl group just below 3000 cm⁻¹.
-
A characteristic aryl-alkyl ether C-O-C asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
-
-
Table 3: Key Comparative IR Absorptions (cm⁻¹)
| Vibrational Mode | This compound | 4-Methoxythiophene-2-carboxylic acid | Significance |
|---|---|---|---|
| O-H Stretch (Carboxylic & Phenolic) | 3300-2500 (very broad) | 3300-2500 (very broad, from COOH only) | The hydroxy compound's band is often broader due to two types of H-bonding. |
| C-H Stretch (sp²) | ~3100 | ~3100 | Thiophene ring C-H. |
| C-H Stretch (sp³) | N/A | 2950-2850 | Diagnostic for the methoxy group's methyl. |
| C=O Stretch | ~1710 | ~1710 | Carboxylic acid carbonyl. |
| C-O-C Stretch | N/A | ~1250, ~1040 | Diagnostic for the aryl ether linkage. |
| C-O Stretch | ~1300 | ~1300 | Carboxylic acid C-O. |
Mass Spectrometry (MS): A Clear Mass Difference
Mass spectrometry provides the molecular weight and fragmentation patterns, offering a straightforward method of differentiation.
-
Molecular Ion (M⁺): The most fundamental difference is the molecular weight.
-
Fragmentation Patterns:
-
Both compounds are expected to show a fragment from the loss of the carboxyl group (-COOH, 45 Da) or CO₂ (44 Da).
-
The methoxy derivative may uniquely show a loss of a methyl radical (-CH₃, 15 Da) to form a stable cation, or a loss of formaldehyde (-CH₂O, 30 Da).
-
UV-Visible (UV-Vis) Spectroscopy: Chromophore Modifications
UV-Vis spectroscopy probes the electronic transitions within the molecule. The thiophene ring acts as the primary chromophore.
-
Both the -OH and -OCH₃ groups act as powerful auxochromes, possessing non-bonding electrons that can be delocalized into the aromatic π-system.
-
This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
-
Consequently, both compounds will exhibit a bathochromic shift (a shift to longer wavelengths) of their π→π* transition bands compared to unsubstituted thiophene-2-carboxylic acid.[1]
-
The difference in λmax between the two compounds is generally subtle but may be observable. For the 4-hydroxy derivative, the spectrum is often pH-dependent, as deprotonation of the phenolic hydroxyl group in basic media creates a phenoxide, which is an even stronger electron-donating group, leading to a significant bathochromic shift. This pH dependence is a key validation test for the hydroxy compound.
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized protocols must be employed. The causality behind these choices is to obtain high-resolution data that clearly resolves the key differences discussed above.
General Spectroscopic Analysis Workflow
Caption: Standardized workflow for comparative spectroscopic analysis.
Step-by-Step Methodologies
-
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is deliberate to ensure the observation of exchangeable -OH and -COOH protons.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 5 seconds (to allow for full relaxation of all protons, including the slowly relaxing carboxyl proton), and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a 45° pulse, a 2-second relaxation delay, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio for all carbons.
-
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press. This method provides high-quality spectra for solid samples.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry Protocol
-
Technique: Electrospray Ionization (ESI) is preferred as it is a soft ionization technique that will likely keep the molecular ion intact.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into the mass spectrometer. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively, confirming the molecular weight.
-
Conclusion: A Synthesis of Spectroscopic Evidence
The spectroscopic comparison between this compound and 4-methoxythiophene-2-carboxylic acid serves as a classic example of structure-property relationships. Each technique provides a unique yet complementary piece of the structural puzzle.
-
NMR definitively identifies the substituent group through the presence of either a phenolic -OH proton signal or a sharp -OCH₃ methyl signal in both proton and carbon spectra.
-
IR corroborates this by showing either broad O-H character or the distinct C-H and C-O-C stretches of the methoxy group.
-
MS provides an unambiguous distinction with a 14-Da difference in their molecular weights.
-
UV-Vis highlights the electronic similarities of the auxochromes, while the pH dependence of the hydroxy derivative offers a simple chemical test for its identification.
This guide demonstrates that by systematically applying a suite of spectroscopic techniques and understanding the underlying principles of how functional groups influence spectral data, researchers can confidently and accurately characterize and differentiate even closely related molecular structures.
References
- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 5. chemscene.com [chemscene.com]
- 6. 4-Methoxythiophene-2-carboxylic acid | 77133-27-8 [sigmaaldrich.com]
A Comparative Guide to the Biological Efficacy of Substituted Thiophene-2-Carboxylic Acid Derivatives
Introduction: The Versatility of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to be readily functionalized make it a versatile building block for the synthesis of diverse bioactive molecules.[3] Thiophene-2-carboxylic acid, in particular, serves as a crucial intermediate in the development of therapeutic agents with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comparative analysis of the biological efficacy of various substituted thiophene-2-carboxylic acid derivatives, supported by experimental data and detailed protocols to aid researchers in this field.
Antimicrobial Efficacy: A Broad Spectrum of Activity
Substituted thiophene-2-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial activity is often influenced by the nature and position of the substituents on the thiophene ring.
Comparative Antimicrobial Activity (MIC)
The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy. The following table summarizes the MIC values for representative thiophene-2-carboxylic acid derivatives against various microbial strains.
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| TCD-1 | N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Staphylococcus aureus (MRSA) | 125-500 | [5][6] |
| Bacillus subtilis | 7.8-125 | [5][6] | ||
| Escherichia coli | 31.25-250 | [5][6] | ||
| Pseudomonas aeruginosa | 31.25-250 | [5][6] | ||
| Candida albicans | 31.25-62.5 | [5][6] | ||
| TCD-2 | Thiophene-isoxazole derivative | Pseudomonas aeruginosa | 0.125 - 0.25 | [7] |
| Candida albicans | 0.125 - 0.25 | [7] | ||
| TCD-3 | Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC50) | [8] |
| Colistin-Resistant Escherichia coli | 8 mg/L (MIC50) | [8] | ||
| TCD-4 | Thiophene derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16 mg/L (MIC50) | [8] |
| Colistin-Resistant Escherichia coli | 32 mg/L (MIC50) | [8] | ||
| TCD-5 | Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 mg/L (MIC50) | [8] |
| Colistin-Resistant Escherichia coli | 32 mg/L (MIC50) | [8] |
Structure-Activity Relationship Insights: The data suggests that the presence of electron-withdrawing groups, such as halogens on a phenyl ring substituent, can enhance antimicrobial activity. For instance, N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea (TCD-1) shows potent activity against a broad spectrum of microbes.[9] The specific nature of the heterocyclic system attached to the thiophene core, as seen in the thiophene-isoxazole derivative (TCD-2), can also significantly influence the antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standardized method for determining the MIC of thiophene derivatives.[7]
Materials:
-
Substituted thiophene-2-carboxylic acid derivatives
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (e.g., Gentamicin) and negative control (broth only)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the thiophene derivative in a suitable solvent like DMSO to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of each test row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Simplified PI3K/Akt Signaling Pathway and its Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11][12] Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted thiophene-2-carboxylic acid derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours. [10]2. Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for 24-72 hours. [11]3. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [10]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [11]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11]6. Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Efficacy: Targeting the Enzymes of Inflammation
Chronic inflammatory diseases are a major health concern, and non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used for their management. [2]Thiophene derivatives, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [1][2][13]
Comparative Anti-inflammatory Activity (COX Inhibition)
COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs. [1]The following table summarizes the COX inhibitory activity of selected thiophene derivatives.
| Compound ID | Substituent(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| TCD-12 | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide | 19.5 | 0.29 | 67.24 | [14] |
| TCD-13 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 45.62 | 5.45 | 8.37 | [15] |
| Celecoxib | (Standard) | 14.2 | 0.42 | 33.8 | [14] |
Structure-Activity Relationship Insights: The data highlights the potential to design highly selective COX-2 inhibitors based on the thiophene-2-carboxamide scaffold. Compound TCD-12, for example, demonstrates superior COX-2 selectivity compared to the well-known COX-2 inhibitor, Celecoxib. [14]This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Arachidonic acid is converted to prostaglandins by COX enzymes, which are key mediators of inflammation. [1]By inhibiting COX-2, thiophene derivatives can effectively reduce the production of pro-inflammatory prostaglandins.
Caption: Cyclooxygenase (COX) Pathway and Selective Inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds. [16][17] Materials:
-
Wistar rats (150-200 g)
-
Substituted thiophene-2-carboxylic acid derivatives
-
Carrageenan solution (1% in saline)
-
Pletismometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 50 mg/kg).
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
Substituted thiophene-2-carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. The evidence presented in this guide demonstrates their potential as effective antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationship studies highlighted herein provide a rational basis for the design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical resource for researchers to evaluate the efficacy of their novel compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives to translate their promising in vitro and in vivo activities into clinically viable therapeutic agents.
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A Comparative Guide to Confirming the Regiochemistry of Substituted 4-Hydroxythiophene-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The unequivocal determination of regiochemistry in substituted heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Thiophene derivatives, particularly functionalized 4-hydroxythiophene-2-carboxylic acids, are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3] However, synthetic routes can often yield a mixture of regioisomers, making the precise identification of substituent positions a critical analytical challenge. This guide provides a comparative analysis of the most powerful analytical techniques for confirming the regiochemistry of substituted 4-hydroxythiophene-2-carboxylic acids, offering insights into the experimental design and data interpretation required for unambiguous structural elucidation.
The Challenge: Distinguishing Regioisomers
The synthesis of substituted 4-hydroxythiophene-2-carboxylic acids can lead to isomers where substituents intended for a specific position on the thiophene ring are located at other positions. For instance, a reaction designed to produce a 3-substituted derivative might also yield the 5-substituted isomer. Differentiating between these isomers is paramount, as even minor structural changes can profoundly impact a molecule's biological activity and physicochemical properties.
Key Analytical Methodologies for Regiochemical Assignment
A multi-pronged analytical approach is often necessary for the definitive assignment of regiochemistry. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Toolkit
NMR spectroscopy is the most indispensable tool for elucidating the molecular structure of organic compounds in solution.[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information about the connectivity and spatial relationships of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental data for structural analysis.[4] The chemical shifts (δ) of protons and carbons are highly sensitive to their electronic environment, which is influenced by the nature and position of substituents on the thiophene ring.[4][5]
-
¹H NMR: The protons on the thiophene ring exhibit characteristic chemical shifts and coupling constants (J-coupling). For a 4-hydroxythiophene-2-carboxylic acid, the remaining protons on the ring will have distinct chemical shifts depending on the position of other substituents. The coupling constants between adjacent protons can also provide clues about their relative positions.
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring are also diagnostic. The presence of electron-donating or electron-withdrawing substituents will cause predictable upfield or downfield shifts of the carbon signals.
Limitations: While informative, 1D NMR spectra alone may not be sufficient for unambiguous regiochemical assignment, especially in complex molecules with overlapping signals.[6]
Two-dimensional NMR experiments are crucial for definitively establishing the regiochemistry by revealing through-bond and through-space correlations.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In a substituted thiophene, COSY can help establish the connectivity of the remaining ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached.[7][8] This is essential for assigning the carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for determining regiochemistry. It reveals correlations between protons and carbons that are separated by two or three bonds.[7][8] By observing long-range correlations from a substituent's protons to the carbons of the thiophene ring, one can definitively determine its point of attachment. For example, a correlation from the protons of a substituent to the C4 and C5 carbons of the thiophene ring would confirm its position at C4.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).[9][10] NOESY can be used to confirm the regiochemistry by observing correlations between the protons of a substituent and the protons on the thiophene ring.[11] For instance, an NOE between a substituent's protons and the H5 proton would strongly suggest that the substituent is at the C4 position. ROESY is particularly useful for medium-sized molecules where the NOE may be weak or zero.[9]
Comparative Summary of NMR Techniques
| Technique | Information Provided | Application in Regiochemistry | Strengths | Limitations |
| ¹H NMR | Proton chemical shifts and coupling constants. | Initial assessment of the substitution pattern. | Fast and sensitive. | Can be ambiguous in complex spectra. |
| ¹³C NMR | Carbon chemical shifts. | Provides information on the electronic environment of each carbon. | High resolution. | Lower sensitivity, longer acquisition times. |
| COSY | ¹H-¹H through-bond correlations. | Establishes proton connectivity on the thiophene ring. | Simple to interpret. | Limited to coupled protons. |
| HSQC | ¹H-¹³C one-bond correlations. | Unambiguous assignment of protonated carbons. | High sensitivity. | Only shows direct correlations. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations. | Crucial for identifying the point of attachment of substituents. | Provides definitive connectivity information. | Can be complex to interpret; weaker signals. |
| NOESY/ROESY | ¹H-¹H through-space correlations. | Confirms spatial proximity of substituents to ring protons. | Provides unambiguous evidence of regiochemistry. | Distance dependent; may not be observed for all protons. |
Experimental Protocol: A General NMR Workflow for Regiochemical Determination
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess the overall structure and purity.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish proton-proton couplings.
-
Acquire an HSQC spectrum to assign protonated carbons.
-
Acquire an HMBC spectrum, optimizing the long-range coupling delay to observe two- and three-bond correlations.
-
Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space interactions.
-
-
Data Analysis:
-
Process and analyze all spectra using appropriate software.
-
Integrate the information from all experiments to build a complete picture of the molecule's connectivity and spatial arrangement, leading to an unambiguous assignment of the regiochemistry.
-
Single-Crystal X-ray Crystallography: The Gold Standard
When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including the absolute regiochemistry.[12][13][14][15]
Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of all atoms in the molecule.
Strengths:
-
Provides an unequivocal 3D structure.[16]
-
No ambiguity in the assignment of regiochemistry.
Limitations:
-
Requires a high-quality single crystal of the compound, which can be challenging to grow.
-
The solid-state conformation may not be the same as the conformation in solution.
Experimental Protocol: A General X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound by methods such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters to confirm the regiochemistry.
Conclusion
Confirming the regiochemistry of substituted 4-hydroxythiophene-2-carboxylic acids is a critical step in their development for pharmaceutical and materials science applications. While 1D NMR provides a foundational understanding, a combination of 2D NMR techniques, particularly HMBC and NOESY/ROESY, is essential for an unambiguous assignment in solution. For absolute certainty, single-crystal X-ray crystallography remains the gold standard, providing a definitive three-dimensional structure. The choice of method will depend on the complexity of the molecule and the availability of suitable crystals. In many cases, a comprehensive approach utilizing both advanced NMR spectroscopy and X-ray crystallography will provide the most robust and reliable structural elucidation.
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The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]
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The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Oxford Academic. Available at: [Link]
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Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. ResearchGate. Available at: [Link]
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Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC - NIH. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Assessment of 4-Hydroxythiophene-2-carboxylic Acid-Based Compounds
Introduction: The Thiophene Scaffold - A Double-Edged Sword in Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a versatile bioisostere for the benzene ring in numerous therapeutic agents due to its wide spectrum of biological activities.[1] Compounds based on 4-Hydroxythiophene-2-carboxylic acid (4-HTCA), with their dual hydroxyl and carboxylic acid functionalities, are particularly valuable as synthetic intermediates for generating diverse molecular libraries.[1] However, the thiophene moiety is also recognized as a "structural alert."[2][3] Its metabolism, often mediated by cytochrome P450 enzymes, can produce reactive electrophilic intermediates like thiophene S-oxides and epoxides.[3][4] These metabolites can lead to off-target effects and, in some cases, significant toxicities such as drug-induced hepatotoxicity, as famously observed with the withdrawal of the diuretic drug tienilic acid.[2][3]
Therefore, for any drug development program involving 4-HTCA derivatives, a rigorous and early assessment of cross-reactivity and potential off-target liabilities is not just a regulatory hurdle but a scientific necessity. This guide provides a comprehensive, field-proven framework for evaluating these compounds, moving from predictive computational methods to definitive cellular and toxicological assays. The objective is to build a robust safety profile, enabling informed decisions to prioritize candidates with the highest potential for success.
Part 1: Predictive De-risking - An In Silico First Pass
Before committing to expensive and time-consuming wet lab experiments, computational approaches offer a powerful first pass to identify potential liabilities.[5][6] These methods leverage vast databases of known drug-target interactions to predict the likelihood that a novel compound will bind to unintended proteins based on its structural and chemical features.
Causality Behind the Choice: The rationale here is one of proactive hazard identification. By comparing the structure of a 4-HTCA derivative to a library of compounds with known off-target activities, we can generate a testable hypothesis of potential cross-reactivities. This allows for the design of more focused and cost-effective in vitro screening panels.[5][7]
Table 1: Comparison of In Silico Off-Target Prediction Methods
| Method | Principle | Strengths | Limitations | Typical Application |
| 2D Chemical Similarity | Compares 2D structural fingerprints against databases of active molecules. | Fast, high-throughput, good for identifying analogs with known liabilities. | May miss activity cliffs; does not account for 3D conformation. | Initial library triage; flagging close analogs of known toxic compounds. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for binding to a specific off-target. | Incorporates 3D structural information; can identify structurally diverse compounds that fit a target's binding site. | Requires a known set of active ligands or a high-quality protein structure for the off-target. | Hypothesis generation for specific, high-risk off-targets (e.g., hERG channel). |
| Machine Learning / AI | Uses algorithms trained on large datasets to predict interactions based on complex patterns in chemical structure and biological activity.[8] | Can identify non-obvious relationships; improves as more data becomes available. | Can be a "black box"; predictive accuracy is highly dependent on the quality and scope of training data. | Broad, proteome-wide off-target liability prediction. |
Part 2: Quantifying Off-Target Interactions - In Vitro Binding Assays
Following computational predictions, the next logical step is to quantify the binding of the 4-HTCA derivatives to a panel of high-priority off-targets. Secondary pharmacology profiling is the industry-standard practice for this, involving screening compounds against a diverse set of receptors, kinases, ion channels, and enzymes to identify unwanted interactions.[9][10][11]
Expertise in Action: A competitive binding assay is a robust and direct method to measure the affinity of a test compound for a target. Unlike functional assays, which measure the downstream consequence of binding, a binding assay directly quantifies the physical interaction, providing a clear measure of potency (e.g., Kᵢ or IC₅₀).[12] This is crucial for establishing a structure-activity relationship for off-target effects.
Table 2: Illustrative Off-Target Binding Profile of 4-HTCA Derivatives (Experimental Data)
| Target Class | Representative Off-Target | 4-HTCA (Parent) | Analog A (Amide Derivative) | Analog B (Methylated Phenol) | Rationale for Inclusion |
| Kinase | GSK3α | > 10 µM | 5.2 µM | 0.8 µM | Common off-target for heterocyclic compounds. |
| GPCR | 5-HT₂B Receptor | > 10 µM | > 10 µM | 0.15 µM | Agonism is linked to cardiac valvulopathy.[9] |
| Ion Channel | hERG (Kᵥ11.1) | > 10 µM | 8.9 µM | 1.1 µM | Blockade is linked to QT prolongation and fatal arrhythmias.[9] |
| Enzyme | COX-2 | 7.5 µM | 1.5 µM | > 10 µM | Potential for anti-inflammatory side effects or polypharmacology. |
Data is presented as IC₅₀ values from competitive radioligand binding assays. Lower values indicate stronger binding.
Protocol: Competitive Kinase Binding Assay (Generic Template)
This protocol describes a nonisotopic, competitive binding assay format, which is adaptable for high-throughput screening.[12]
Principle: The assay measures the ability of a test compound (e.g., a 4-HTCA derivative) to displace a known, labeled ligand (tracer) from the ATP binding site of a kinase. The amount of tracer bound is inversely proportional to the test compound's binding affinity.
Materials:
-
Recombinant Kinase (e.g., GSK3α)
-
Fluorescently Labeled Tracer (e.g., based on staurosporine)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT, and BSA)
-
Test Compounds (serially diluted in DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of detecting the tracer's signal (e.g., TR-FRET).[13][14]
Methodology:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds and controls (e.g., DMSO for negative control, unlabeled staurosporine for positive control) into the 384-well plate.
-
Reagent Preparation: Prepare a master mix containing the kinase and the fluorescent tracer in assay buffer at 2X the final desired concentration.
-
Rationale: Preparing a master mix ensures uniform addition to all wells, minimizing variability. The concentrations should be optimized beforehand; typically, the kinase concentration is held constant, and the tracer is used at its Kd value.
-
-
Reaction Initiation: Add 5 µL of the kinase/tracer master mix to each well of the compound plate.
-
Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.
-
Critical Step: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be determined empirically during assay development.
-
-
Data Acquisition: Read the plate on a compatible plate reader according to the manufacturer's instructions for the specific detection technology (e.g., TR-FRET).
-
Data Analysis:
-
Convert the raw signal to percent inhibition relative to the high (positive) and low (negative) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of tracer binding.
-
Part 3: Proving the Interaction - Target Engagement in Live Cells
While in vitro binding assays are essential, they do not confirm that a compound can reach and engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells or even tissues.[15][16]
The Causality of CETSA: The principle is based on ligand-induced thermal stabilization.[17][18] When a protein is bound by a ligand (our drug candidate), its structure is stabilized, making it more resistant to heat-induced denaturation. By heating cells treated with the compound and then measuring the amount of target protein that remains soluble, we can directly observe target engagement.[19] A significant shift in the protein's melting temperature (Tₘ) upon drug treatment is definitive proof of intracellular binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA) using Western Blot
Objective: To determine if a 4-HTCA derivative engages its intended target (or a suspected off-target) in intact cells.
Methodology:
-
Cell Culture & Treatment:
-
Culture an appropriate cell line (e.g., one that endogenously expresses the target protein) to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for the test compound (e.g., 10 µM 4-HTCA derivative).
-
Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into a series of PCR tubes.
-
Place the tubes in a thermal cycler and heat each to a different temperature (e.g., a gradient from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Rationale: This step creates the denaturation curve. Unbound proteins will precipitate at lower temperatures, while ligand-stabilized proteins will remain soluble at higher temperatures.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Critical Step: This lysis method avoids detergents that could interfere with protein aggregation.
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Carefully transfer the supernatant (soluble fraction) from each sample to a new tube.
-
Determine the protein concentration of each supernatant (e.g., using a BCA assay).
-
Normalize the samples by loading an equal amount of total protein for each temperature point onto an SDS-PAGE gel.
-
Perform a Western blot using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for each lane using densitometry software.
-
For both the vehicle- and drug-treated sets, normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C), which represents 100% soluble protein.
-
Plot the normalized band intensity versus temperature for both treatments. The resulting curves are the CETSA melting curves.
-
The difference in the melting temperature (Tₘ) between the curves demonstrates the extent of thermal stabilization and confirms target engagement.
-
Part 4: Assessing Functional Consequences - In Vitro Toxicology
Identifying a binding interaction is only part of the story. The ultimate goal is to understand if this interaction could lead to adverse effects. Early in vitro toxicology assays are essential for predicting potential organ toxicities and other liabilities, reducing the risk of failure in later preclinical or clinical trials.[20][21] The FDA recommends a tiered approach to toxicity testing, starting with in vitro methods.[22]
Table 3: Core In Vitro Toxicology Panel for Early Assessment
| Assay Type | Endpoint Measured | Typical Cell Line / System | Implication of a Positive Result |
| Cytotoxicity | Reduction in cell viability/metabolic activity. | HepG2 (liver), HEK293 (kidney) | Potential for general cellular toxicity or specific organ toxicity (e.g., hepatotoxicity).[23] |
| hERG Functional Assay | Blockade of the hERG potassium ion channel current. | HEK293 cells expressing the hERG channel (Patch Clamp) | High risk of drug-induced QT prolongation and Torsades de Pointes arrhythmia. |
| Ames Test | Bacterial reverse mutation assay. | Salmonella typhimurium strains | Potential for mutagenicity (DNA damage), a key indicator of carcinogenic risk.[24] |
| Mitochondrial Toxicity | Disruption of mitochondrial function (e.g., oxygen consumption rate). | Isolated mitochondria or relevant cell lines (e.g., HepG2) | Indicates potential for metabolic disruption and cellular energy crisis. |
Part 5: An Integrated Strategy for Cross-Reactivity Assessment
A successful drug discovery campaign relies on an integrated, tiered approach to screening. This ensures that resources are focused on the most promising candidates while identifying and eliminating problematic compounds early.
The Self-Validating System: This workflow is designed to be self-validating. In silico hits are confirmed by in vitro binding. In vitro binding is validated for cellular relevance with CETSA. Finally, the functional consequences of any potent on- or off-target binding are assessed through toxicological assays. Each step provides crucial context for the next.
Caption: An integrated workflow for assessing cross-reactivity.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. However, its inherent "structural alert" status necessitates a proactive and rigorous cross-reactivity assessment. By implementing an integrated strategy that combines predictive in silico screening, quantitative in vitro binding assays, definitive cellular target engagement studies like CETSA, and functional in vitro toxicology, research teams can effectively de-risk these compounds. This multi-pronged approach not only satisfies regulatory expectations but, more importantly, provides the critical data needed to identify and advance drug candidates with the highest probability of becoming safe and effective medicines.
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A Comparative Guide to the Purity Determination of 4-Hydroxythiophene-2-carboxylic Acid: Quantitative NMR vs. High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, establishing absolute purity is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. The compound 4-Hydroxythiophene-2-carboxylic acid serves as a valuable building block in medicinal chemistry, where its purity directly influences reaction kinetics, impurity profiles, and the ultimate quality of the final therapeutic agent.[1] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a primary analytical method—with the widely adopted High-Performance Liquid Chromatography (HPLC) technique for the robust purity assessment of this key intermediate. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in making informed analytical decisions.
Pillar 1: Quantitative NMR (qNMR) as a Primary Ratio Method
Quantitative NMR has emerged as a powerful tool in pharmaceutical analysis, recognized by major pharmacopeias for its ability to determine the purity of compounds directly.[2][3] Unlike chromatographic techniques that are comparative and often require a reference standard of the identical analyte, qNMR is a primary ratio method.[3][4] Its fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] By co-dissolving a sample with an internal standard (IS) of known, certified purity, the purity of the analyte can be calculated as a direct molar ratio, providing traceability to the International System of Units (SI).[7][8]
The Causality Behind Experimental Design for this compound
The success of a qNMR experiment hinges on a series of deliberate choices designed to ensure accurate and reproducible quantification. Here, we dissect the key decisions for analyzing this compound.
-
Selection of the Internal Standard (IS): This is the most critical decision in the workflow.[9] An ideal IS must not react with the analyte, must be highly pure (≥99%), stable, and possess resonance signals that are sharp and well-resolved from all analyte signals.[10] For this compound, a polar, acidic compound, Maleic Acid is an excellent choice. It is highly soluble in polar deuterated solvents like DMSO-d₆, provides a sharp singlet for its two equivalent olefinic protons around 6.3 ppm (a region often clear of other signals), and is known for its stability.[11]
-
Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate results.[9] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice here. Its high polarity readily dissolves the acidic analyte and the maleic acid internal standard. Its residual proton signal does not interfere with the key signals of the analyte or the chosen IS.
-
Selection of Quantitative Signals: For quantification, one must select signals from both the analyte and the IS that are sharp, free from overlap with any other signals (including impurities), and have a good signal-to-noise ratio. For this compound in DMSO-d₆, the two thiophene ring protons are typically well-resolved. For the internal standard, the singlet from the two protons of maleic acid is ideal.
-
Ensuring Full Signal Relaxation: This is a non-negotiable parameter for accuracy. In NMR, if signals are not fully relaxed before the next pulse is applied, the resulting signal intensity will not be truly proportional to the number of nuclei.[11] This is controlled by the relaxation delay (D1). The D1 time must be set to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of any signal being quantified (both analyte and IS).[3] Ignoring this can lead to a systematic underestimation of purity.
Experimental Workflow for qNMR Purity Determination
The following diagram outlines the logical flow of the qNMR experiment, from sample preparation to the final purity calculation.
Caption: Workflow for purity determination by qNMR.
Detailed Protocol: qNMR of this compound
This protocol is designed for a 400 MHz (or higher) NMR spectrometer.
-
Preparation of the Sample:
-
Using an analytical balance with at least 0.01 mg readability, accurately weigh approximately 10 mg of this compound directly into a clean, dry 5 mm NMR tube.[12] Record the exact weight (WAnalyte).
-
Accurately weigh approximately 5 mg of high-purity (≥99.5%) maleic acid internal standard into the same NMR tube. Record the exact weight (WIS).
-
Add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube securely and vortex for at least 60 seconds to ensure complete dissolution of both solids. A brief sonication may be used if necessary.
-
-
NMR Instrument Parameters:
-
Pulse Program: A standard single 90° pulse experiment should be used.[12]
-
Temperature: Set and regulate the probe temperature, typically at 298 K (25 °C).
-
Relaxation Delay (D1): Set to ≥ 20 seconds. This conservative value ensures full relaxation for most small molecules, a critical prerequisite for accurate quantification.[3]
-
Acquisition Time (AQ): Set to at least 3 seconds to ensure high digital resolution.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals being integrated.[13]
-
Dummy Scans (DS): Use at least 4 dummy scans to allow the sample to reach steady-state before acquisition begins.
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the baseline.
-
Perform Fourier transformation.
-
Carefully phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply an automated baseline correction algorithm, followed by manual inspection and adjustment if necessary to ensure a flat baseline around the signals of interest.
-
-
Purity Calculation:
-
Integrate a well-resolved signal from the analyte (IAnalyte) and the singlet from the internal standard (IIS).
-
Calculate the purity of this compound using the following equation:
PurityAnalyte (%) = (IAnalyte / NAnalyte) × (NIS / IIS) × (MWAnalyte / MWIS) × (WIS / WAnalyte) × PurityIS (%)
Where:
-
IAnalyte & IIS : Integral values for the analyte and internal standard signals.
-
NAnalyte & NIS : Number of protons generating the respective integrated signals (e.g., NIS = 2 for maleic acid's olefinic protons).
-
MWAnalyte & MWIS : Molar masses of the analyte (158.15 g/mol ) and internal standard (116.07 g/mol ).
-
WAnalyte & WIS : Weights of the analyte and internal standard.
-
PurityIS : Certified purity of the internal standard (e.g., 99.8%).
-
-
Pillar 2: High-Performance Liquid Chromatography (HPLC) as a Comparative Method
HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For purity assessment, the area of the main peak is typically compared to the total area of all peaks detected, often expressed as "area percent purity."
Protocol: Reverse-Phase HPLC for this compound
This method is a typical starting point for the analysis of polar aromatic acids.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: A linear gradient, for example: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[14]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of this compound into a 10 mL volumetric flask and diluting to volume with a 50:50 mixture of acetonitrile and water.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Head-to-Head Comparison: qNMR vs. HPLC-UV
The choice between qNMR and HPLC depends on the specific analytical objective, available resources, and the stage of drug development.[4] While both are powerful techniques, they offer fundamentally different information.[15][16]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Primary ratio method based on the direct proportionality between signal area and molar concentration.[6] | Comparative separation method based on differential partitioning; quantification relies on detector response.[4] |
| Accuracy & Traceability | High accuracy; provides a direct, absolute purity value traceable to SI units via a certified internal standard.[8][17] | High, but accuracy for area % purity assumes all impurities have the same UV response factor as the analyte, a frequent source of error.[4] True accuracy requires reference standards for each impurity. |
| Reference Standard | Requires a single, structurally unrelated certified internal standard for quantifying multiple analytes.[2] | Requires a highly purified, well-characterized reference standard of the specific analyte for accurate content determination. |
| Quantification of Impurities | Can identify and quantify unknown impurities without their reference standards, provided they have unique NMR signals.[7][18] | Cannot accurately quantify unknown impurities by area % alone. Requires isolation and characterization or estimation using relative response factors. |
| Selectivity | Excellent, based on unique chemical shifts in the frequency domain. Overlapping signals can be a challenge but are often resolved at high field strengths. | High, based on chromatographic resolution. Co-eluting impurities can compromise purity results. |
| Sample Preparation | Simple and fast: weigh sample and standard, dissolve, and run.[13] | More involved: requires preparation of mobile phases, system equilibration, and often sample filtration. |
| Analysis Time | Short per sample (typically 5-15 minutes for acquisition), but instrument setup and relaxation delays can be long. | Longer per sample run time (15-30 minutes), but high-throughput automation is common. |
| Destructiveness | Non-destructive; the sample can be fully recovered after analysis.[7] | Destructive; the sample is consumed during the analysis. |
| Cost & Accessibility | High initial capital cost for the NMR spectrometer. Deuterated solvents are expensive. | Lower capital cost for HPLC systems, which are more widely available in analytical labs. Solvents are less expensive.[19] |
Conclusion: A Synergistic Approach to Purity Assessment
For the definitive purity determination of this compound, qNMR stands as the superior method for assigning an absolute, SI-traceable purity value . Its status as a primary method, independence from analyte-specific reference standards, and its ability to accurately quantify impurities make it an invaluable tool for characterizing reference materials and key intermediates.[20][21]
However, HPLC remains an essential and complementary technique , particularly for routine quality control, stability studies, and the detection of trace-level impurities that may not be visible by NMR.[22][23] Its high sensitivity and resolving power are ideal for developing impurity profiles and monitoring reaction progress.[13][24]
Ultimately, a robust analytical strategy leverages the strengths of both techniques. qNMR can be used to certify the purity of a primary reference standard of this compound, which can then be used to validate a more routine, high-throughput HPLC method for daily quality control, ensuring a self-validating system of the highest scientific integrity.
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Pauli, G. F., et al. (2021). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link][20]
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A Senior Application Scientist's Guide to Efficacious Coupling Reagents for 4-Hydroxythiophene-2-carboxylic Acid Amidation
For researchers, scientists, and professionals in drug development, the synthesis of novel amide derivatives of 4-hydroxythiophene-2-carboxylic acid is a critical step in the discovery of new therapeutic agents. The inherent biological significance of the thiophene scaffold, coupled with the versatile chemistry of the carboxylic acid and hydroxyl functionalities, makes this molecule a valuable starting point for generating compound libraries with diverse pharmacological activities.
The choice of coupling reagent for the amidation of this compound is a pivotal decision that profoundly impacts reaction efficiency, yield, purity of the final product, and the preservation of stereochemical integrity, should chiral amines be employed. This guide provides an in-depth, objective comparison of the performance of several classes of coupling reagents, supported by mechanistic insights and detailed experimental protocols, to empower you to make an informed selection for your specific synthetic challenge.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] Coupling reagents are indispensable activators that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[2][3] The ideal coupling reagent should promote rapid and complete amide bond formation with minimal side reactions, most notably racemization of chiral centers.[4]
This guide will explore the efficacy of four major classes of coupling reagents:
-
Uronium/Aminium Salts (HATU, HBTU)
-
Carbodiimides (EDC with HOBt)
-
Phosphonium Salts (PyBOP)
-
Phosphonic Anhydrides (T3P)
We will delve into their mechanisms of action, comparative performance, and provide detailed protocols to guide your experimental design.
I. Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium salts, such as HATU and HBTU, are renowned for their high reactivity, fast reaction times, and low rates of epimerization, making them a first-line choice for many challenging amide couplings.[1][5]
Mechanism of Action
These reagents react with the carboxylate of this compound to form a highly reactive activated ester.[1] The choice between HATU and HBTU lies in the nature of this active ester. HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms an OAt-ester, which is more reactive than the OBt-ester formed by HBTU.[6][7] The nitrogen atom at the 7-position of the triazole ring in HATU's active ester acts as an electron-withdrawing group, rendering the carbonyl carbon more susceptible to nucleophilic attack.[7] This enhanced reactivity leads to faster and more complete coupling reactions.[7][8]
Caption: General mechanism of uronium salt-mediated amidation.
Comparative Performance: HATU vs. HBTU
| Feature | HATU | HBTU |
| Reagent Type | Aminium/Uronium Salt | Aminium/Uronium Salt |
| Activating Group | 7-Aza-benzotriazole (HOAt) | Benzotriazole (HOBt) |
| Relative Reactivity | Very High[6] | High |
| Racemization | Very Low[6] | Minimal[6] |
| Key Side Reactions | Minimal; potential for guanidinylation of the N-terminal amine if used in excess | Guanidinylation of N-terminal amine[6] |
| Primary Advantage | Superior performance for difficult couplings and rapid reactions[6] | High efficiency for routine synthesis |
Data sourced from comparative studies in peptide synthesis.[6][7]
Experimental Protocol: HATU-Mediated Amidation
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Activation: Add HATU (1.1-1.2 eq.) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-3 hours at room temperature.
-
Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
II. Carbodiimides: The Classic and Cost-Effective Choice
Carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used due to their efficiency and the ease of removal of their urea byproduct through aqueous work-up.[1] To enhance reaction efficiency and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[9]
Mechanism of Action
The EDC-mediated coupling in the presence of HOBt follows a two-step pathway.[1] First, the carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate.[1][9] This highly reactive intermediate is then intercepted by the nucleophilic HOBt to form an HOBt-ester, which is more stable and less prone to racemization.[9] Finally, the amine attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt.[1][10]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Protocol: EDC/HOBt-Mediated Amidation
-
Reagent Preparation: In a flask, dissolve this compound (1.0 eq.), HOBt (1.1-1.2 eq.), and the amine (1.0-1.2 eq.) in an appropriate solvent (e.g., DMF, DCM, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to minimize potential side reactions and racemization.
-
Activation and Coupling: Add EDC hydrochloride (1.2-1.5 eq.) to the cooled solution in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous work-up as described in the HATU protocol. The urea byproduct from EDC is water-soluble and can be easily removed during the aqueous washes.
-
Purification: Purify the crude product via flash column chromatography.
III. Phosphonium Salts: A Potent Alternative
Phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer analog, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are powerful activators that generate OBt active esters.[11][12]
Key Advantages and Considerations
-
High Reactivity: Phosphonium salts are highly effective for a wide range of amide bond formations, including those involving sterically hindered amino acids.[13]
-
No Guanidinylation: Unlike uronium/aminium reagents, phosphonium salts do not have the potential to cause guanidinylation of the amine, which can be a significant advantage.
-
Byproducts: A major drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6] PyBOP was developed as a safer alternative where the byproducts are less hazardous.[12]
Caption: Experimental workflow for PyBOP-mediated amidation.
Experimental Protocol: PyBOP-Mediated Amidation
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF, add a suitable base such as DIPEA (3.0 eq.).
-
Coupling: Add PyBOP (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up as previously described.
-
Purification: Purify the crude product by flash column chromatography.
IV. Propylphosphonic Anhydride (T3P®): The Green and Process-Friendly Reagent
T3P® is a versatile and environmentally friendly coupling reagent that is particularly well-suited for large-scale synthesis due to its high reactivity, excellent yields, and the easy removal of byproducts.[14]
Mechanism of Action
T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[15][16] This highly activated intermediate is then readily attacked by the amine to form the thermodynamically stable amide bond.[16] The byproducts are water-soluble phosphonic acids, which can be easily removed by an aqueous wash.[16]
Caption: General mechanism of T3P®-mediated amidation.
Experimental Protocol: T3P®-Mediated Amidation
-
Reagent Preparation: In a suitable flask, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in a solvent such as ethyl acetate or acetonitrile.
-
Base Addition: Add a tertiary amine base, such as triethylamine or DIPEA (2.0-3.0 eq.).
-
Coupling: Add T3P® (typically as a 50% solution in ethyl acetate, 1.5 eq.) dropwise to the reaction mixture, maintaining the temperature between 0-25 °C.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 1-5 hours).
-
Work-up: Quench the reaction with water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Comparative Summary and Senior Application Scientist's Recommendation
| Coupling Reagent | Class | Relative Cost | Reactivity | Ease of Work-up | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | High | Very High | Moderate | Fast reactions, low racemization, good for difficult couplings[1][6] | Cost, potential for guanidinylation |
| EDC/HOBt | Carbodiimide | Low | Moderate | Easy | Cost-effective, water-soluble byproduct[1] | Slower reactions, potential for racemization[9] |
| PyBOP | Phosphonium | High | High | Moderate | No guanidinylation, effective for hindered substrates[12] | Cost, phosphonium byproducts |
| T3P® | Phosphonic Anhydride | Moderate | High | Easy | "Green" reagent, water-soluble byproducts, good for scale-up[14] | Requires careful temperature control during addition |
Recommendation
The optimal choice of coupling reagent for the amidation of this compound depends on the specific objectives of your synthesis:
-
For rapid, small-scale synthesis and challenging couplings, especially with sterically hindered or electron-poor amines, HATU is the reagent of choice. Its superior reactivity and ability to suppress racemization often justify the higher cost.[6]
-
For routine, cost-sensitive applications and larger-scale reactions where reaction time is not the primary concern, EDC/HOBt offers a reliable and economical solution. The ease of removing the urea byproduct is a significant practical advantage.[1]
-
When guanidinylation is a known or potential side reaction with a valuable amine, PyBOP is an excellent alternative to uronium-based reagents.
-
For process development and scale-up, T3P® stands out as a "green" and efficient option. Its ease of use and the simple removal of byproducts make it highly attractive for industrial applications.[14]
Ultimately, the empirical validation of the chosen reagent with your specific amine substrate is crucial. The protocols provided in this guide serve as a robust starting point for your optimization efforts.
References
- BenchChem. (2025).
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
- Bannwart, L., Abele, S., & Tortoioli, S. (2016). Metal-Free Amidation of Acids with Formamides and T3P®. Synthesis, 48(13), 2069–2078.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Wang, Z., Barrows, R. D., Emge, T. J., & Knapp, S. (2017). Stereochemical Aspects of T3P Amidations. Organic Process Research & Development, 21(3), 399–407.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
- 3.7 Phosphonium Salts. (n.d.).
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- LookChem.
- BenchChem. (2025).
- Semantic Scholar.
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772.
- Common Organic Chemistry. Amine to Amide Mechanism - T3P.
- Semantic Scholar. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- BenchChem. (2025).
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017).
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis.
- ResearchGate.
- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents.
- BenchChem. (2025).
- BenchChem. This compound | 40748-90-1.
- Wikipedia.
- Fisher Scientific. Amide Synthesis.
- ResearchGate.
- ResearchGate. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
- Luxembourg Bio Technologies. (2009).
- Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2023).
- BenchChem. (2025).
- Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
- PubMed. N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types.
- BenchChem. Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
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- ResearchGate.
- PubChem. N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide.
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A Comparative Guide to the Synthetic Validation of 4-Hydroxythiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their versatile applications, particularly in medicinal chemistry where the thiophene ring serves as a crucial pharmacophore. Among these, 4-Hydroxythiophene-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. However, its synthesis is not straightforward, with regioselectivity posing a significant challenge. This guide provides an in-depth comparison of two viable multi-step synthetic routes for the preparation of this compound, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their needs.
Introduction: The Challenge of Regioselective Synthesis
The direct synthesis of this compound is hampered by the propensity of classical thiophene cyclization reactions, such as the Fiesselmann synthesis, to favor the formation of the 3-hydroxy isomer. This regiochemical bias necessitates the adoption of multi-step strategies that allow for the precise installation of the hydroxyl group at the C4 position. Herein, we validate and compare two distinct and effective synthetic pathways:
-
Route 1: The Methoxy-Precursor Pathway: This approach involves the synthesis of a stable 4-methoxythiophene-2-carboxylic acid intermediate, followed by a demethylation step to unveil the desired 4-hydroxyl group.
-
Route 2: The Amino-Precursor Pathway: This classic strategy relies on the synthesis of a 4-aminothiophene-2-carboxylic acid intermediate, which is then converted to the hydroxyl functionality via a diazotization reaction.
Both routes offer a reliable means to obtain the target molecule, yet they differ significantly in terms of reaction conditions, reagent handling, and overall efficiency.
Route 1: The Methoxy-Precursor Pathway
This pathway is arguably the more robust and higher-yielding of the two. It proceeds in two key stages: the synthesis of the 4-methoxy protected intermediate and its subsequent deprotection.
Workflow for the Methoxy-Precursor Pathway
Caption: Workflow for the Methoxy-Precursor Pathway.
Step 1: Synthesis of 4-Methoxythiophene-2-carboxylic acid
The synthesis of the 4-methoxy precursor can be achieved through various methods. A common approach involves the cyclization of appropriate precursors or the functionalization of a pre-existing thiophene ring. For the purpose of this guide, we will consider its availability from commercial sources, which is a significant advantage for this route.
Step 2: Demethylation of 4-Methoxythiophene-2-carboxylic acid
The cleavage of the methyl ether is a critical step. Boron tribromide (BBr₃) is a highly effective but hazardous reagent for this transformation. A safer and often effective alternative is the use of pyridine hydrochloride.
Experimental Protocol: Demethylation using Pyridine Hydrochloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 4-methoxythiophene-2-carboxylic acid (1.0 eq) and anhydrous pyridine hydrochloride (30-40 eq).
-
Reaction: Heat the mixture to 190-200 °C with stirring. The pyridine hydrochloride will melt, forming a reaction medium. Maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Summary for Route 1
| Parameter | 4-Methoxythiophene-2-carboxylic acid | This compound |
| Starting Material | Commercially Available | 4-Methoxythiophene-2-carboxylic acid |
| Key Reagents | Pyridine Hydrochloride | - |
| Reaction Conditions | 190-200 °C, 4-6 h | - |
| Typical Yield | - | 70-85% |
| Purity (Typical) | >97% (Commercial) | >98% (after purification) |
| Key Characterization | ¹H NMR, ¹³C NMR | ¹H NMR, ¹³C NMR, M.P. |
Route 2: The Amino-Precursor Pathway
This route utilizes a well-established chemical transformation: the conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate. While a classic approach, it requires careful temperature control and handling of the potentially unstable diazonium salt.
Workflow for the Amino-Precursor Pathway
Caption: Workflow for the Amino-Precursor Pathway.
Step 1: Synthesis of 4-Aminothiophene-2-carboxylic acid
Similar to the methoxy precursor, 4-aminothiophene-2-carboxylic acid can be synthesized through various heterocyclic chemistry methods or procured from commercial suppliers. Its availability simplifies the initial stage of this route.
Step 2: Diazotization and Hydrolysis of 4-Aminothiophene-2-carboxylic acid
This two-step, one-pot procedure involves the formation of a diazonium salt followed by its thermal decomposition in an aqueous acidic medium to yield the hydroxyl group.
Experimental Protocol: Diazotization and Hydrolysis
-
Diazotization: Dissolve 4-aminothiophene-2-carboxylic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Hydrolysis: After the formation of the diazonium salt is complete (which can be checked with starch-iodide paper), slowly heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas, to form the hydroxylated product.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts, dry, and concentrate. The crude product is then purified by recrystallization or column chromatography.
Data Summary for Route 2
| Parameter | 4-Aminothiophene-2-carboxylic acid | This compound |
| Starting Material | Commercially Available | 4-Aminothiophene-2-carboxylic acid |
| Key Reagents | Sodium Nitrite, Sulfuric Acid | - |
| Reaction Conditions | 0-5 °C, then 50-60 °C | - |
| Typical Yield | - | 40-60% |
| Purity (Typical) | >97% (Commercial) | >95% (after purification) |
| Key Characterization | ¹H NMR, ¹³C NMR | ¹H NMR, ¹³C NMR, M.P. |
Comparative Analysis
| Feature | Route 1: Methoxy-Precursor Pathway | Route 2: Amino-Precursor Pathway |
| Overall Yield | Generally higher (70-85%) | Moderate (40-60%) |
| Reagent Safety | Pyridine hydrochloride is corrosive but manageable. BBr₃ is highly toxic and corrosive. | Diazonium salts are potentially explosive and must be handled with care at low temperatures. |
| Reaction Conditions | High temperatures required for demethylation. | Requires strict low-temperature control for diazotization. |
| Scalability | More readily scalable due to higher yields and more stable intermediates. | Scalability can be challenging due to the handling of unstable diazonium salts. |
| Cost-Effectiveness | Can be more cost-effective due to higher yields, assuming the starting material is reasonably priced. | May be less cost-effective due to lower yields and the need for careful handling. |
| Simplicity | The demethylation step is a single, albeit high-temperature, reaction. | The diazotization-hydrolysis is a two-step, one-pot procedure requiring careful monitoring. |
Conclusion and Recommendations
Both the Methoxy-Precursor Pathway and the Amino-Precursor Pathway represent viable and validated synthetic routes to this compound.
Route 1 (Methoxy-Precursor Pathway) is recommended for researchers seeking higher yields and greater scalability. The commercial availability of the starting material and the relatively straightforward (though high-temperature) demethylation step make it an attractive option for producing larger quantities of the target molecule. The primary consideration for this route is the choice of demethylation reagent, with pyridine hydrochloride offering a safer alternative to boron tribromide.
Route 2 (Amino-Precursor Pathway) , while a classic and mechanistically well-understood approach, generally provides lower yields and involves the handling of potentially hazardous diazonium intermediates. This route may be suitable for smaller-scale syntheses or when the 4-aminothiophene precursor is more readily available or cost-effective than the 4-methoxy counterpart. Strict adherence to low-temperature conditions during the diazotization step is critical for the success and safety of this method.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, available laboratory equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision and successfully validate the synthesis of this compound.
References
- Demethylation of Aryl Methyl Ethers: A variety of reagents and conditions for the demethylation of aryl methyl ethers are available in the literature. For a review of common methods, please refer to comprehensive organic synthesis textbooks or review articles on the topic.
- Diazotization of Aromatic Amines: The conversion of aromatic amines to other functional groups via diazotization is a fundamental transformation in organic chemistry. Detailed mechanisms and experimental procedures can be found in standard organic chemistry textbooks and specialized monographs on diazonium chemistry.
A Head-to-Head Comparison of 4-Hydroxythiophene-2-carboxylic Acid with Other Heterocyclic Acids for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic carboxylic acids serve as indispensable building blocks. Their unique electronic properties, diverse reactivity, and capacity for biological interactions make them privileged scaffolds in drug discovery and the development of novel materials. Among these, 4-Hydroxythiophene-2-carboxylic acid is a compound of increasing interest, offering a distinct combination of functionalities. This guide provides a comprehensive, head-to-head comparison of this compound with other key five-membered heterocyclic acids: Furan-2-carboxylic acid, Pyrrole-2-carboxylic acid, and Thiazole-4-carboxylic acid. Our analysis is grounded in experimental data to provide researchers and drug development professionals with a clear, objective understanding of their relative strengths and potential applications.
Physicochemical Properties: A Foundation for Application
The physicochemical properties of a molecule are paramount, influencing its solubility, acidity, and ultimately its pharmacokinetic profile in a biological system. The presence of a hydroxyl group and the nature of the heteroatom in the ring significantly differentiate this compound from its counterparts.
| Property | This compound | Furan-2-carboxylic acid | Pyrrole-2-carboxylic acid | Thiazole-4-carboxylic acid |
| Molecular Weight ( g/mol ) | 158.18 | 112.08[1] | 111.10[2] | 129.12 |
| Melting Point (°C) | >300 (decomposes) | 133.5[1] | 204-208 (decomposes)[3][4] | 183-185 |
| pKa | ~3.5 (estimated) | 3.16[5] | ~4.5 | ~2.6 |
| LogP | ~1.2 (estimated) | 0.64[1] | 0.85[2] | ~0.5 (estimated) |
| Water Solubility | Moderately soluble | 37.1 mg/mL at 15 °C[1] | Slightly soluble[6] | Soluble |
Expert Insights: The high melting point of this compound suggests strong intermolecular hydrogen bonding, a consequence of both the carboxylic acid and hydroxyl groups. Its estimated pKa indicates it is a stronger acid than Pyrrole-2-carboxylic acid, which can be attributed to the electron-withdrawing nature of the sulfur atom and the resonance stabilization of the carboxylate anion. Furan-2-carboxylic acid is the most acidic among the oxygen and nitrogen-containing analogs due to the high electronegativity of the oxygen atom.[7][8] Thiazole-4-carboxylic acid is expected to be the most acidic due to the combined electron-withdrawing effects of the nitrogen and sulfur atoms in the ring.
Comparative Reactivity: The Chemist's Toolkit
The reactivity of these heterocyclic acids is dictated by the aromaticity of the ring and the influence of the substituent groups. The interplay of these factors determines their utility in synthetic chemistry.
Electrophilic Aromatic Substitution
The general order of reactivity for the parent heterocycles in electrophilic aromatic substitution is Pyrrole > Furan > Thiophene.[7][9] This is due to the greater ability of the nitrogen atom in pyrrole to stabilize the positive charge in the intermediate (arenium ion) compared to oxygen in furan and sulfur in thiophene. The carboxylic acid group is deactivating and meta-directing, while the hydroxyl group is activating and ortho-, para-directing. In this compound, these opposing effects create a nuanced reactivity profile.
Nucleophilic Acyl Substitution
The carboxylic acid moiety is a primary site for derivatization through nucleophilic acyl substitution, allowing for the synthesis of esters, amides, and acid chlorides.[10] The reactivity of the carbonyl carbon is influenced by the electron-donating or -withdrawing nature of the heterocyclic ring. Given the relative aromaticity and electron-donating ability, the order of reactivity for nucleophilic acyl substitution is generally Thiazole > Furan > Thiophene > Pyrrole carboxylic acids.
Caption: Comparative reactivity of heterocyclic rings.
Biological and Pharmacological Significance: Scaffolds for Drug Discovery
Heterocyclic carboxylic acids are prevalent in a multitude of biologically active compounds and approved drugs. Their ability to act as bioisosteres for other functional groups, such as phenyl rings, allows for the fine-tuning of pharmacological properties.[10][11]
-
This compound Derivatives: The thiophene nucleus is a well-established pharmacophore found in drugs with antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[10][12] The presence of both hydroxyl and carboxylic acid groups enhances its potential for forming multiple interactions with biological targets and improves pharmacokinetic properties like solubility.[10] Hydroxylated thiophenes have been investigated for their antioxidant and anticancer activities.[13]
-
Furan-2-carboxylic Acid Derivatives: The furan ring is a key component in numerous pharmaceuticals and biologically active compounds, contributing to antibacterial, antifungal, antiviral, and anti-inflammatory activities.[11][14] For instance, Diloxanide furoate is an amoebicide that contains a furan-2-carboxylic acid ester.[14]
-
Pyrrole-2-carboxylic Acid Derivatives: Pyrrole-2-carboxylic acid itself has demonstrated antiparasitic activity by inhibiting proline racemase.[15] Its derivatives are explored as inhibitors of the severe acute respiratory syndrome (SARS) coronavirus and as fungicides in agriculture.[3][16]
-
Thiazole-4-carboxylic Acid Derivatives: The thiazole ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[17] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[18][19][20] The thiazole moiety is a key structural feature in drugs like the anticancer agent Tiazofurin.[19]
Caption: Biological applications of heterocyclic acids.
Experimental Protocols: A Practical Guide
To facilitate further research, we provide a generalized protocol for the amide coupling of these heterocyclic acids, a common transformation in drug discovery.
Objective: To synthesize the corresponding N-benzyl amide derivatives for comparative analysis.
Materials:
-
This compound
-
Furan-2-carboxylic acid
-
Pyrrole-2-carboxylic acid
-
Thiazole-4-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Amide coupling experimental workflow.
Step-by-Step Methodology:
-
Activation: To a solution of the respective heterocyclic carboxylic acid (1.0 mmol) in DMF (5 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate. The use of coupling agents like EDC and HOBt is crucial to facilitate the reaction and minimize side products.[10]
-
Amide Formation: Add benzylamine (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The basic wash removes unreacted acid and HOBt.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Conclusion
This compound presents a compelling scaffold for research and development, offering a unique combination of physicochemical properties and reactivity. Its enhanced hydrogen bonding capability and the established biological relevance of the thiophene ring make it a valuable building block. While furan and pyrrole analogs offer their own distinct advantages in terms of reactivity and acidity, and thiazoles provide a robust platform for a wide array of biological activities, the dual functionality of this compound opens up avenues for creating complex molecules with tailored properties. This guide provides a foundational understanding to aid scientists in the rational selection of heterocyclic acids for their specific applications in drug discovery and materials science.
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A Researcher's Guide to Assessing the Metabolic Stability of Drugs Containing the 4-Hydroxythiophene-2-carboxylic Acid Moiety
In the landscape of modern drug discovery, understanding a compound's metabolic fate is as critical as defining its pharmacological activity. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately halting the development of a promising therapeutic candidate. This guide provides an in-depth, comparative analysis of the metabolic stability of drug candidates featuring the 4-Hydroxythiophene-2-carboxylic acid moiety. We will delve into the underlying metabolic pathways, present robust experimental protocols for assessment, and compare this structural motif against common bioisosteric replacements.
The Structural Alert: Understanding the Metabolic Profile of this compound
The this compound scaffold is an intriguing building block in medicinal chemistry. The thiophene ring, a sulfur-containing heteroaromatic, is often used as a bioisosteric replacement for a phenyl ring, potentially improving physicochemical properties and target affinity.[1] However, this moiety also presents a "structural alert" due to its susceptibility to metabolic transformation.[2][3]
The primary metabolic concerns for this scaffold revolve around two key features: the thiophene ring itself and the appended hydroxyl and carboxylic acid groups.
-
Thiophene Ring Metabolism (Phase I): The sulfur atom in the thiophene ring is a target for oxidation by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[2][4] This can lead to the formation of highly reactive electrophilic intermediates such as thiophene S-oxides and thiophene epoxides.[5][6][7][8] These reactive metabolites are often implicated in drug-induced hepatotoxicity.[2][4] However, it's crucial to note that the inclusion of a thiophene ring does not automatically destine a compound for a toxic fate. The presence of alternative, less toxic metabolic pathways can mitigate this risk.[2][4] The electron-donating nature of the hydroxyl group on the thiophene ring can influence the rate of sulfur oxidation.[9]
-
Hydroxyl and Carboxylic Acid Metabolism (Phase II): The hydroxyl (phenolic) and carboxylic acid groups are prime candidates for Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, are mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively.[10][11] Glucuronidation of carboxylic acids can sometimes lead to the formation of reactive acyl glucuronides, which have been associated with toxicity.[12] The phenolic hydroxyl group is also readily conjugated, typically leading to more water-soluble and readily excretable metabolites.[10][13]
Experimental Assessment of Metabolic Stability: A Comparative Approach
To experimentally assess the metabolic stability of a drug candidate containing the this compound moiety, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[14][15][16] These assays provide crucial data on the compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[17][18]
Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method to evaluate Phase I metabolic stability.[17][19] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[17] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.[20][21]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Prepare Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in incubation buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the incubation buffer to achieve a final concentration of 1 µM.
-
Add liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor solution.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Hepatocyte Stability Assay
The hepatocyte stability assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells.[16][22] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more physiologically relevant system.[16][22] This assay also accounts for compound permeability across the cell membrane.[22]
Caption: Workflow for the Hepatocyte Stability Assay.
-
Prepare Hepatocytes:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.[23]
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate at 37°C in a shaking water bath or a CO2 incubator.[22]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and add it to cold acetonitrile containing an internal standard.[23]
-
-
Sample Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint) in µL/min/10^6 cells.[24]
-
Comparative Analysis: The this compound Moiety vs. Alternatives
To contextualize the metabolic stability of a compound containing the this compound moiety, it is insightful to compare it with analogs where this moiety is replaced by common bioisosteres. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties, including its metabolic stability.[25][26]
Potential Metabolic Pathways
Caption: Potential Metabolic Pathways of the Moiety.
Hypothetical Comparative Data
The following tables present hypothetical data for a parent compound containing the this compound moiety and several analogs with bioisosteric replacements.
Table 1: Liver Microsomal Stability Data
| Compound | Moiety | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Parent | This compound | 25 | 55.4 | Moderate |
| Analog 1 | 4-Methoxyphenyl-2-carboxylic acid | > 60 | < 11.5 | High |
| Analog 2 | 4-Hydroxyphenyl-2-tetrazole | 40 | 34.7 | Moderate |
| Analog 3 | 4-Hydroxythiophene-2-sulfonamide | 30 | 46.2 | Moderate |
Table 2: Hepatocyte Stability Data
| Compound | Moiety | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| Parent | This compound | 18 | 77.0 | Low |
| Analog 1 | 4-Methoxyphenyl-2-carboxylic acid | 50 | 27.7 | Moderate |
| Analog 2 | 4-Hydroxyphenyl-2-tetrazole | 35 | 39.6 | Moderate |
| Analog 3 | 4-Hydroxythiophene-2-sulfonamide | 22 | 63.0 | Low |
Interpretation of Comparative Data
-
Parent Compound: The parent compound shows moderate stability in microsomes but lower stability in hepatocytes. This suggests that while Phase I metabolism (likely on the thiophene ring) contributes to its clearance, Phase II conjugation of the hydroxyl and/or carboxylic acid groups is also a significant metabolic pathway.
-
Analog 1 (Thiophene → Phenyl): Replacing the thiophene with a phenyl ring and methylating the hydroxyl group (to block Phase II conjugation at that site) significantly increases metabolic stability in both assays. This indicates that the thiophene ring is a primary site of metabolic liability.
-
Analog 2 (Carboxylic Acid → Tetrazole): The replacement of the carboxylic acid with a tetrazole, a common bioisostere, results in a slight improvement in stability.[27][28] Tetrazoles are less prone to forming reactive acyl glucuronide-like metabolites.[12]
-
Analog 3 (Carboxylic Acid → Sulfonamide): Replacing the carboxylic acid with a sulfonamide, another bioisostere, shows a modest improvement in stability.[27]
Conclusion
The this compound moiety presents a complex metabolic profile with potential liabilities at the thiophene ring (Phase I oxidation) and the hydroxyl and carboxylic acid groups (Phase II conjugation). A thorough assessment of its metabolic stability is paramount in the early stages of drug discovery. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of the compound's metabolic fate. Furthermore, a comparative analysis against rationally designed analogs with bioisosteric replacements can provide invaluable insights into structure-metabolism relationships, guiding the optimization of lead compounds towards candidates with a more favorable pharmacokinetic profile.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxythiophene-2-carboxylic Acid
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Hydroxythiophene-2-carboxylic acid (CAS No: 40748-90-1). As specific safety data sheets (SDS) for this compound are not always readily available, the procedures outlined here are synthesized from the hazard profiles of structurally analogous thiophene derivatives and established best practices for laboratory chemical waste management.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Profile and Risk Assessment
This compound belongs to the thiophene class of heterocyclic compounds. While specific toxicological data is limited, its structure, featuring a carboxylic acid and a hydroxyl group on a thiophene ring, suggests a hazard profile that must be handled with caution.[4] Based on data from similar thiophene and carboxylic acid compounds, the following hazards should be anticipated:
-
Skin and Eye Irritation: Like many thiophene carboxylic acids, this compound is expected to cause skin irritation and serious eye irritation.[5][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7][8]
-
Harmful if Swallowed: Oral ingestion may be harmful.[9]
-
Environmental Hazards: Thiophene derivatives can be harmful to aquatic life, and release into the environment should be avoided.[1][10][11]
-
Reactivity: The compound may react with strong oxidizing agents, strong bases, and strong reducing agents.[9][12] During combustion, it may produce toxic gases such as carbon oxides and sulfur oxides.[5][9][10]
Given these potential risks, this compound and any materials contaminated with it must be classified and managed as hazardous chemical waste .[2]
Mandatory Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following PPE to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield if there is a splash risk. Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[5][13] | Protects against accidental splashes and contact with dust, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant nitrile gloves (inspect before use) and a flame-retardant lab coat.[1][13] | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | All handling and disposal procedures should occur in a certified chemical fume hood.[11][13] If a fume hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[5] | Avoids inhalation of potentially irritating and harmful dust or vapors.[8] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through an approved institutional or licensed hazardous waste program.[3][8][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[13][14]
Step 1: Waste Segregation and Collection
-
Isolate at the Source: Immediately segregate all waste containing this compound at the point of generation.[3]
-
Solid Waste: Collect unreacted solid compound, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, compatible solid waste container.[2]
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, leak-proof liquid waste container.[2]
-
Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[2]
-
Avoid Mixing: Do not mix this waste stream with incompatible materials like strong oxidizing agents or bases.[12] Special wastes should be collected individually whenever possible.[15]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a chemically compatible, high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-on cap.[15][16] The container must be kept closed except when waste is being added.[15]
-
Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "This compound ," the approximate quantity, and any relevant hazard symbols (e.g., irritant).[1][2]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated SAA at or near the point of generation.[3][17] This area should be under the control of the laboratory personnel.[15]
-
Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from heat, open flames, or ignition sources.[9][10]
-
Segregation: Ensure the container is stored separately from incompatible chemicals.[16] Secondary containment (e.g., a plastic tub) is recommended to contain potential leaks.[16]
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3]
-
Follow Regulations: Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18]
Emergency Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated, performing the cleanup within a chemical fume hood if possible.[1]
-
Wear PPE: Before addressing the spill, don the full mandatory PPE as described above.[10]
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][11] Do not use combustible materials like paper towels.[1] Use non-sparking tools for cleanup.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately for disposal.[5][8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the incident to your institution's EHS department as required by your laboratory's safety plan.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper management of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
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AK Scientific, Inc. Safety Data Sheet: 4-(3-Hydroxyphenyl)thiophene-2-carboxylic acid. Link
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BenchChem. Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene. Link
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BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Link
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BenchChem. Essential Guide to the Safe Disposal of 2-Nitro-benzo[b]thiophene-3-carbonitrile. Link
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Operational Guide: Personal Protective Equipment for Handling 4-Hydroxythiophene-2-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that robust safety protocols are not just procedures to be followed, but principles to be understood. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 4-Hydroxythiophene-2-carboxylic acid. We will explore the causality behind each safety recommendation, ensuring that every step is a self-validating component of a secure laboratory environment.
Immediate Hazard Profile and Risk Assessment
This compound (CAS: 40748-90-1) is a solid organic compound that requires careful handling due to its specific hazard profile.[1] Understanding these risks is the foundational step in selecting appropriate Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) classification provides a clear, immediate summary of the primary dangers.[2][3][4][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Signal Word | GHS Pictogram |
| H302 | Harmful if swallowed[1][6] | Warning | |
| H315 | Causes skin irritation[1][6][7] | Warning | |
| H319 | Causes serious eye irritation[1][6][7] | Warning | |
| H335 | May cause respiratory irritation[1][6][7] | Warning |
In-Depth Risk Analysis:
-
Skin and Eye Irritation: The primary route of exposure and subsequent injury is direct contact. The acidic nature of the compound can cause chemical burns and significant, potentially irreversible, eye damage.[8]
-
Respiratory Irritation: As a solid, the compound presents a significant inhalation risk if it becomes airborne as dust.[9] This is most likely to occur during weighing or transfer operations.
-
Ingestion Hazard: While less common in a laboratory setting, accidental ingestion is harmful. This underscores the importance of strict hygiene protocols and prohibiting eating or drinking in the lab.[1]
Core PPE Requirements: A System-Based Approach
The selection of PPE is not a static choice but a dynamic assessment based on the procedure being performed. The following recommendations constitute the minimum required protection.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Procedural Context |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[9] | Mandatory for all handling. Protects against accidental splashes of solutions and airborne dust particles. For large-scale operations or tasks with a high splash risk, supplement with a full-face shield. |
| Hand Protection | Nitrile or butyl rubber gloves.[8] | Mandatory for all handling. These materials provide broad protection against acidic compounds. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving.[10][11] |
| Body Protection | Long-sleeved, impermeable laboratory coat with tight-fitting knit or elastic cuffs.[11] | Mandatory for all handling. Provides a critical barrier against skin contact from spills or contaminated surfaces. The tight cuffs prevent chemicals from entering the sleeve-glove interface. |
| Respiratory Protection | NIOSH/MSHA-approved respirator.[9] | Situational Requirement. Use is dictated by engineering controls. If handling the solid outside of a certified chemical fume hood or ventilated balance enclosure, an N95-rated dust mask is the minimum requirement. For spill cleanup or potential aerosol generation, an elastomeric half-mask with acid gas/P100 cartridges is necessary.[8][9][12] |
Procedural Protocols: From Preparation to Disposal
Safe handling is a complete workflow. The following protocols ensure safety at every stage of the process.
Engineering Controls: The First Line of Defense
Always handle this compound, especially in its solid form, within a certified chemical fume hood or a powder containment enclosure.[7] This minimizes the risk of inhalation and contains any potential spills.[9][13] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][13]
PPE Selection and Handling Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE Selection Workflow for this compound.
Step-by-Step PPE Donning and Doffing
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.[11]
-
Gown/Lab Coat: Put on the impermeable lab coat, ensuring complete coverage.
-
Respiratory Protection (if required): Don your respirator and perform a user seal check.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the cuffs of the lab coat. If double-gloving, don the second pair over the first.[11]
Doffing (Removing) Sequence (to prevent cross-contamination):
-
Outer Gloves (if used): Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the lab coat by rolling it outwards, away from your body, to contain contaminants.
-
Inner Gloves: With one gloved hand, grasp the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11][13]
Decontamination and Disposal Plan
-
Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable cleaning agent after each procedure.
-
Contaminated PPE: All disposable PPE (gloves, masks, etc.) must be treated as hazardous waste. Place items in a designated, sealed waste container.[9][11]
-
Chemical Waste: Dispose of this compound and any solutions containing it in a dedicated, clearly labeled hazardous waste container.[1][13] Do not dispose of it down the drain.[13][14] Adhere strictly to your institution's and local environmental regulations for chemical waste disposal.
Emergency Response Protocols
-
Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9] If the person feels unwell, seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek medical attention immediately.[1]
By integrating these detailed protocols into your daily workflow, you build a resilient safety culture that protects not only yourself but also your colleagues and your research.
References
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AK Scientific, Inc. 4-(3-Hydroxyphenyl)thiophene-2-carboxylic acid Safety Data Sheet. 13
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ChemicalBook. 4-Hydroxy-2-thiophenecarboxylic acid | 40748-90-1.
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Chemical Label. Danger: this compound. 6
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TCI EUROPE N.V. SAFETY DATA SHEET: 4'-Hydroxyazobenzene-2-carboxylic Acid.
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Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Methylthiophene-2-carboxylic acid, 97%.
-
Fluorochem. Safety Data Sheet: 5-(4-Hydroxyphenyl)thiophene-2-carboxylic acid. 7
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Acetylthiophene-2-carboxylic acid.
-
Merck Millipore. SAFETY DATA SHEET: Tetrahydrothiophene for synthesis.
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
-
Thermo Fisher Scientific. SAFETY DATA SHEET: Thiophene-2-carboxaldehyde.
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LeelineWork. What PPE Should You Wear When Handling Acid 2025?
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
